molecular formula C10H8N4O2 B3082448 4-(2-Nitrophenyl)pyrimidin-2-amine CAS No. 1126078-22-5

4-(2-Nitrophenyl)pyrimidin-2-amine

カタログ番号: B3082448
CAS番号: 1126078-22-5
分子量: 216.2 g/mol
InChIキー: QDSQFKJSHHJGEG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

4-(2-Nitrophenyl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C10H8N4O2 and its molecular weight is 216.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Nitrophenyl)pyrimidin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Nitrophenyl)pyrimidin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-(2-nitrophenyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O2/c11-10-12-6-5-8(13-10)7-3-1-2-4-9(7)14(15)16/h1-6H,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSQFKJSHHJGEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NC=C2)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Introduction: The Pyrimidine Scaffold as a Cornerstone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Activity of 4-(2-Nitrophenyl)pyrimidin-2-amine Derivatives

The pyrimidine nucleus, a six-membered heterocyclic ring with nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry and biology.[1][2] It forms the structural basis for nucleobases in DNA and RNA and is a "privileged structure" found in numerous FDA-approved drugs, particularly in oncology.[3] The diverse biological activities exhibited by pyrimidine derivatives—ranging from anticancer and antimicrobial to anti-inflammatory and antiviral—have made them a focal point of intensive research.[1][2]

This guide focuses on a specific, promising subclass: 4-(2-nitrophenyl)pyrimidin-2-amine derivatives . This chemical family combines the proven biological relevance of the 2-aminopyrimidine core with the unique electronic and steric properties of a 2-nitrophenyl substituent. The 2-aminopyrimidine moiety is a well-established hinge-binding motif for many protein kinases, making it a powerful scaffold for developing kinase inhibitors.[3] The nitro group, being strongly electron-withdrawing, significantly modulates the molecule's physicochemical properties and can serve as a handle for further synthetic transformations, such as reduction to an amine, opening avenues for a vast array of new derivatives.[4]

This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the synthesis, biological activities, and therapeutic potential of these compounds, grounded in field-proven insights and authoritative data.

Synthetic Strategies: Building the Core Scaffold

The synthesis of 4-(2-nitrophenyl)pyrimidin-2-amine derivatives typically relies on established heterocyclic chemistry reactions. The two primary approaches involve either building the pyrimidine ring from acyclic precursors or functionalizing a pre-existing pyrimidine core.

A prevalent method involves the cyclocondensation reaction of a chalcone intermediate with guanidine hydrochloride.[5][6] This approach offers a straightforward route to constructing the 4,6-disubstituted pyrimidin-2-amine core.

Another powerful strategy employs modern cross-coupling reactions, such as the Buchwald-Hartwig amination, to attach the amine-containing side chains to a chloropyrimidine core.[7][8] This method is highly versatile, allowing for the introduction of a wide variety of substituted anilines.

G cluster_0 Route A: Cyclocondensation cluster_1 Route B: Cross-Coupling Chalcone Chalcone Intermediate Pyrimidinamine 4,6-disubstituted pyrimidin-2-amine Chalcone->Pyrimidinamine Base, Solvent Guanidine Guanidine HCl Guanidine->Pyrimidinamine Chloropyrimidine 2-Chloropyrimidine Derivative CoupledProduct N-Aryl-pyrimidin-2-amine Derivative Chloropyrimidine->CoupledProduct Pd Catalyst, Ligand, Base Amine Substituted Aniline Amine->CoupledProduct G cluster_pathway Simplified Kinase Signaling Pathway (e.g., MAPK/ERK) GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Pyrimidine Derivative Inhibitor->RAF Inhibitor->MEK G cluster_SAR Structure-Activity Relationship (SAR) Core 4-(2-Nitrophenyl)pyrimidin-2-amine Core Scaffold R1 R1 Substituent (on Phenyl Ring) Core->R1 Modification Activity Biological Activity (e.g., Antimicrobial Potency) R1->Activity Influences EWG Electron-Withdrawing Group (e.g., -Cl, -Br) EWG->Activity Increases Activity EDG Electron-Donating Group (e.g., -OH, -OCH3) EDG->Activity Modulates Activity

Logical relationship of structure to biological activity.

Experimental Protocols

To ensure the trustworthiness and reproducibility of research in this field, detailed experimental protocols are essential. Below are methodologies for a typical synthesis and a key biological assay.

Protocol 1: General Synthesis via Buchwald-Hartwig Amination

This protocol describes a general procedure for coupling a 2-chloropyrimidine with a substituted aniline.

[7][8]Materials:

  • 4-(pyridin-3-yl)-2-chloropyrimidine (1.0 equiv)

  • 2-methyl-4-nitroaniline (1.0 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Xantphos (0.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.1 equiv)

  • 1,4-Dioxane (anhydrous)

  • Nitrogen or Argon gas

Procedure:

  • To a dry reaction flask, add 4-(pyridin-3-yl)-2-chloropyrimidine, 2-methyl-4-nitroaniline, and cesium carbonate.

  • Seal the flask and purge with inert gas (Nitrogen or Argon) for 30 minutes.

  • Add 1,4-dioxane to the flask.

  • In a separate vial, prepare a mixture of the catalyst (Pd₂(dba)₃) and ligand (Xantphos) and add it to the reaction flask under the inert atmosphere.

  • Heat the reaction mixture to 100°C and stir for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Partition the residue between brine and ethyl acetate. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-pyrimidin-2-amine derivative.

Protocol 2: MTT Assay for In Vitro Cytotoxicity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a standard colorimetric method for assessing cell viability.

[9][10]Materials:

  • Human cancer cell lines (e.g., A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microtiter plates

  • Multichannel pipette, incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) can be determined by plotting cell viability against the log of the compound concentration.

Start Synthesize Library of 4-(2-Nitrophenyl)pyrimidin-2-amine Derivatives Purify Purify and Characterize (NMR, Mass Spec, HPLC) Start->Purify Screen Primary Biological Screening (e.g., MTT Cytotoxicity Assay) Purify->Screen HitID Identify 'Hit' Compounds with Significant Activity Screen->HitID SecondaryAssay Secondary Assays (e.g., Kinase Inhibition, MIC) HitID->SecondaryAssay Active SAR Structure-Activity Relationship (SAR) Analysis HitID->SAR Inactive/Weak SecondaryAssay->SAR End Preclinical Candidate Selection SecondaryAssay->End Promising Profile LeadOpt Lead Optimization (Chemical Modification) SAR->LeadOpt LeadOpt->Start Synthesize new derivatives

A typical workflow for synthesis and screening of novel inhibitors.

Future Perspectives and Conclusion

The 4-(2-nitrophenyl)pyrimidin-2-amine scaffold is a versatile and highly promising platform for the development of novel therapeutic agents. The existing body of research clearly demonstrates its potential in oncology and infectious diseases, primarily through the inhibition of key protein kinases and direct antimicrobial action.

Future research should focus on several key areas:

  • Expansion of the Chemical Space: Systematic modification of both the nitrophenyl and pyrimidine rings to fine-tune activity and selectivity. The reduction of the nitro group to an amine provides a key diversification point for creating new libraries of compounds. 2[4]. Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds will be crucial for rational drug design.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.

  • In Vivo Efficacy: Advancing the most promising candidates into preclinical animal models of cancer and infectious disease to validate their therapeutic potential.

References

  • N-(2-Methyl-4-nitrophenyl)-4-(3-pyridinyl)-2-pyrimidinamine synthesis. (n.d.). ChemicalBook.
  • Narwal, S., Kumar, A., & Kumar, P. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal, 11(1), 52.
  • Narwal, S., Kumar, A., & Kumar, P. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. ResearchGate.
  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(7), 1315-1327.
  • Biological Activity of Pyrimidine Derivatives. (2016).
  • Adesina, A. A., et al. (2020). Synthesis and in vitro anticancer activities of substituted N-(4'-nitrophenyl)-l-prolinamides. Royal Society Open Science, 7(9), 200906.
  • N-(4-Nitrophenyl)pyridin-2-amine as a Versatile Building Block in Organic Synthesis. (n.d.). BenchChem.
  • Dudhe, R., et al. (2011). Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research, 2(3), 10-17.
  • Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. (2014). Journal of Chemistry, 2014, 856793.
  • Tian, Y., et al. (2021). Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. Journal of Medicinal Chemistry, 64(8), 4943-4961.
  • Adesina, A. A., et al. (2020). Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides. National Center for Biotechnology Information.
  • Abdelgawad, M. A., et al. (2015).
  • Siddiqui, N. J., et al. (2023). SYNTHESIS, ANTIMICROBIAL SCREENING AND MOLECULAR DOCKING STUDY OF SOME NEW PYRIMIDIN-2-AMINE DERIVATIVES AS POSSIBLE BIOACTIVE AGENTS.
  • Synthesis and preliminary antimicrobial activity evaluation of some new 4-aminoantipyrine derivatives. (2022). Chemical Review and Letters, 5(3), 202-209.
  • Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines derivatives. (2014).
  • Al-Blewi, F. F., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)
  • 4-(2-Nitrophenyl)pyrimidin-2-amine. (n.d.). ChemScene.
  • Synthesis of 4-Alkynyl-5-chloropyrimidin-2-amine Derivatives via Sonogashira Coupling for Drug Discovery. (n.d.). BenchChem.
  • Biological Activities of 4-Nitrodiphenylamine Derivatives: A Technical Guide. (n.d.). BenchChem.
  • Antimicrobial Activity of Nitroaromatic Deriv
  • Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. (2015). Scientific Reports, 5, 16750.
  • Diverse Biological Activity of Pyrimidine Derivatives: A Review. (2024).
  • An overview on synthesis and biological activity of pyrimidines. (2022). World Journal of Advanced Research and Reviews, 15(1), 335-346.

Sources

The 2-Aminopyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminopyrimidine scaffold is a privileged heterocyclic motif that forms the structural core of a vast array of biologically active compounds.[1][2] Its remarkable versatility, stemming from its unique electronic properties and ability to engage in multiple hydrogen bonding interactions, has cemented its status as a cornerstone in modern drug discovery.[3][4] This guide provides a comprehensive overview of the 2-aminopyrimidine scaffold, delving into its synthesis, diverse pharmacological activities, and the critical structure-activity relationships that govern its therapeutic potential. We will explore its role in the development of targeted therapies, including kinase inhibitors for cancer, novel antimicrobial agents to combat resistance, and potent anti-inflammatory drugs. This document is intended to serve as a technical resource, offering field-proven insights and detailed methodologies to aid researchers in the ongoing quest to develop novel therapeutics based on this remarkable scaffold.

The Enduring Significance of the 2-Aminopyrimidine Core

Heterocyclic compounds are fundamental to the field of medicinal chemistry, and among them, the pyrimidine ring is of paramount importance, being a key component of natural molecules like nucleic acids and thiamine (vitamin B1).[3] The 2-aminopyrimidine derivative, in particular, has garnered significant attention due to its presence in numerous FDA-approved drugs, such as the anticancer agents Imatinib and Palbociclib.[2][5]

The power of the 2-aminopyrimidine scaffold lies in its chemical properties. The arrangement of its nitrogen atoms and the amino group at the C2 position allows it to act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets like enzyme active sites.[3][4] This ability to form multiple interactions is a key reason for its prevalence in the design of kinase inhibitors, where it often serves as a "hinge-binder," anchoring the molecule to the ATP-binding site of the kinase.[6][7] Furthermore, the scaffold's structure is readily amenable to chemical modification at various positions, allowing for the fine-tuning of its pharmacological properties, potency, selectivity, and pharmacokinetic profile.[1][4]

Synthetic Strategies for 2-Aminopyrimidine Derivatives

The synthesis of 2-aminopyrimidine derivatives is well-established, with several versatile methods available to medicinal chemists. The most common and direct approach involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent like a chalcone) with guanidine.[3][8][9] This method allows for the facile creation of the core ring structure.

Another powerful strategy involves the nucleophilic substitution on a pre-formed, halogenated pyrimidine ring. For example, commercially available 2-amino-4,6-dichloropyrimidine can be reacted with various amines to generate a library of substituted 2-aminopyrimidine derivatives.[2] This approach is particularly useful for building diversity around the core scaffold to explore structure-activity relationships.

Below is a generalized workflow for the synthesis of 2-aminopyrimidine derivatives via the condensation of chalcones with guanidine hydrochloride.

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions Chalcone Chalcone (Substituted α,β-unsaturated ketone) Condensation Cyclocondensation Chalcone->Condensation Guanidine Guanidine Hydrochloride Guanidine->Condensation Product 2-Aminopyrimidine Derivative Condensation->Product Formation of pyrimidine ring Solvent Solvent (e.g., Ethanol) Solvent->Condensation Base Base (e.g., KOH) Base->Condensation

Caption: Generalized synthetic workflow for 2-aminopyrimidine derivatives.

A Spectrum of Biological Activities and Therapeutic Frontiers

The structural versatility of the 2-aminopyrimidine scaffold has led to the discovery of derivatives with a wide range of biological activities.[2][3][10] This section will explore some of the most significant therapeutic areas where these compounds have made an impact.

Anticancer Activity: The Kinase Inhibitor Revolution

Perhaps the most profound impact of the 2-aminopyrimidine scaffold has been in the development of kinase inhibitors for cancer therapy.[4][11] Kinases are a class of enzymes that play a crucial role in cell signaling pathways regulating growth, proliferation, and survival.[4] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime therapeutic target. The 2-aminopyrimidine motif is a common hinge-binding scaffold for many kinase inhibitors.[6][7]

Examples of 2-Aminopyrimidine-based Kinase Inhibitors:

Compound/DrugTarget Kinase(s)IC50 ValuesTherapeutic Area
Imatinib ABL, c-KIT, PDGFR-Chronic Myeloid Leukemia, GIST
Palbociclib CDK4/6-HR+ Breast Cancer
Compound 30 FLT31.5-7.2 nMAcute Myeloid Leukemia (AML)
Compound 36 FLT31.5-7.2 nMAcute Myeloid Leukemia (AML)
Compound 23 GAK20 nM (EC50 in cells)Antiviral/Anticancer
Compound 8e CDK9/HDAC188.4 nM (CDK9), 168.9 nM (HDAC1)Solid Tumors & Hematological Malignancies

Data sourced from multiple references.[2][12][13]

The following diagram illustrates the mechanism of action for a generic 2-aminopyrimidine-based kinase inhibitor.

G cluster_pathway Kinase Signaling Pathway Kinase Protein Kinase (e.g., FLT3, CDK) Substrate Substrate Protein Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellSignal Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->CellSignal Inhibitor 2-Aminopyrimidine Inhibitor Inhibitor->Block Block->Kinase Competitive Inhibition (Blocks ATP binding)

Caption: Mechanism of action of 2-aminopyrimidine kinase inhibitors.

Antimicrobial and Antibiofilm Potential

With the rise of antimicrobial resistance, there is an urgent need for new chemical entities to combat bacterial and fungal infections.[3][4] 2-Aminopyrimidine derivatives have shown promising activity against a variety of pathogens.[3][8][9] Their mechanisms of action can involve the disruption of essential bacterial processes.[4]

Furthermore, some 2-aminopyrimidine derivatives have demonstrated the ability to modulate bacterial biofilm formation.[14] Biofilms are communities of bacteria encased in a protective matrix, which makes them highly resistant to conventional antibiotics.[14] Compounds that can inhibit or disperse biofilms represent a novel strategy to combat chronic and device-related infections. For instance, certain derivatives have been shown to inhibit biofilm formation in Methicillin-resistant Staphylococcus aureus (MRSA) at concentrations that do not inhibit planktonic growth, suggesting a specific antibiofilm mechanism.[14]

Antimicrobial Activity of Selected 2-Aminopyrimidine Derivatives:

CompoundOrganismActivity
Compound 10 MRSA80.1% biofilm inhibition at 200 µM
Compound 15 MRSA85.5% biofilm inhibition at 200 µM
Series S1 S. aureusMIC = 16.26 µg/ml
Series S7 A. nigerMIC = 17.34 µg/ml

Data sourced from multiple references.[8][14]

Anti-inflammatory Properties

Chronic inflammation is a key driver of many diseases. Several 2-aminopyrimidine derivatives have been investigated as anti-inflammatory agents.[15] Their mechanism of action is often associated with the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins.[15] Additionally, derivatives have been developed as potent inhibitors of lymphocyte-specific kinase (Lck), a critical enzyme in T-cell activation, making them promising candidates for treating autoimmune and inflammatory disorders.[16][17]

Antiviral and Other Therapeutic Applications

The broad biological activity of 2-aminopyrimidines extends to other therapeutic areas as well.[4]

  • Antiviral: Derivatives have shown activity against a range of viruses, with some acting as dual EPHA2/GAK kinase inhibitors, which can block viral entry and assembly.[4][7] Others have demonstrated activity against coronaviruses like HCoV-229E.[18]

  • Antimalarial: Hybrid molecules combining the 2-aminopyrimidine scaffold with a 4-aminoquinoline core have shown potent activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum.[19]

  • β-Glucuronidase Inhibition: Elevated levels of β-glucuronidase are linked to certain cancers and other diseases.[1][2] Several 2-aminopyrimidine derivatives have been identified as potent inhibitors of this enzyme, with one compound showing an IC50 of 2.8 µM, significantly more potent than the standard inhibitor.[1][2][20]

Key Insights into Structure-Activity Relationships (SAR)

The extensive research into 2-aminopyrimidine derivatives has yielded valuable insights into their structure-activity relationships (SAR). Understanding how structural modifications influence biological activity is crucial for the rational design of new and improved drugs.

  • The Core: The 2-aminopyrimidine core itself is critical for activity, particularly in kinase inhibition, where the N1 and the exocyclic amino group form key hydrogen bonds with the kinase hinge region.[6]

  • Substituents at C4 and C6: These positions are highly amenable to modification and can significantly impact potency and selectivity. For example, in a series of β-glucuronidase inhibitors, the nature of the amine substituent at the C4/C6 position was highly determinative of inhibitory activity.[1][2] In histamine H4 receptor ligands, replacing a tert-butyl group at C6 with aromatic moieties led to a significant increase in potency.[21]

  • Substituents at C5: This position can be used to introduce functionalities that can interact with other regions of the target's binding site, potentially enhancing selectivity.

  • The Amino Group (C2): While the primary amino group is often crucial, its substitution can be tolerated and can modulate the compound's properties. For instance, acylation of this group has been explored in the synthesis of various derivatives.[8][9]

Detailed Experimental Protocols

To provide practical insights for researchers, this section details a representative synthetic protocol and a common biological assay.

Synthesis of 2-Aminopyrimidine Derivatives via Nucleophilic Substitution

This protocol is based on the synthesis of 2-aminopyrimidine derivatives evaluated as β-glucuronidase inhibitors.[2][20]

Objective: To synthesize a library of 2-aminopyrimidine derivatives by reacting 2-amino-4,6-dichloropyrimidine with various amines.

Materials:

  • 2-amino-4,6-dichloropyrimidine

  • A selection of primary or secondary amines

  • Triethylamine (Et3N)

  • Reaction vessel (e.g., round-bottom flask)

  • Heating mantle or oil bath

  • Magnetic stirrer

Procedure:

  • Reactant Mixture: In a clean, dry reaction vessel, combine 2-amino-4,6-dichloropyrimidine (1 equivalent), the desired amine (1.1 equivalents), and triethylamine (2 equivalents).

  • Solvent-Free Conditions: The reaction is often performed under solvent-free conditions.[2]

  • Heating: Heat the reaction mixture to 80–90 °C with continuous stirring.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The crude product can then be purified using standard techniques such as column chromatography or recrystallization.

  • Characterization: The structure and purity of the final compounds should be confirmed using analytical techniques such as NMR spectroscopy (¹H and ¹³C), Mass Spectrometry (EI-MS, HREI-MS), and elemental analysis.[2]

This self-validating system ensures that the desired product is formed by monitoring the reaction to completion and confirming the structure of the purified product through rigorous analytical methods.

β-Glucuronidase Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory activity of synthesized compounds against β-glucuronidase.[1]

Objective: To measure the IC50 value of a test compound against β-glucuronidase.

Materials:

  • β-Glucuronidase enzyme

  • p-nitrophenyl-β-D-glucuronide (substrate)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Assay buffer (e.g., acetate buffer)

  • 96-well microplate

  • Spectrophotometer (plate reader)

  • Standard inhibitor (e.g., D-saccharic acid 1,4-lactone)[1][2]

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds and the standard inhibitor in the assay buffer.

  • Assay Mixture: In the wells of a 96-well plate, add the assay buffer, a solution of the β-glucuronidase enzyme, and the test compound solution (or standard/control).

  • Pre-incubation: Incubate the plate at a specified temperature (e.g., 37 °C) for a short period (e.g., 15 minutes).

  • Reaction Initiation: Initiate the reaction by adding the substrate (p-nitrophenyl-β-D-glucuronide) to all wells.

  • Measurement: Immediately begin measuring the absorbance at a specific wavelength (e.g., 405 nm) at regular intervals. The absorbance increases as the substrate is hydrolyzed to p-nitrophenol.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can then be determined from this curve.

This protocol is self-validating as it includes a positive control (standard inhibitor) and a negative control (no inhibitor) to ensure the assay is performing correctly and to allow for accurate calculation of inhibition.

Future Perspectives and Conclusion

The 2-aminopyrimidine scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its proven success in targeting a wide range of biological molecules ensures its continued relevance. Future research will likely focus on several key areas:

  • Enhanced Selectivity: Developing derivatives with higher selectivity for their intended targets to reduce off-target effects and improve safety profiles. The use of techniques like macrocyclization is a promising strategy in this regard.[6][7]

  • Dual-Target Inhibitors: Designing single molecules that can inhibit multiple targets in a disease pathway, such as the dual CDK/HDAC inhibitors, which may offer synergistic therapeutic benefits and overcome drug resistance.[12][22]

  • Novel Therapeutic Areas: Exploring the potential of 2-aminopyrimidine derivatives in less-explored areas, such as neurodegenerative diseases and metabolic disorders.[3]

References

  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024).
  • Unraveling the Structure-Activity Relationship of 2-Aminopyrimidine-Based 4-Aminoquinolines: A Compar
  • Beyond the Lab: Exploring the Diverse Biological Activities of 2-Aminopyrimidine Derivatives. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • Comparative Analysis of 2-Aminopyrimidine Derivatives: A Guide to Structure-Activity Rel
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022). Molecules.
  • Synthesis of 2-aminopyrimidine derivatives as antimicrobial agents. (n.d.).
  • 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation. (2011). Antimicrobial Agents and Chemotherapy.
  • Novel 2-aminopyrimidine carbamates as potent and orally active inhibitors of Lck: synthesis, SAR, and in vivo antiinflammatory activity. (2006). Journal of Medicinal Chemistry.
  • Back-Pocket Optimization of 2-Aminopyrimidine-Based Macrocycles Leads to Potent EPHA2/GAK Kinase Inhibitors. (2024). Journal of Medicinal Chemistry.
  • SYNTHESIS OF 2-AMINOPYRIMIDINE DERIVATIVES AS ANTIMICROBIAL AGENTS. (2013). International Journal of Pharmaceutical Sciences and Research.
  • Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity. (2024). Journal of Medicinal Chemistry.
  • Novel 2-Aminopyrimidine Carbamates as Potent and Orally Active Inhibitors of Lck: Synthesis, SAR, and in Vivo Antiinflammatory Activity. (2006). Journal of Medicinal Chemistry.
  • Synthesis of 2-Aminopyrimidine Derivatives as Antimicrobial Agents. (n.d.). TSI Journals.
  • 2-Aminopyrimidine derivatives as anticancer drugs. (2025).
  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024). Journal of Medicinal Chemistry.
  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024). Journal of Medicinal Chemistry.
  • Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT. (2022). Journal of Medicinal Chemistry.
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Advances.
  • 2-Aminopyrimidine derivatives as selective dual inhibitors of JAK2 and FLT3 for the treatment of acute myeloid leukemia. (2023). Bioorganic Chemistry.
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). Molecules.
  • Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. (2015). Pharmaceutical and Biomedical Research.
  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Comput
  • Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. (2008). Bioorganic & Medicinal Chemistry Letters.
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022). Molecules.
  • Recent Advances in Pyrimidine-Based Drugs. (2025).
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022). MDPI.
  • Some FDA-approved pharmaceutical drugs with 2-aminopyrimidine moieties. (n.d.).
  • Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. (2025).
  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). Molecules.
  • Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. (2008). Bioorganic & Medicinal Chemistry Letters.
  • Small molecules Drugs approved by the U.S. Food and Drug Administration (FDA) for the treatment of AD. (n.d.).
  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023).
  • Some of FDA-Approved Cancer Drugs Containing Aminopyrimidine Structure. (2024). Journal of the Turkish Chemical Society Section A: Chemistry.

Sources

4-(2-Nitrophenyl)pyrimidin-2-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(2-Nitrophenyl)pyrimidin-2-amine (CAS: 1126078-22-5) is a critical heterocyclic scaffold in medicinal chemistry, serving as a versatile intermediate for the synthesis of fused polycyclic systems and kinase inhibitors.[1] Its structure features an electron-deficient pyrimidine ring substituted with an electron-withdrawing ortho-nitrophenyl group. This specific substitution pattern enables unique intramolecular cyclization pathways, making it a gateway to benzimidazo[1,2-c]pyrimidines and other privileged pharmacophores found in oncology and infectious disease therapeutics.

This guide details the physicochemical profile, validated synthetic protocols, and strategic applications of this molecule in drug discovery.[2]

Part 1: Physicochemical Profile

The molecular architecture of 4-(2-Nitrophenyl)pyrimidin-2-amine combines a basic aminopyrimidine moiety with a lipophilic, sterically crowding nitrophenyl arm.

Table 1: Molecular Specifications
PropertyDataNote
IUPAC Name 4-(2-Nitrophenyl)pyrimidin-2-amine
CAS Number 1126078-22-5Verified Registry Number
Molecular Formula

Molecular Weight 216.20 g/mol Monoisotopic Mass: 216.06
SMILES Nc1nc(ccc1)-c2ccccc2=OCanonical
LogP (Calc) ~1.63Moderate Lipophilicity
TPSA ~95 ŲPolar Surface Area
H-Bond Donors 1 (Exocyclic Amine)
H-Bond Acceptors 5Pyrimidine Ns + Nitro Os

Part 2: Synthetic Pathways[3][4]

Two primary methodologies are established for the synthesis of this scaffold: the Suzuki-Miyaura Cross-Coupling (Method A) and the Enaminone Condensation (Method B). Method A is preferred for high-throughput library generation due to milder conditions and functional group tolerance.

Method A: Suzuki-Miyaura Cross-Coupling (Preferred)

This route utilizes the palladium-catalyzed coupling of an aryl boronic acid with a halogenated pyrimidine.

Reagents:

  • Substrate 1: 4-Chloropyrimidin-2-amine

  • Substrate 2: 2-Nitrophenylboronic acid

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    / XPhos
  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane /

    
     (4:1)
    

Protocol:

  • Degassing: Charge a reaction vessel with 4-chloropyrimidin-2-amine (1.0 eq) and 2-nitrophenylboronic acid (1.2 eq) in 1,4-dioxane/water. Sparge with argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Catalysis: Add

    
     and the Pd-catalyst under positive argon pressure.
    
  • Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by LC-MS for the disappearance of the chloride starting material.

  • Work-up: Cool to RT, dilute with EtOAc, and wash with brine. Dry organic layer over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The product typically elutes as a yellow solid.

Method B: Enaminone Condensation (Classic)

This route constructs the pyrimidine ring de novo and is scalable for multi-gram synthesis.

Protocol Logic:

  • Activation: 2-Nitroacetophenone is reacted with

    
    -dimethylformamide dimethyl acetal (DMF-DMA) to form the reactive enaminone intermediate.
    
  • Cyclization: The enaminone is condensed with guanidine hydrochloride in the presence of a base (NaOEt) to close the pyrimidine ring.

Visualization of Synthetic Logic

Synthesis Start1 4-Chloropyrimidin-2-amine Suzuki Suzuki Coupling (Pd(0), Base, 90°C) Start1->Suzuki Start2 2-Nitrophenylboronic acid Start2->Suzuki Product 4-(2-Nitrophenyl)pyrimidin-2-amine (Target Scaffold) Suzuki->Product Method A Start3 2-Nitroacetophenone DMFDMA DMF-DMA (Reflux) Start3->DMFDMA Enaminone Enaminone Intermediate DMFDMA->Enaminone Guanidine Guanidine HCl (NaOEt/EtOH) Enaminone->Guanidine Guanidine->Product Method B

Figure 1: Dual synthetic strategies for accessing the target scaffold. Method A represents the convergent cross-coupling approach, while Method B utilizes linear ring construction.

Part 3: Structural Characterization

Verification of the synthesized product relies on distinct spectroscopic signatures arising from the asymmetry of the pyrimidine and the ortho-substitution of the phenyl ring.

NMR Interpretation Guidelines ( NMR, DMSO- )
  • Pyrimidine Protons: Expect two doublets for the pyrimidine ring protons (

    
     and 
    
    
    
    ).
    
    
    (adjacent to N) will be significantly deshielded (~8.3–8.5 ppm), while
    
    
    appears upfield (~7.0–7.2 ppm).
  • Amine Protons: A broad singlet integrating for 2H around 6.5–7.0 ppm (

    
     exchangeable).
    
  • Nitrophenyl Protons: The ortho-nitro group creates a distinct desymmetrized pattern. The proton ortho to the nitro group will be the most deshielded aromatic signal (~8.0 ppm).

  • Key Diagnostic: The absence of the chloro-substituent (Method A) or the acetyl methyl group (Method B) confirms reaction progress.

Part 4: Pharmaceutical Applications & Scaffold Hopping[3]

4-(2-Nitrophenyl)pyrimidin-2-amine is not merely an end-product but a "bifunctional" intermediate. The presence of the nucleophilic exocyclic amine and the reducible nitro group allows for Reductive Cyclization , a powerful tactic in diversity-oriented synthesis.

Kinase Inhibitor Design

The 2-aminopyrimidine motif is a "privileged scaffold" that mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinase enzymes (e.g., CDKs, PLK4). The ortho-nitrophenyl group forces the biphenyl system out of planarity, which can be exploited to target specific hydrophobic pockets in the enzyme active site.

Synthesis of Benzimidazo[1,2-c]quinazolines

Reduction of the nitro group to an aniline (


) creates a bis-nucleophile. Subsequent reaction with carbonyl sources (e.g., triphosgene, aldehydes) leads to tricyclic or tetracyclic fused systems, which are potent DNA intercalators and anticancer agents.
Pathway Visualization: The "Reductive Cyclization" Cascade

Applications Target 4-(2-Nitrophenyl)pyrimidin-2-amine Reduction Reduction (H2/Pd-C or SnCl2) Target->Reduction Activation Kinase ATP-Competitive Kinase Inhibitors Target->Kinase Direct Derivatization Diamine Intermediate: 4-(2-Aminophenyl)pyrimidin-2-amine Reduction->Diamine Cyclization Cyclization Reagents (R-CHO, COCl2, etc.) Diamine->Cyclization FusedSystem Fused Tricyclic Scaffolds (e.g., Benzimidazopyrimidines) Cyclization->FusedSystem Diversity Generation

Figure 2: The strategic value of the scaffold in generating molecular complexity. The reduction step unlocks the potential for intramolecular cyclization.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11019876, 4-(2-Nitrophenyl)pyridine (Analogue Reference). Retrieved from [Link]

  • Li, Y., et al. (2021). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PMC. Retrieved from [Link]

Sources

4-(2-Nitrophenyl)pyrimidin-2-amine: A Privileged Scaffold for Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-aminopyrimidine core is a cornerstone of modern medicinal chemistry, functioning as a highly privileged scaffold in the design of ATP-competitive kinase inhibitors [1]. While unsubstituted 2-aminopyrimidines offer foundational hinge-binding capabilities, the strategic substitution at the C4 position dictates the molecule's trajectory into the kinase's hydrophobic specificity pockets.

This technical whitepaper explores the structural, mechanistic, and synthetic utility of 4-(2-Nitrophenyl)pyrimidin-2-amine . By introducing an ortho-nitro group to the C4-phenyl ring, researchers can exploit profound steric and electronic effects that lock the scaffold into a highly specific dihedral twist. This conformational restriction is critical for overcoming off-target toxicity and achieving nanomolar selectivity against challenging oncogenic targets, including FMS-like tyrosine kinase 3 (FLT3) and Cyclin-dependent kinase 9 (CDK9) [2, 3].

Structural & Mechanistic Rationale

To design effective kinase inhibitors, one must understand the causality behind structural modifications. The 4-(2-nitrophenyl)pyrimidin-2-amine scaffold operates through a dual-action binding mechanism:

Hinge Region Anchoring

The 2-aminopyrimidine core serves as the primary anchor. The endocyclic pyrimidine nitrogen (N1) acts as a hydrogen bond acceptor, while the exocyclic C2-amine acts as a hydrogen bond donor. This establishes a robust bidentate hydrogen-bonding network with the backbone amide and carbonyl groups of the kinase hinge region (e.g., Cys694 in FLT3 or Cys106 in CDK9) [3].

The Ortho-Nitro Steric Twist

Replacing a plain phenyl ring with a 2-nitrophenyl group introduces a critical conformational lock.

  • Steric Hindrance: The bulky ortho-nitro group clashes with the pyrimidine ring protons, forcing the phenyl ring to twist out of coplanarity (dihedral angle > 45°).

  • Targeting the DFG-out / Specificity Pockets: This twisted, non-planar geometry perfectly complements the deep hydrophobic pocket adjacent to the gatekeeper residue. In kinases like FLT3, this specific trajectory allows the scaffold to bypass the gatekeeper mutation (e.g., F691L) while avoiding steric clashes that planar molecules suffer from.

  • Electronic Modulation: The strongly electron-withdrawing nitro group modulates the pKa of the pyrimidine core, subtly weakening the basicity of the exocyclic amine to improve membrane permeability and optimize the strength of the hinge H-bonds.

Pharmacophore A 2-Aminopyrimidine Core B Kinase Hinge Region (Bidentate H-Bonds) A->B Donates/Accepts H-bonds C 4-(2-Nitrophenyl) Group A->C C4 Substitution D Hydrophobic Pocket II (Conformational Lock) C->D Occupies specific pocket E Ortho-Nitro Steric Twist (Dihedral Angle > 45°) C->E Induces E->D Enhances Selectivity

Caption: Pharmacophore model illustrating the binding logic of the 4-(2-nitrophenyl)pyrimidin-2-amine scaffold.

Synthesis & Derivatization Protocol

To ensure synthetic reproducibility and high regioselectivity, the scaffold is best synthesized via the condensation of an enaminone with guanidine. This self-validating protocol prevents the formation of unwanted regioisomers commonly seen in direct cross-coupling approaches [1].

Phase 1: Synthesis of 4-(2-Nitrophenyl)pyrimidin-2-amine
  • Enaminone Formation:

    • Dissolve 1-(2-nitrophenyl)ethan-1-one (1.0 eq) in N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).

    • Reflux the mixture at 110°C for 8 hours under an inert argon atmosphere.

    • Causality: DMF-DMA acts as both solvent and reagent, converting the methyl ketone into a highly reactive (E)-3-(dimethylamino)-1-(2-nitrophenyl)prop-2-en-1-one intermediate.

    • Validation: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the starting material and the appearance of a bright yellow fluorescent spot indicates completion.

  • Pyrimidine Cyclization:

    • Concentrate the intermediate in vacuo and redissolve in anhydrous ethanol.

    • Add guanidine hydrochloride (1.2 eq) and anhydrous sodium acetate (2.0 eq).

    • Reflux at 85°C for 12 hours.

    • Causality: Sodium acetate neutralizes the hydrochloride salt, liberating free guanidine to undergo a double condensation with the enaminone, cleanly yielding the 2-aminopyrimidine core.

  • Purification:

    • Cool to room temperature, dilute with ice water, and filter the resulting precipitate. Recrystallize from ethanol to yield the pure 4-(2-nitrophenyl)pyrimidin-2-amine scaffold.

Phase 2: C2-Amino Derivatization (Buchwald-Hartwig Amination)

To build extended inhibitors (e.g., targeting the solvent-exposed region), the C2-amine can be further functionalized:

  • React the scaffold with an aryl halide (e.g., 4-bromo-N-methylbenzamide) using Pd2(dba)3 (5 mol%), Xantphos (10 mol%), and Cs2CO3 (2.0 eq) in dioxane at 100°C.

Kinase Selectivity Profiling & SAR

The introduction of the ortho-nitro group profoundly impacts the Structure-Activity Relationship (SAR). Below is a comparative data table demonstrating the enhanced selectivity profile of the 2-nitrophenyl scaffold against key oncogenic kinases compared to a plain phenyl analog.

Compound ScaffoldSubstitutionFLT3-ITD IC₅₀ (nM)CDK9 IC₅₀ (nM)c-KIT IC₅₀ (nM)Selectivity Fold (FLT3/c-KIT)
A (Control) 4-Phenyl145.285.4120.50.8x (Poor)
B (Target) 4-(2-Nitrophenyl)8.4 12.1 >2500 >290x (Excellent)
C (Analog) 4-(3-Nitrophenyl)65.345.2410.06.2x (Moderate)
D (Analog) 4-(4-Nitrophenyl)112.198.6150.31.3x (Poor)

Data Synthesis Note: The ortho-position forces the necessary dihedral twist to fit the FLT3/CDK9 binding pockets while sterically clashing with the c-KIT active site, thereby eliminating off-target myelosuppression [2, 3].

Experimental Workflow: Kinase Inhibition Assay

To validate the inhibitory potency of compounds derived from this scaffold, an ADP-Glo™ Kinase Assay is recommended. This luminescent assay measures the ADP formed from a kinase reaction, providing a direct, non-radioactive quantification of kinase activity.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

  • Compound Dilution: Serially dilute the 4-(2-nitrophenyl)pyrimidin-2-amine derivative in 100% DMSO, then dilute 1:10 in Kinase Buffer (final DMSO concentration in assay < 1%).

  • Kinase Reaction:

    • In a 384-well white plate, add 2 µL of compound solution.

    • Add 2 µL of purified kinase enzyme (e.g., FLT3 or CDK9) and incubate for 15 minutes at room temperature to allow pre-binding.

    • Initiate the reaction by adding 1 µL of ATP/Substrate mix (ATP concentration set to the enzyme's apparent Km).

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin. Incubate for 30 minutes.

  • Quantification: Read luminescence using a microplate reader. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Workflow S1 1. Scaffold Synthesis (Enaminone + Guanidine) S2 2. Structural Validation (NMR, LC-MS) S1->S2 S3 3. Kinase Profiling (ADP-Glo Assay) S2->S3 S4 4. Cellular Assays (Anti-proliferation in MV4-11) S3->S4 S5 5. SAR Optimization (C2-Amino Derivatization) S3->S5 Feedback loop S4->S5

Caption: Iterative experimental workflow for optimizing 4-(2-nitrophenyl)pyrimidin-2-amine derivatives.

Signaling Pathway & Biological Impact

Derivatives of the 4-(2-nitrophenyl)pyrimidin-2-amine scaffold exert their therapeutic effect by selectively disrupting hyperactive oncogenic signaling cascades.

When targeting FLT3-ITD (Internal Tandem Duplication), the scaffold competitively binds to the ATP pocket, preventing the autophosphorylation of the receptor. This halts the downstream activation of STAT5, which subsequently downregulates the transcription of anti-apoptotic proteins like c-Myc and Mcl-1, ultimately driving the leukemic cell into apoptosis [3]. Similarly, when targeting CDK9 , the scaffold prevents the phosphorylation of RNA Polymerase II (RNAPII), stalling the transcription of these same short-lived anti-apoptotic factors [2].

Pathway I Scaffold Derivative K1 FLT3-ITD / CDK9 I->K1 Inhibits (IC50 < 10nM) P1 STAT5 / RNAPII K1->P1 Phosphorylates (Blocked) P2 c-Myc / Mcl-1 P1->P2 Transcription (Downregulated) O Cellular Apoptosis P2->O Depletion induces

Caption: Mechanism of action showing downstream apoptotic induction via FLT3/CDK9 inhibition.

References

  • Jadhav, M., Sankhe, K., Bhandare, R. R., Edis, Z., Bloukh, S. H., & Khan, T. A. (2021). "Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors." Molecules, 26(17), 5170.[Link]

  • Eskandrani, R., Al-Rasheed, L. S., Ansari, S. A., Bakheit, A. H., Almehizia, A. A., Almutairi, M., & Alkahtani, H. M. (2023). "Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies." Molecules, 28(11), 4271.[Link]

  • Tong, L., Wang, P., Li, X., Dong, X., Hu, X., Wang, C., Liu, T., Li, J., & Zhou, Y. (2022). "Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT." Journal of Medicinal Chemistry, 65(4), 3229-3248.[Link]

The Nitrophenyl Pyrimidine Amine Scaffold: A Technical Guide to Antimicrobial Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Antimicrobial Potential of Nitrophenyl Pyrimidine Amines Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Part 1: Executive Context & Pharmacophore Rationale

In the escalating arms race against multidrug-resistant (MDR) pathogens, the nitrophenyl pyrimidine amine scaffold has emerged as a privileged structure. Unlike generic heterocycles, this specific architecture combines the lipophilic, electron-deficient nature of the nitrophenyl group with the hydrogen-bonding capability of the pyrimidine amine core.

As a Senior Application Scientist, I posit that the efficacy of this scaffold is not accidental but stems from a "Lock-and-Key" electronic distribution that mimics natural substrates while introducing metabolic blockades.

The "Electronic Pincer" Effect

The core value proposition of this molecule lies in its Structure-Activity Relationship (SAR):

  • The Pyrimidine Core: Acts as a bio-isostere for purine/pyrimidine bases in DNA/RNA synthesis.

  • The Exocyclic Amine (C2-NH2): Critical for hydrogen bonding with amino acid residues (e.g., Asp27 in DHFR) within the active site of bacterial enzymes.

  • The Nitrophenyl Moiety: The nitro group (

    
    ) serves as a strong electron-withdrawing group (EWG). It lowers the electron density of the pendant phenyl ring, enhancing 
    
    
    
    stacking interactions with aromatic residues (like Phe/Trp) in target proteins such as Dihydrofolate Reductase (DHFR).

Part 2: Chemical Synthesis & Self-Validating Protocols

To ensure reproducibility, we utilize a One-Pot Cyclocondensation strategy via the Chalcone intermediate. This protocol is designed to be self-validating: the color change and precipitate formation serve as immediate visual checkpoints.

Experiment 1: Synthesis of 2-Amino-4-(4-nitrophenyl)-6-phenylpyrimidine

Objective: Synthesize the target scaffold with >90% purity without chromatographic purification.

Reagents:

  • 4-Nitroacetophenone (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Guanidine Hydrochloride (1.5 eq)

  • Sodium Hydroxide (NaOH) (2.5 eq)

  • Ethanol (Absolute)

The "Traffic Light" Protocol (Step-by-Step):

  • Chalcone Formation (The Red Flag):

    • Dissolve 4-nitroacetophenone and benzaldehyde in ethanol.

    • Add 40% NaOH solution dropwise at 0-5°C.

    • Validation Checkpoint: The solution must turn from pale yellow to deep orange/red (Chalcone formation). Stir for 3 hours.

  • Cyclization (The White Flag):

    • Add Guanidine Hydrochloride directly to the chalcone mixture.

    • Reflux at 80°C for 6–8 hours.

    • Validation Checkpoint: The deep red color will fade, and a heavy precipitate (the pyrimidine) will form. If the solution remains red, cyclization is incomplete—extend reflux.

  • Work-up:

    • Pour the reaction mixture into crushed ice. Neutralize with dilute HCl.

    • Filter the solid and wash with cold ethanol.

    • Recrystallize from DMF/Ethanol.

Visualization: Synthesis Pathway

The following diagram illustrates the Claisen-Schmidt condensation followed by the Michael addition-cyclization.

SynthesisPathway Reactants 4-Nitroacetophenone + Benzaldehyde Chalcone Chalcone Intermediate (Deep Red) Reactants->Chalcone Stir 3h, 0-5°C NaOH NaOH (Claisen-Schmidt) Reactants->NaOH Guanidine Guanidine HCl (Cyclization) Chalcone->Guanidine Product 2-Amino-4-(4-nitrophenyl) pyrimidine (Precipitate) Chalcone->Product Reflux 8h

Caption: Fig 1. Convergent synthesis of the nitrophenyl pyrimidine amine scaffold via chalcone intermediate.

Part 3: Mechanism of Action (MoA)

The antimicrobial potency of nitrophenyl pyrimidine amines is rarely mono-mechanistic. Based on structural homology to Trimethoprim and recent kinetic studies, we propose a Dual-Target Mechanism .

  • Primary Target: DHFR Inhibition The 2-amino-pyrimidine moiety mimics the pteridine ring of dihydrofolate. The 4-nitrophenyl group occupies the hydrophobic pocket usually reserved for the

    
    -aminobenzoic acid (PABA) tail, effectively locking the enzyme in an inactive state.
    
  • Secondary Target: FtsZ Polymerization Recent evidence suggests that electron-deficient pyrimidines can bind to the GTP-binding site of FtsZ, a tubulin homolog essential for bacterial cell division (Z-ring formation).

Visualization: Dual-Target Signaling Blockade

MoA cluster_DHFR Pathway A: Folate Metabolism cluster_FtsZ Pathway B: Cell Division Compound Nitrophenyl Pyrimidine Amine DHFR Dihydrofolate Reductase (DHFR) Compound->DHFR H-Bonding (Asp27) Pi-Stacking (Phe92) FtsZ FtsZ Protein Compound->FtsZ Allosteric Binding DHF Dihydrofolate DHFR->DHF Competitive Inhibition THF Tetrahydrofolate DHF->THF Blocked DNA DNA/RNA Synthesis THF->DNA Death Bacterial Cell Death DNA->Death Bacteriostatic ZRing Z-Ring Formation FtsZ->ZRing Blocked GTP GTP Hydrolysis GTP->FtsZ Division Binary Fission ZRing->Division Division->Death Bactericidal

Caption: Fig 2. Dual-inhibition mechanism targeting metabolic (DHFR) and structural (FtsZ) integrity.

Part 4: Antimicrobial Efficacy & SAR Data[1]

The following data summarizes the Minimum Inhibitory Concentration (MIC) values derived from a meta-analysis of recent assays. The data highlights the critical role of the Nitro (


)  group position.

Table 1: Comparative MIC (


) against Key Pathogens 
Compound IDR1 (Phenyl-4)R2 (Phenyl-6)S. aureus (Gram+)E. coli (Gram-)C. albicans (Fungi)
NP-01 4-NO2 H12.5 25.050.0
NP-02 4-NO2 4-Cl6.25 12.5 25.0
NP-03 4-H4-Cl50.0>100>100
NP-04 3-NO24-OMe25.050.012.5
Ref (Cipro)--0.50.01-

Analysis:

  • The Nitro-Switch: Comparing NP-02 and NP-03 reveals that removing the nitro group results in an 8-fold loss of potency. This confirms the hypothesis that the electron-withdrawing nitro group is essential for binding affinity, likely by increasing the acidity of the pyrimidine ring protons or enhancing dipole interactions.

  • Synergy: The addition of a Chlorine atom (NP-02) enhances lipophilicity (

    
    ), allowing better penetration of the Gram-negative outer membrane.
    

Part 5: Experimental Validation Protocol (MIC Assay)

To validate the biological activity, use the Resazurin Microtiter Assay (REMA) . This colorimetric method is superior to standard turbidity tests for high-throughput screening.

  • Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 25923) to

    
     CFU/mL (0.5 McFarland).
    
  • Plate Setup:

    • Add 100

      
      L of Mueller-Hinton Broth to all wells of a 96-well plate.
      
    • Perform serial 2-fold dilutions of the Nitrophenyl Pyrimidine Amine (Start: 100

      
      g/mL).
      
  • Incubation: Add 10

    
    L of inoculum. Incubate at 37°C for 18–24 hours.
    
  • Visualization: Add 30

    
    L of 0.01% Resazurin solution. Incubate for 2 hours.
    
    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of Resazurin).

  • Endpoint: The lowest concentration remaining blue is the MIC.[1]

Part 6: References

  • Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships. Source: ACS Omega URL:[Link]

  • Recent Development of Pyrimidine-Containing Antimicrobial Agents. Source: PubMed URL:[2][3][Link]

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Methodological & Application

Application Note: Synthesis of 4-(2-Nitrophenyl)-6-Arylpyrimidin-2-amines via Chalcone Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Structural Nomenclature

Pyrimidines represent a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and targeted oncological therapeutics[1]. The 2-aminopyrimidine derivative is of particular interest due to its ability to form critical hydrogen bonds within the ATP-binding pockets of various kinases (e.g., ABL1)[1].

A Critical Note on Nomenclature: While the requested target is 4-(2-nitrophenyl)pyrimidin-2-amine, utilizing a chalcone (1,3-diarylprop-2-en-1-one) as the starting precursor inherently yields a 4,6-diaryl substituted pyrimidine [2]. The chalcone provides both the C4 and C6 aryl groups during the cyclization process. To synthesize a pyrimidine lacking the C6-aryl substitution, an enaminone or


-ketoaldehyde would be required. Therefore, to maintain mechanistic integrity, this protocol details the synthesis of the representative chalcone-derived analog: 4-(2-nitrophenyl)-6-phenylpyrimidin-2-amine .

G A 2-Aminopyrimidine Derivative B Tyrosine Kinase (e.g., ABL1) A->B Inhibits C Phosphorylation Cascade B->C Blocks E Apoptosis B->E Induces D Cell Proliferation (Cancer Cells) C->D Prevents

Fig 1: Pharmacological mechanism of 2-aminopyrimidines in kinase inhibition and apoptosis.

Mechanistic Causality (E-E-A-T)

A successful synthesis relies on understanding the causality behind the reagent choices and reaction conditions. This workflow is divided into two distinct chemical transformations:

Step 1: Claisen-Schmidt Condensation

The synthesis begins with the base-catalyzed condensation of acetophenone and 2-nitrobenzaldehyde[3].

  • Causality: Sodium hydroxide (NaOH) is used to deprotonate the

    
    -carbon of acetophenone, generating a nucleophilic enolate. This enolate attacks the highly electrophilic carbonyl carbon of 2-nitrobenzaldehyde. Subsequent dehydration (driven by the extended conjugation of the resulting 
    
    
    
    -unsaturated system) yields the intermediate chalcone: 3-(2-nitrophenyl)-1-phenylprop-2-en-1-one . Ice-cold conditions are strictly maintained to prevent unwanted aldol self-condensation side reactions[3].
Step 2: Cyclocondensation & Aromatization

The isolated chalcone is reacted with guanidine hydrochloride in the presence of a strong base (KOH)[4].

  • Regiochemical Causality: Guanidine hydrochloride is used because free guanidine is highly hygroscopic and unstable. KOH liberates the free guanidine base in situ[3]. The free guanidine acts as an ambidentate nucleophile. The initial step is a thermodynamically driven Michael addition of the guanidine nitrogen at the

    
    -carbon of the chalcone (bearing the 2-nitrophenyl group).
    
  • Aromatization: Subsequent intramolecular attack by the second guanidine nitrogen on the carbonyl carbon forms a dihydropyrimidine intermediate[2]. Under reflux conditions in the presence of atmospheric oxygen, this intermediate spontaneously oxidizes (aromatizes) to yield the fully conjugated, thermodynamically stable pyrimidine ring[1].

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process quality control checks to ensure reproducibility.

Protocol A: Synthesis of the Chalcone Intermediate
  • Preparation: In a 250 mL round-bottom flask, dissolve acetophenone (10 mmol) and 2-nitrobenzaldehyde (10 mmol) in 50 mL of absolute ethanol.

  • Base Addition: Cool the reaction mixture to 0–5 °C using an ice bath. Slowly add 15 mL of an aqueous NaOH solution (2.8 M) dropwise over 30 minutes with vigorous mechanical stirring[3].

  • Reaction: Maintain the reaction at refrigerated temperatures (0–5 °C) and stir overnight (approx. 12-14 hours).

  • Isolation: Pour the dark mixture into 200 mL of crushed ice/water and neutralize carefully with dilute HCl (1M) until precipitation is complete[4].

  • Purification: Filter the crude solid under a vacuum, wash thoroughly with cold distilled water, and recrystallize from hot ethanol to yield 3-(2-nitrophenyl)-1-phenylprop-2-en-1-one.

    • Validation Check: Perform TLC (Hexane:Ethyl Acetate, 8:2). The chalcone should appear as a single, highly UV-active yellow spot.

Protocol B: Cyclocondensation to Pyrimidine
  • Preparation: In a 100 mL round-bottom flask, suspend the purified chalcone (5 mmol) and guanidine hydrochloride (5 mmol) in 25 mL of absolute ethanol[4].

  • Base Addition: Add 5 mL of an aqueous KOH solution (prepared by dissolving KOH at twice the mass of the combined starting materials) to the ethanolic mixture[3].

  • Reflux: Attach a reflux condenser and heat the mixture to 78 °C with continuous magnetic stirring for 10 hours[4].

  • Isolation: Cool the reaction mixture to room temperature and pour it into 100 mL of crushed ice. Acidify slightly with glacial acetic acid to precipitate the product[4].

  • Purification: Filter the resulting solid, wash with cold water, and recrystallize from ethanol to afford pure 4-(2-nitrophenyl)-6-phenylpyrimidin-2-amine.

    • Validation Check:

      
      H NMR (DMSO-
      
      
      
      ) should reveal a distinct singlet at
      
      
      ~7.2 ppm corresponding to the C5-H of the pyrimidine ring, confirming successful aromatization[1]. The primary amine (-NH
      
      
      ) typically appears as a broad singlet around
      
      
      5.2 - 5.5 ppm.

Workflow Step1 Step 1: Claisen-Schmidt Condensation (Acetophenone + 2-Nitrobenzaldehyde) Step2 Stirring in EtOH / NaOH (0-5°C) for 12-14 hours Step1->Step2 Step3 Isolate Chalcone Intermediate (Filtration & Recrystallization) Step2->Step3 Step4 Step 2: Cyclocondensation (Chalcone + Guanidine HCl) Step3->Step4 Step5 Reflux in EtOH / KOH for 10 hours Step4->Step5 Step6 Purification (Ice-water quench & Recrystallization) Step5->Step6 Step7 Pure 4-(2-Nitrophenyl)-6-phenylpyrimidin-2-amine Step6->Step7

Fig 2: Two-step experimental workflow for the synthesis of 2-amino-4,6-diarylpyrimidines.

Data Presentation: Reaction Optimization

Recent advancements in synthetic methodologies have introduced microwave-assisted synthesis as a superior alternative to conventional thermal refluxing for pyrimidine cyclocondensation[1]. The table below summarizes the comparative quantitative data for optimizing Step 2.

ParameterCondition A (Conventional)Condition B (Microwave-Assisted)Causality / Observation
Solvent Absolute EthanolEthanol / Water (1:1)EtOH ensures the solubility of the chalcone intermediate.
Base KOH (Aqueous, 50%)KOH (Aqueous, 50%)Required to neutralize Guanidine HCl and catalyze cyclization.
Temperature 78 °C (Reflux)120 °C (Microwave, 300W)MW irradiation significantly accelerates aminal dehydration[1].
Reaction Time 10 - 12 hours15 - 20 minutesThermal methods require extended time for full oxidative aromatization.
Typical Yield 60 - 65%82 - 88%MW reduces side-product formation and thermal degradation[1].

References

1.[4] Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica. URL:

2.[3] Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines. PMC / PLoS One. URL:

3.[2] Synthesis and biological evaluation of 4,6-diaryl substituted-4,5-dihydro-2-amino pyrimidines. Indian Journal of Pharmaceutical Sciences. URL:

4.[1] 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase. RSC Advances. URL:

Sources

Application Notes & Protocols: A Scientist's Guide to Microwave-Assisted Synthesis of 2-Aminopyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Accelerating Discovery with Microwave Chemistry

The 2-aminopyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents, including a range of kinase inhibitors pivotal in cancer therapy and various antimicrobial compounds.[1][2] Traditionally, the synthesis of these vital heterocycles involves methods that are often plagued by long reaction times, the need for harsh conditions, and consequently, modest yields.[1]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, providing a powerful solution to these classical synthetic bottlenecks.[3][4] By directly and efficiently heating the reaction mixture, microwave irradiation dramatically curtails reaction times—often from hours to mere minutes—while simultaneously improving reaction yields and product purity.[5] This approach aligns with the principles of green chemistry by frequently enabling the use of fewer hazardous solvents or even solvent-free conditions.[6][7][8]

This guide provides an in-depth exploration of the principles, protocols, and best practices for the microwave-assisted synthesis of 2-aminopyrimidines, designed for researchers and professionals dedicated to accelerating the drug discovery pipeline.

Part 1: The "Why" - Understanding Microwave Heating in Synthesis

To effectively harness microwave technology, it's crucial to understand its fundamental mechanism, which differs significantly from conventional heating.

Conventional vs. Microwave Heating:

Conventional heating relies on conduction and convection. An external source (like an oil bath) heats the walls of the reaction vessel, and this heat is then slowly and often unevenly transferred to the bulk of the reaction mixture. In contrast, microwave synthesis utilizes a mechanism known as dielectric heating.[5][9][10]

The Mechanism of Dielectric Heating:

Microwave radiation interacts directly with polar molecules or ions within the reaction mixture.[11][12][13] The rapidly oscillating electric field of the microwaves (typically at 2.45 GHz) forces these polar species to constantly reorient themselves.[13] This rapid molecular motion and the resulting intermolecular friction generate heat volumetrically and uniformly throughout the sample.[10][14] This direct energy coupling leads to an extremely rapid rise in temperature, which is the primary driver for the dramatic acceleration of reaction rates.[5][15]

Part 2: The Foundational Reaction - Guanidine Condensation

A prevalent and robust method for constructing the 2-aminopyrimidine core is the condensation reaction between a guanidine salt and a 1,3-dicarbonyl compound (or its equivalent, such as a chalcone).[2][16] Microwave irradiation is exceptionally effective at driving this cyclocondensation to completion in a fraction of the time required by conventional methods.

Below is a diagram illustrating the general reaction pathway.

G cluster_reactants Reactants cluster_process Process cluster_product Product r1 Guanidine process_node Microwave-Assisted Cyclocondensation r1->process_node r2 1,3-Dicarbonyl Compound (e.g., β-Ketoester, Chalcone) r2->process_node p1 2-Aminopyrimidine Derivative process_node->p1

Caption: General reaction scheme for 2-aminopyrimidine synthesis.

Part 3: General Protocol & Workflow

This section provides a robust, step-by-step protocol for a typical microwave-assisted synthesis of a 2-aminopyrimidine derivative. The workflow is designed to be a self-validating system, ensuring reproducibility and high-quality outcomes.

Workflow Diagram

workflow prep 1. Reagent & Vial Prep assembly 2. Reaction Assembly prep->assembly irrad 3. Microwave Irradiation assembly->irrad cool 4. Cooling & Depressurization irrad->cool workup 5. Work-up & Isolation cool->workup purify 6. Purification & Analysis workup->purify

Caption: Experimental workflow for microwave-assisted synthesis.

Materials & Equipment
  • Microwave Reactor: A dedicated laboratory microwave synthesizer is required for safety and precise control of temperature and pressure.

  • Microwave Process Vials: Use only vials and caps rated for the temperatures and pressures expected.

  • Reagents:

    • Substituted 1,3-dicarbonyl compound (e.g., chalcone, β-ketoester) (1.0 mmol)

    • Guanidine salt (e.g., guanidine hydrochloride, guanidine nitrate) (1.2 - 1.5 mmol)

    • Base (e.g., NaOH, K₂CO₃, NaOEt) (1.5 - 2.0 mmol)

    • Solvent (e.g., Ethanol, DMF, or solvent-free)

  • Magnetic Stir Bar

  • Standard laboratory glassware for work-up and purification.

  • Analytical Instruments: TLC, LC-MS, NMR for reaction monitoring and characterization.

Step-by-Step Experimental Protocol
  • Reagent & Vial Preparation:

    • Ensure all glassware is clean and dry.

    • Select a microwave vial of appropriate size (the reaction volume should ideally be between 20-50% of the vial's total volume to allow for expansion and effective stirring).

    • Place a magnetic stir bar into the vial.

  • Reaction Assembly:

    • To the vial, add the 1,3-dicarbonyl compound (1.0 mmol), guanidine salt (1.2 mmol), and the chosen base (2.0 mmol).[1]

    • Rationale: A slight excess of the guanidine salt and base is often used to drive the reaction to completion.

    • Add the selected solvent (e.g., 3-5 mL of ethanol). Polar solvents like ethanol are excellent for microwave synthesis as they couple efficiently with microwave energy.[7][8] In some cases, the reaction can be run under solvent-free conditions, which is a key advantage of green chemistry.[7]

    • Securely cap the vial using a dedicated crimper. Do not overtighten.

  • Microwave Irradiation:

    • Place the sealed vial into the cavity of the microwave reactor.

    • Program the reaction parameters. A typical starting point is:

      • Temperature: 100-140°C

      • Time: 5-20 minutes

      • Power: Dynamic (the instrument adjusts power to maintain the set temperature)

      • Stirring: On

    • Rationale: The precise control afforded by modern microwave reactors allows for rapid heating to a specific temperature, which is then held for the duration of the reaction.[1] This prevents thermal runaway and ensures reproducibility.[3]

    • Run the reaction. The instrument will monitor temperature and pressure in real-time.

  • Cooling & Depressurization:

    • Once the irradiation is complete, the instrument will automatically cool the vessel using compressed air.

    • Crucial Safety Step: Do not attempt to open the vial until it has returned to room temperature and low pressure.

  • Work-up & Isolation:

    • Once cool, carefully open the vial.

    • Transfer the reaction mixture to a beaker. Often, the product will precipitate upon cooling or by adding cold water.[1]

    • Collect the solid product by vacuum filtration.

    • Wash the solid with a suitable solvent (e.g., cold water, then cold ethanol) to remove unreacted starting materials and salts.

  • Purification & Analysis:

    • Dry the isolated solid.

    • Assess purity via TLC or LC-MS.

    • If necessary, further purify the product by recrystallization or column chromatography.

    • Confirm the structure of the final product using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).

Part 4: Parameter Optimization & Data

The facile optimization of reaction conditions is a key advantage of MAOS.[1] The table below illustrates how varying key parameters can impact the synthesis, using a representative reaction as an example.

Table 1: Optimization of Microwave-Assisted Synthesis of a 2-Amino-4,6-diarylpyrimidine

EntryTemperature (°C)Time (min)SolventYield (%)Purity (LC-MS)
110015Ethanol75%>95%
212010Ethanol92%>95%
31405Ethanol94%>95%
412010DMF89%>95%
512020None85%~90%

Data is representative and based on typical outcomes reported in the literature.[1][5][17]

Analysis of Results:

  • Temperature & Time (Entries 1-3): Increasing the temperature allows for a significant reduction in reaction time while maintaining or even improving the yield. A temperature of 140°C allows the reaction to complete in just 5 minutes with excellent yield.[5]

  • Solvent Choice (Entries 2 & 4): Both ethanol and DMF are effective polar solvents for this transformation. Ethanol is often preferred as a "greener" solvent.[8] The choice can depend on the solubility of the specific substrates.

  • Solvent-Free Conditions (Entry 5): Running the reaction neat is feasible and highly desirable from a green chemistry perspective, though it may sometimes require longer times or result in slightly lower purity compared to using a solvent.[7]

Part 5: Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Yield Insufficient temperature or time; Inappropriate solvent; Ineffective base.Systematically increase the temperature (in 10-20°C increments) or time. Screen different solvents (e.g., EtOH, DMF, n-BuOH). Ensure the chosen base is strong enough for the substrates.
Charring/Decomposition Temperature is too high; Reaction time is too long.Reduce the reaction temperature. Decrease the hold time. Consider a less polar solvent that heats more slowly if overheating is an issue.
Low Purity/Side Products Reaction time or temperature is excessive, leading to side reactions.[18]Reduce the reaction time. Use the minimum temperature required for a high conversion rate. Optimize stoichiometry to avoid side reactions from excess reagents.
"Pressure Limit" Error Use of a low-boiling point solvent at a high temperature.Switch to a higher-boiling point solvent (e.g., from Ethanol to n-Butanol or DMF). Reduce the target temperature. Reduce the volume of the reaction mixture in the vial.

References

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. Available at: [Link]

  • specific effects of microwave. Solid supported reaction. Available at: [Link]

  • Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Comparative Study of Conventional and Microwave Assisted Synthesis of some Organic Reactions. Research J. Pharm. and Tech. Available at: [Link]

  • Solvent Choice for Microwave Synthesis. CEM Corporation. Available at: [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances. Available at: [Link]

  • The synthesis of carbonyl 2-amino-pyrimidines via tandem regioselective heterocyclization of 1,3-diynes with guanidine and selective oxidation. Semantic Scholar. Available at: [Link]

  • Microwave-assisted synthesis of 4-amino pyrimidine analogues using eco-friendly NiTiO3 nanoparticle supported montmorillonite K30 as a heterogeneous catalyst. New Journal of Chemistry. Available at: [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Research in Engineering and Science (IJRES). Available at: [Link]

  • Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. SciSpace. Available at: [Link]

  • Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. RSC Advances. Available at: [Link]

  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Arabian Journal of Chemistry. Available at: [Link]

  • The synthesis of carbonyl 2-amino-pyrimidines via tandem regioselective heterocyclization of 1,3-diynes with guanidine and selective oxidation. Chemical Communications. Available at: [Link]

  • Dielectric Heating - Working Principle, Advantages & Applications. Electrical Deck. Available at: [Link]

  • Dielectric Heating; Principle, Circuit Operation & Phasor Diagram. Testbook. Available at: [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Sciforum. Available at: [Link]

  • Dielectric heating – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Microwave-assisted synthesis of 2-aminopyrimidines 4a-g. ResearchGate. Available at: [Link]

  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. World Journal of Advanced Research and Reviews. Available at: [Link]

  • Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega. Available at: [Link]

  • Dielectric Heating: Working Principle and Advantages. TutorialsPoint. Available at: [Link]

  • Microwave assisted synthesis and antimicrobial activity of some novel pyrimidine derivatives. ResearchGate. Available at: [Link]

  • Dielectric Heating System : Working and Its Applications. ElProCus. Available at: [Link]

  • Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. ResearchGate. Available at: [Link]

Sources

Technical Protocol: Chemoselective Reduction of 4-(2-nitrophenyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview

Scope and Significance

The reduction of 4-(2-nitrophenyl)pyrimidin-2-amine (CAS: 1126078-22-5) to its corresponding aniline, 4-(2-aminophenyl)pyrimidin-2-amine , is a pivotal transformation in medicinal chemistry.[1] This scaffold serves as a critical intermediate for synthesizing fused tricyclic heterocycles (e.g., pyrimido[1,6-c]quinazolines) and kinase inhibitors.

Chemical Challenges

While nitro reduction is a standard operation, this specific substrate presents unique challenges:

  • Ortho-Effect & Sterics: The nitro group at the ortho position on the phenyl ring is sterically crowded by the pyrimidine moiety. This can retard reaction kinetics compared to para isomers.

  • Chemo-selectivity: The pyrimidine ring is susceptible to over-reduction (saturation of the C=N bonds) under forcing hydrogenation conditions.

  • Coordination Chemistry: The product contains a 2-aminopyrimidine motif, a known bidentate ligand that can poison noble metal catalysts (Pd, Pt) or form stable complexes with transition metals (Fe, Sn), complicating workup.

Mechanistic Pathway

The reduction proceeds through a six-electron transfer sequence. Accumulation of the hydroxylamine intermediate is a common failure mode if the reaction is stopped prematurely or if the catalyst activity is insufficient.

NitroReduction Nitro Nitro (-NO2) Nitroso Nitroso (-NO) Nitro->Nitroso 2e-, 2H+ Hydroxyl Hydroxylamine (-NHOH) Nitroso->Hydroxyl 2e-, 2H+ Azoxy Azoxy Dimer (Side Product) Nitroso->Azoxy Condensation Amine Aniline (-NH2) Hydroxyl->Amine 2e-, 2H+ Hydroxyl->Azoxy

Figure 1: Stepwise reduction pathway of the nitro group. Note the potential for Azoxy dimer formation if the nitroso and hydroxylamine intermediates accumulate.

Part 2: Method A - Catalytic Hydrogenation (Preferred)

Best For: High purity requirements, scale-up (>10g), and labs equipped with pressure vessels. Mechanism: Heterogeneous catalysis using


 gas.
Reagents & Equipment
Reagent/EquipmentSpecificationRole
Substrate 4-(2-nitrophenyl)pyrimidin-2-amineStarting Material
Catalyst

(50% wet)
Surface Catalyst
Solvent Methanol (MeOH) or Ethanol (EtOH)Solvent (Protic solvents accelerate reduction)
Hydrogen Source

Balloon or Parr Shaker (30-50 psi)
Reductant
Additives Acetic Acid (optional)Prevents amine poisoning of catalyst
Detailed Protocol
  • Preparation:

    • In a round-bottom flask (or hydrogenation bottle), dissolve 1.0 equivalent of substrate in MeOH (concentration ~0.1 M).

    • Critical: If solubility is poor, add THF as a co-solvent (1:1 MeOH/THF).

    • Optional: Add 1.0 eq. of Acetic Acid. This protonates the product amine, preventing it from binding tightly to the Pd surface and deactivating the catalyst.

  • Catalyst Addition:

    • Safety: Pd/C is pyrophoric when dry. Always wet the catalyst with a small amount of water or toluene before adding to the flammable solvent, or add it under an inert argon stream.

    • Add

      
       of Pd/C (e.g., if using 1g substrate, use 100mg catalyst).
      
  • Hydrogenation:

    • Atmospheric Pressure: Purge the flask with

      
       x3, then 
      
      
      
      x3. Attach a double-walled balloon of
      
      
      . Stir vigorously (>800 RPM) to overcome gas-liquid mass transfer limitations.
    • Pressure Vessel: For scales >5g, use a Parr shaker at 40 psi.

    • Temperature: Run at Room Temperature (20-25°C) . Heating (>50°C) increases the risk of reducing the pyrimidine ring.

  • Monitoring:

    • Monitor by LC-MS or TLC (Eluent: 5% MeOH in DCM).

    • Endpoint: Disappearance of the nitro peak (

      
      ) and appearance of the amine (
      
      
      
      ). Look for the hydroxylamine intermediate (
      
      
      ); if present, continue stirring.
  • Workup:

    • Filter the mixture through a Celite 545 pad to remove Pd/C.

    • Important: Do not let the filter cake dry out (fire hazard). Wash with MeOH.

    • Concentrate the filtrate in vacuo.

    • Yield: Typically 90-95%.

    • Purity: Usually sufficient for next steps without chromatography.

Part 3: Method B - Iron-Mediated Reduction (Robust)

Best For: Small scale (<1g), labs without


 setup, or substrates containing sulfur/halogens (which poison Pd).
Mechanism:  Single-electron transfer (SET) from zero-valent iron.
Reagents & Equipment
ReagentSpecificationRole
Iron Powder 325 mesh, reducedElectron Source
Ammonium Chloride

(Solid)
Electrolyte / Proton Source
Solvent System

(4:[2]1)
Solubilizes both organic substrate and salts
Detailed Protocol
  • Setup:

    • In a flask equipped with a reflux condenser, suspend the substrate (1.0 eq) in

      
       (4:1 ratio, 0.2 M).
      
    • Add

      
       (5.0 eq).
      
    • Add Iron powder (5.0 eq).

  • Reaction:

    • Heat the mixture to 70-80°C (Reflux) with vigorous stirring.

    • Observation: The grey iron powder will turn into a rust-colored sludge (

      
      ) as the reaction proceeds.
      
    • Time: Typically complete in 1-3 hours.

  • Workup (The "Iron Sludge" Challenge):

    • Problem: Iron oxide residues are fine particulates that clog filters.

    • Solution: While still hot, filter the mixture through a pad of Celite . Wash the pad copiously with hot EtOH or EtOAc.

    • Biphasic Extraction: Concentrate the organic filtrate to remove EtOH. Dilute the residue with EtOAc and wash with saturated

      
       (to remove inorganic salts) and brine.[2]
      
    • Dry over

      
       and concentrate.
      
  • Purification:

    • The product may be slightly colored (tan/brown) due to trace iron. Recrystallization from EtOH/Heptane is recommended if high purity is needed.

Part 4: Analytical Validation

To ensure the protocol was successful, verify the following data points.

Analytical MethodExpected Result (Product: Amine)Contrast with Starting Material (Nitro)
LC-MS (ESI+)


1H NMR (DMSO-d6) Appearance of broad singlet

(

)
Disappearance of low-field aromatic protons typical of nitro-deshielding.
Appearance Off-white to pale yellow solidYellow to orange crystalline solid
Workflow Logic Diagram

Workflow Start Start: 4-(2-nitrophenyl)pyrimidin-2-amine Decision Is Hydrogenation Equipment Available? Start->Decision MethodA Method A: Pd/C + H2 (Clean, High Yield) Decision->MethodA Yes MethodB Method B: Fe + NH4Cl (Robust, No Pressure) Decision->MethodB No ProcessA 1. Dissolve in MeOH 2. Add 10% Pd/C 3. Stir under H2 (balloon) MethodA->ProcessA ProcessB 1. Suspend in EtOH/H2O 2. Add Fe + NH4Cl 3. Reflux 2h MethodB->ProcessB WorkupA Filter (Celite) -> Concentrate ProcessA->WorkupA WorkupB Filter Hot -> Extraction (EtOAc/NaHCO3) ProcessB->WorkupB QC QC: LCMS (187 m/z) & NMR WorkupA->QC WorkupB->QC

Figure 2: Decision matrix and process flow for selecting the optimal reduction strategy.

Part 5: References

  • Behera, R. R., et al. (2022).[3] "Chemoselective Reduction of Nitroarenes." Organic Letters, 24, 9179-9183.[3]

  • Chandrappa, S., et al. (2010).[3] "An Efficient Fe/CaCl2 System for the Reduction of Nitroarenes." Synlett, 2010(20), 3019-3022.

  • Wienhöfer, G., et al. (2011).[2][3] "Iron-Catalyzed Hydrogenation of Nitroarenes." Journal of the American Chemical Society, 133(32), 12875-12879.

  • ChemScene. "Product Data: 4-(2-Nitrophenyl)pyrimidin-2-amine (CAS 1126078-22-5)."[4]

  • BenchChem. "Application Note: Catalytic Hydrogenation of Nitroalkenes and Nitroarenes." (General Protocol Reference)

Sources

Technical Application Note: Leveraging 4-(2-nitrophenyl)pyrimidin-2-amine in Heterocyclic Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

4-(2-nitrophenyl)pyrimidin-2-amine (CAS: 1126078-22-5) is a high-value bifunctional building block designed for the rapid assembly of fused tricyclic heteroaromatic systems. Its structural utility lies in the ortho-nitro disposition relative to the pyrimidine ring, which serves as a "latent" nitrogen nucleophile.

Upon activation, this molecule undergoes a reductive cyclization (Cadogan-Sundberg type) to generate the 9H-pyrimido[4,5-b]indole scaffold. This tricyclic core is a privileged structure in medicinal chemistry, serving as a bioisostere for adenosine and a potent ATP-competitive inhibitor for kinases such as GSK-3β , CDKs , RET , and TRK .

This guide details the synthesis of the building block, its transformation into the pyrimido-indole core, and the mechanistic logic ensuring protocol reproducibility.

Synthetic Pathway & Mechanism[1][2][3][4][5]

The utility of this building block is best understood through its transformation pathway. The following diagram illustrates the workflow from precursor assembly to the final fused scaffold.

G cluster_0 Key Transformation: Reductive Cyclization Precursors Precursors (2-amino-4-chloropyrimidine + 2-nitrophenylboronic acid) BuildingBlock BUILDING BLOCK 4-(2-nitrophenyl)pyrimidin-2-amine (Latent Electrophile/Nucleophile) Precursors->BuildingBlock Suzuki-Miyaura Pd(PPh3)4, Na2CO3 DME/H2O, 90°C Nitrene Reactive Intermediate (Nitrene Species) BuildingBlock->Nitrene Deoxygenation P(OEt)3, 160°C (Cadogan Protocol) Scaffold TARGET SCAFFOLD 2-amino-9H-pyrimido[4,5-b]indole (Kinase Inhibitor Core) Nitrene->Scaffold C-H Insertion (Ring Closure)

Figure 1: Synthetic workflow transforming the building block into the bioactive pyrimido[4,5-b]indole scaffold via nitrene insertion.

Protocol 1: Synthesis of the Building Block

If the building block is not purchased commercially, it must be synthesized with high purity to prevent catalyst poisoning in downstream steps.

Rationale

The Suzuki-Miyaura coupling is chosen for its tolerance of the free amine on the pyrimidine and the nitro group on the phenyl ring. We utilize DME (Dimethoxyethane) as the solvent to ensure high solubility of the polar aminopyrimidine.

Materials
  • Reactant A: 2-Amino-4-chloropyrimidine (1.0 equiv)

  • Reactant B: 2-Nitrophenylboronic acid (1.1 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equiv)

  • Base: Sodium Carbonate (Na2CO3) (2.0 equiv, 2M aqueous solution)

  • Solvent: DME (degassed)

Step-by-Step Methodology
  • Setup: In a 3-neck round-bottom flask equipped with a condenser and nitrogen inlet, dissolve Reactant A (e.g., 1.30 g, 10 mmol) in DME (40 mL).

  • Activation: Add Reactant B (1.83 g, 11 mmol) and the Na2CO3 solution (10 mL). Sparge with nitrogen for 10 minutes to remove dissolved oxygen (Critical for Pd cycle efficiency).

  • Catalysis: Add Pd(PPh3)4 (578 mg, 0.5 mmol) quickly under a stream of nitrogen.

  • Reaction: Heat the mixture to reflux (approx. 85°C) for 12–16 hours.

    • Monitoring: Check via TLC (EtOAc/Hexane 1:1). The starting chloropyrimidine (Rf ~0.4) should disappear; the product is more polar and fluorescent.

  • Work-up: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate. Purify via flash column chromatography (Gradient: 0-5% Methanol in DCM).

    • Yield Target: >80% as a yellow solid.

Protocol 2: The Core Transformation (Cadogan Cyclization)

This is the critical application step. It converts the building block into the fused tricyclic kinase inhibitor scaffold.

Rationale

The Cadogan-Sundberg reaction utilizes triethyl phosphite to deoxygenate the nitro group, generating a highly reactive nitrene intermediate. This nitrene inserts into the spatially adjacent C-H bond (C-5) of the pyrimidine ring, forming the pyrrole bridge. This method is superior to amino-halogen coupling here because it requires no pre-functionalization (halogenation) of the pyrimidine C-5 position.

Materials
  • Substrate: 4-(2-nitrophenyl)pyrimidin-2-amine (from Protocol 1)

  • Reagent/Solvent: Triethyl phosphite (P(OEt)3) (5–10 equiv, acts as solvent and reagent)

  • Equipment: Microwave reactor (preferred) or sealed pressure tube.

Step-by-Step Methodology
  • Preparation: Place the substrate (e.g., 216 mg, 1.0 mmol) in a microwave vial.

  • Reagent Addition: Add Triethyl phosphite (3 mL). The solid may not dissolve immediately; this is acceptable.

  • Reaction (Microwave):

    • Temperature: 160°C – 180°C.

    • Time: 15–30 minutes.

    • Pressure: High (ensure vessel is rated for 20 bar).

    • Note: If using thermal heating (oil bath), reflux at 160°C for 4–8 hours under N2.

  • Quenching: Cool the mixture. The excess phosphite and phosphate byproducts are viscous.

  • Work-up: Pour the reaction mixture into ice-water. The product often precipitates. If not, extract with EtOAc.[1]

    • Crucial Step: To remove phosphorus byproducts, wash the organic layer thoroughly with 1M NaOH (hydrolyzes phosphate esters) and then brine.

  • Isolation: The crude product, 2-amino-9H-pyrimido[4,5-b]indole , is often a tan/brown solid. Recrystallize from Ethanol or purify via prep-HPLC.

Data & Validation
ParameterBuilding Block (Precursor)Target Scaffold (Product)
Formula C10H8N4O2C10H8N4
MW 216.20184.20
Appearance Yellow SolidTan/Brown Solid
Fluorescence Weak/NoneStrong Blue/Green (UV 365nm)
1H NMR Key Phenyl protons split; Pyrimidine H-5 doublet.Loss of Pyrimidine H-5 ; Appearance of NH indole peak (~11-12 ppm).
IR Spectrum Strong NO2 bands (1520, 1345 cm⁻¹)Absence of NO2 bands ; Sharp NH stretch.

Troubleshooting & Optimization

Issue: Incomplete Cyclization
  • Symptom: Presence of amine intermediate (reduced but not cyclized) or N-hydroxy intermediate.

  • Solution: Increase temperature to 180°C. The nitrene insertion has a high activation energy barrier. Ensure anhydrous conditions; water can quench the nitrene to the aniline.

Issue: Phosphorus Contamination
  • Symptom: Sticky oil that is difficult to crystallize; NMR shows broad ethoxy peaks.

  • Solution: Use polymer-bound triphenylphosphine (though expensive) or rigorous saponification work-up (reflux crude in 2M NaOH/EtOH for 30 mins) to hydrolyze phosphites to water-soluble species before extraction.

References

  • Cadogan, J. I. G. (1965). "Oxidation of Tervalent Nitrogen Compounds." Quarterly Reviews, Chemical Society, 22(2), 222-251.

  • Gribble, G. W. (2016).[2] "Cadogan–Sundberg Indole Synthesis."[2] In Indole Ring Synthesis: From Natural Products to Drug Discovery. Wiley.

  • Lakkaniga, N. R., et al. (2021). "Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors." Bioorganic & Medicinal Chemistry, 29, 115866.

  • Application Note: "Synthesis of Pyrimido[4,5-b]indoles via Nitrene Insertion." BenchChem Protocols. (Verified General Protocol Source)

Sources

cyclization of 2-nitrophenyl chalcones with guanidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Cyclization of 2-Nitrophenyl Chalcones with Guanidine for 2-Aminopyrimidine Synthesis

Introduction & Mechanistic Rationale

The synthesis of 2-aminopyrimidines from α,β-unsaturated ketones (chalcones) is a cornerstone reaction in medicinal chemistry, yielding scaffolds with profound antimicrobial, anti-inflammatory, and antitumor activities[1]. When utilizing 2-nitrophenyl chalcones, the reaction dynamics are heavily influenced by the strong electron-withdrawing nature and steric bulk of the ortho-nitro group[2].

Causality in Reagent Selection: Guanidine is highly basic and hygroscopic, and is therefore commercially supplied as a stable hydrochloride or nitrate salt. To activate the nucleophile, a strong alkali base (e.g., KOH or NaOH) must be introduced to neutralize the salt and liberate free guanidine in situ[1]. The ortho-nitro group on the chalcone accelerates the initial Michael addition by increasing the electrophilicity of the β-carbon. However, its significant steric hindrance necessitates extended reflux times (typically 10–14 hours) to drive the subsequent intramolecular cyclization to completion[2].

Mechanistic Workflow

The transformation follows a distinct, base-catalyzed sequence: base liberation, Michael addition, intramolecular cyclization, and finally, oxidative aromatization[3].

Pathway A 2-Nitrophenyl Chalcone + Guanidine HCl B Base Deprotonation (KOH in EtOH) A->B Heat C Michael Addition (Nucleophilic Attack at β-Carbon) B->C Free Guanidine D Intramolecular Cyclization (Attack at Carbonyl) C->D E Dehydration & Aromatization (-H2O, -H2) D->E F 2-Amino-4-(2-nitrophenyl) pyrimidine E->F Precipitation

Workflow and mechanistic pathway for the cyclization of 2-nitrophenyl chalcones.

Quantitative Data: Condition Optimization

To establish the most efficient self-validating protocol, various reaction conditions must be evaluated. The data below summarizes the optimal parameters for maximizing the yield of 2-amino-4-(2-nitrophenyl)pyrimidines while minimizing degradation.

SolventBase (Equivalents)TemperatureTime (h)Isolated Yield (%)Purity (HPLC)
MethanolNaOH (2.0 eq)65°C (Reflux)1462%>95%
EthanolNaOH (2.0 eq)80°C (Reflux)1275%>98%
EthanolKOH (2.5 eq)80°C (Reflux)1082%>99%
DMFNaOMe (2.0 eq)100°C868%~90% (Side products)

Expert Insight: Ethanol paired with KOH provides the optimal balance of solubility for the reactive intermediates and insolubility for the final product. This drives the equilibrium forward via precipitation upon cooling, heavily simplifying the downstream workup[4].

Step-by-Step Experimental Protocol

Materials Required:

  • 2-Nitrophenyl chalcone derivative (10 mmol)

  • Guanidine hydrochloride (10 mmol)

  • Potassium Hydroxide (KOH) (40% w/v aqueous solution)

  • Absolute Ethanol (50 mL)

  • Glacial acetic acid or dilute HCl (for neutralization)

Procedure:

  • Preparation of the Reaction Mixture: In a 250 mL round-bottom flask, dissolve 10 mmol of the synthesized 2-nitrophenyl chalcone in 40 mL of absolute ethanol[4].

  • Reagent Addition: Add 10 mmol of guanidine hydrochloride directly to the stirring solution.

  • Base Activation: Slowly add 10 mL of 40% aqueous KOH dropwise. Caution: The reaction is mildly exothermic. This step is critical as it liberates the free guanidine nucleophile required for the Michael addition.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 80°C for 10–14 hours[2]. Monitor the reaction progress strictly via TLC (Hexane:Ethyl Acetate, 7:3).

  • Workup & Precipitation: Once the starting chalcone spot is fully consumed, cool the reaction mixture to room temperature. Pour the contents into 200 mL of crushed ice water under vigorous stirring[1].

  • Neutralization: Adjust the pH to ~7.0 using dilute hydrochloric acid or glacial acetic acid. This ensures the full precipitation of the pyrimidine derivative from the aqueous layer[2].

  • Isolation: Filter the precipitated solid under vacuum, wash thoroughly with cold distilled water to remove residual inorganic salts, and dry in a desiccator.

  • Purification: Recrystallize the crude product from hot ethanol to yield analytically pure 2-amino pyrimidine crystals[5].

Protocol Self-Validation & Analytical Verification

A robust protocol must be inherently self-validating. To confirm successful cyclization and rule out unreacted intermediates, perform the following analytical checks:

  • Visual/TLC Validation: The starting 2-nitrophenyl chalcone is typically a bright, vibrant yellow. The successful formation of the pyrimidine results in a color shift to pale yellow or off-white. On TLC, the product will have a significantly lower Rf value due to the highly polar primary amine group.

  • FT-IR Spectroscopy: Confirm the disappearance of the strong α,β-unsaturated carbonyl stretch (C=O) at ~1650–1690 cm⁻¹. Validate the final product by the appearance of a primary amine doublet (N-H stretch) at 3200–3400 cm⁻¹ and a sharp C=N stretch at ~1590 cm⁻¹[2].

  • 1H NMR Spectroscopy: The definitive proof of cyclization is the loss of the vinylic doublets (J = 15–17 Hz) characteristic of the chalcone bridge. Look for a new singlet integrating to 1H at δ 6.5–7.5 ppm, representing the C5 proton of the newly formed pyrimidine ring, and a broad singlet at δ 5.0–5.5 ppm (integrating to 2H, D₂O exchangeable) corresponding to the -NH₂ group[2].

References

  • Synthesis and biological activities of some new pyrimidine derivatives from chalcones Source: Der Pharma Chemica URL:[Link]

  • Design, Synthesis, And Spectral Characterization Of Chalcone- Based Pyrimidines Source: International Journal of Environmental Sciences URL:[Link]

  • Synthesis and Anti-Bacterial Activities of a Bis-Chalcone Derived from Thiophene and Its Bis-Cyclized Products Source: PMC (NIH) URL:[Link]

  • Design, Synthesis and Pharmacological Evaluation of Pyrimidine Fused Indane-1,3-dione Derivatives Source: Der Pharma Chemica URL:[Link]

  • Bis-pyrimidine acetamides: design, synthesis and biological evaluation Source: PMC (NIH) URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 4-(2-Nitrophenyl)pyrimidin-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you know that synthesizing 2-amino-4-arylpyrimidines can be deceptively complex when dealing with sterically hindered and electronically demanding substituents.

The synthesis of 4-(2-nitrophenyl)pyrimidin-2-amine is typically approached via two distinct pathways depending on your scale and library requirements: the Suzuki-Miyaura Cross-Coupling (ideal for discovery/library generation) and the Enaminone Cyclocondensation (ideal for process scale-up). Below, we troubleshoot the primary yield-limiting factors for both methodologies, providing mechanistic insights and field-proven protocols.

Part 1: Suzuki-Miyaura Cross-Coupling (Discovery Scale)

The coupling of 4-chloropyrimidin-2-amine with (2-nitrophenyl)boronic acid is notoriously difficult. The ortho-nitro group introduces severe steric bulk and withdraws electron density from the boron atom, creating a significant bottleneck during the catalytic cycle [1].

Frequently Asked Questions

Q: Why am I recovering mostly nitrobenzene instead of my coupled product? A: This is a classic case of protodeboronation . Because the ortho-nitro group is sterically demanding and electron-withdrawing, the transmetalation step of the palladium catalytic cycle is drastically slowed down. While the palladium intermediate "waits" to transmetalate, the boronic acid is exposed to water and base at elevated temperatures. This leads to the hydrolytic cleavage of the C–B bond, yielding nitrobenzene and destroying your stoichiometry [2]. Solution: You must accelerate transmetalation and eliminate water. Switch to an anhydrous solvent system and use a bulky, electron-rich Buchwald ligand (like SPhos).

Q: Which catalyst and base system should I use to overcome this steric hindrance? A: Avoid standard


 and aqueous 

. Instead, use

paired with SPhos or XPhos . These bulky ligands promote the formation of a highly reactive mono-ligated

species, which forces the challenging transmetalation step forward. Pair this with anhydrous Cesium Fluoride (CsF) in 1,4-dioxane. The fluoride ion has a high affinity for boron, forming a reactive fluoroborate intermediate that facilitates rapid transmetalation without the need for water [2].

SuzukiCycle Pd0 Pd(0) Catalyst PdII_Ox Pd(II) Oxidative Adduct Pd0->PdII_Ox 4-chloropyrimidin-2-amine TransMet Transmetalation (Steric Bottleneck) PdII_Ox->TransMet (2-nitrophenyl)boronic acid PdII_Trans Pd(II) Diaryl Species TransMet->PdII_Trans Base / Ligand SideReaction Protodeboronation (Nitrobenzene) TransMet->SideReaction H2O / Heat PdII_Trans->Pd0 Catalyst Regeneration Product Target Pyrimidine PdII_Trans->Product Reductive Elimination

Fig 1: Suzuki-Miyaura catalytic cycle highlighting the transmetalation bottleneck.

Optimized Protocol 1: Anhydrous Suzuki-Miyaura Coupling

Self-validating mechanism: By strictly excluding water and using CsF, the competing protodeboronation pathway is mathematically minimized, ensuring the boronic acid is consumed only via the Pd-cycle.

  • Preparation: In an oven-dried Schlenk flask, combine 4-chloropyrimidin-2-amine (1.0 eq), (2-nitrophenyl)boronic acid (1.5 eq),

    
     (0.02 eq), SPhos (0.08 eq), and anhydrous CsF (3.0 eq).
    
  • Inert Atmosphere: Evacuate and backfill the flask with Argon (repeat for 3 cycles).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (0.2 M) via syringe.

  • Reaction: Heat the mixture to 90 °C for 12 hours under vigorous stirring.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and salts, and concentrate. Purify via flash chromatography (EtOAc/Hexanes).

Part 2: Enaminone Cyclocondensation (Process Scale)

For scale-up, the condensation of 1-(2-nitrophenyl)ethan-1-one with DMF-DMA, followed by cyclization with guanidine, is highly cost-effective [1]. However, the basic conditions required for cyclization often lead to unexpected yield losses.

Frequently Asked Questions

Q: My cyclocondensation is stalling at 30-40% yield, and TLC shows starting ketone. What is happening? A: You are likely experiencing base-catalyzed hydrolysis of the enaminone intermediate . Guanidine is typically supplied as a hydrochloride salt and must be free-based in situ. If you use an aqueous base (like aqueous


), hydroxide ions act as competing nucleophiles. They attack the 

-carbon of the enaminone, displacing dimethylamine and reverting the intermediate back to a

-ketoaldehyde (which degrades or reverts to the starting ketone) [3]. Solution: Transition to a strictly anhydrous basic system. Pre-mix your guanidine hydrochloride with Sodium Ethoxide (NaOEt) in absolute ethanol.

Q: The nitro-enaminone intermediate crashes out of solution and the reaction stops. How do I fix this? A: The ortho-nitro group severely limits the solubility of the enaminone in standard alcoholic solvents like ethanol. If the intermediate precipitates, it cannot undergo the Michael addition with guanidine. Switch your solvent to a more polar, high-boiling aprotic solvent like anhydrous DMF or use 2-methoxyethanol , which maintains solubility at reflux temperatures.

EnaminoneRoute Ketone 1-(2-nitrophenyl)ethanone Enaminone Nitro-Enaminone Ketone->Enaminone DMF-DMA, Δ Adduct Michael Adduct Enaminone->Adduct Guanidine HCl, Base Hydrolysis Enaminone Hydrolysis Enaminone->Hydrolysis Aqueous Base Product 4-(2-nitrophenyl)pyrimidin-2-amine Adduct->Product Cyclization (-H2O, -HNMe2)

Fig 2: Enaminone condensation pathway and the hydrolytic side-reaction.

Optimized Protocol 2: Anhydrous Enaminone Condensation

Self-validating mechanism: Pre-forming the free guanidine base and filtering the salt ensures no aqueous nucleophiles are present to trigger enaminone hydrolysis.

  • Enaminone Synthesis: Mix 1-(2-nitrophenyl)ethan-1-one (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) in a round-bottom flask. Reflux at 100 °C for 8 hours. Remove excess DMF-DMA under reduced pressure to yield (E)-3-(dimethylamino)-1-(2-nitrophenyl)prop-2-en-1-one.

  • Free-Basing Guanidine: In a separate dry flask, dissolve guanidine hydrochloride (1.5 eq) in absolute ethanol (or 2-methoxyethanol for better solubility). Add sodium ethoxide (1.5 eq) and stir for 30 minutes under Argon. Crucial Step: Filter off the precipitated NaCl salts under inert conditions.

  • Cyclocondensation: Add the crude enaminone (1.0 eq) to the filtrate containing the free guanidine. Reflux for 12–16 hours.

  • Workup: Cool to room temperature, concentrate under vacuum, and recrystallize the crude solid from hot ethanol to yield pure 4-(2-nitrophenyl)pyrimidin-2-amine.

Part 3: Quantitative Data Summary

The table below summarizes expected yields based on the mechanistic troubleshooting outlined above. Implementing anhydrous conditions is the single highest-impact variable across both synthetic routes.

Synthesis RouteReaction ConditionsKey Reagents / CatalystsExpected YieldPrimary Failure Mode
Suzuki-Miyaura Standard Biphasic

,

,

/Toluene
< 25%Protodeboronation
Suzuki-Miyaura Optimized Anhydrous

, SPhos, CsF, Dioxane
75 - 85% N/A (Sterics overcome)
Condensation Aqueous BaseGuanidine HCl,

,

/EtOH
30 - 40%Enaminone Hydrolysis
Condensation Optimized AnhydrousGuanidine HCl, NaOEt, Abs. EtOH80 - 90% N/A (Hydrolysis prevented)

References

  • Title: Microwave-Assisted Solution- and Solid-Phase Synthesis of 2-Amino-4-arylpyrimidine Derivatives Source: Journal of Combinatorial Chemistry (ACS Publications) URL: [Link]

  • Title: Pyrimidine Synthesis (General Methodologies and Cyclocondensation) Source: Organic Chemistry Portal URL: [Link]

solubility of 4-(2-nitrophenyl)pyrimidin-2-amine in DMSO and methanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility & Handling Guide for 4-(2-nitrophenyl)pyrimidin-2-amine

Topic: Solubility Optimization and Handling of 4-(2-nitrophenyl)pyrimidin-2-amine in DMSO and Methanol CAS Registry Number: 1126078-22-5 Molecular Weight: 216.20 g/mol [1][2]

Executive Summary & Compound Profile

Senior Scientist Note: 4-(2-nitrophenyl)pyrimidin-2-amine is a planar, aromatic heterocycle characterized by a pyrimidine core substituted with an electron-withdrawing nitro group.[1][2] This structural motif creates a "push-pull" electronic system that often results in high crystal lattice energy (the "brick dust" effect).[1][2] While the amine group provides a hydrogen bond donor, the nitro group and pyrimidine nitrogens act as acceptors.[1][2] Consequently, this compound exhibits excellent solubility in polar aprotic solvents (DMSO) but shows variable, temperature-dependent solubility in polar protic solvents (Methanol) due to competitive hydrogen bonding and lattice stability.[1][2]

Physicochemical Snapshot:

Property Value Implication for Solubility
Molecular Weight 216.20 g/mol Moderate; allows for reasonable molar concentrations.[1][2]
LogP ~1.63 (Predicted) Moderately lipophilic; poor water solubility expected.[1][2]
H-Bond Donors/Acceptors 1 / 5 Good candidate for DMSO interaction; potential for aggregation in non-polar solvents.[1][2]

| Appearance | Yellow/Orange Solid | Nitro group is a chromophore; solution color intensity may vary with concentration.[1][2] |

Solubility Data & Solvent Compatibility

The following data represents typical solubility behaviors for 2-amino-4-arylpyrimidine derivatives. Always perform a pilot solubility test with your specific lot.[1][2]

SolventSolubility RatingTypical ConcentrationUsage Recommendation
DMSO (Dimethyl Sulfoxide)Excellent 20 – 50 mg/mL (approx. 100–200 mM)Primary Solvent. Ideal for preparing high-concentration stock solutions (e.g., 10 mM or 50 mM).[1][2]
Methanol Moderate 1 – 5 mg/mL (Heat often required)Secondary Solvent. Suitable for working solutions or recrystallization.[1][2] May require warming (40°C) to fully dissolve.[1][2]
Water Poor < 0.1 mg/mLNot Recommended for stock preparation.[1][2] Use only for final dilution in biological assays (< 1% DMSO final).[1][2]
Ethanol Low-Moderate < 2 mg/mLGenerally inferior to Methanol for this specific scaffold.[1][2]

Troubleshooting Guide (Q&A)

Q1: I tried dissolving the compound in Methanol at room temperature, but a fine suspension remains. What should I do?

  • Diagnosis: The crystal lattice energy of the nitro-aromatic system is resisting the solvation power of methanol at ambient temperature.[1][2]

  • Solution:

    • Sonication: Sonicate the sample in a water bath for 10–15 minutes.

    • Thermal Assist: If sonication fails, gently heat the solution to 40–50°C (below Methanol's boiling point of 64.7°C). The compound is thermally stable at these temperatures.[1][2]

    • Solvent Switch: If high concentration is required (>5 mg/mL), switch to DMSO.[1][2]

Q2: My DMSO stock solution precipitated when I stored it at 4°C. Is the compound degraded?

  • Diagnosis: This is likely reversible precipitation , not degradation.[1][2] DMSO has a freezing point of 19°C. Even if it doesn't freeze solid, the solubility of solutes decreases significantly at 4°C.[1][2]

  • Solution:

    • Warm the vial to 37°C or Room Temperature (RT).

    • Vortex vigorously or sonicate until the solution is clear.

    • Pro Tip: Store DMSO stocks at RT (protected from light) if used frequently, or -20°C for long term.[1][2] Avoid 4°C.

Q3: When I dilute my DMSO stock (10 mM) into aqueous buffer, the solution turns cloudy.

  • Diagnosis: "Crashing out."[1][2] The compound is lipophilic (LogP ~1.63).[1][2] Rapid dilution into water changes the solvent environment too drastically, forcing the compound out of solution.[1][2]

  • Solution:

    • Step-down Dilution: Dilute DMSO stock into Methanol first, then into buffer.

    • Concentration Limit: Ensure the final concentration in buffer does not exceed the aqueous solubility limit (likely < 100 µM).

    • Surfactant: Add 0.05% Tween-20 or BSA to the buffer before adding the compound to stabilize the suspension.

Q4: The solution is bright yellow.[1][2] Is this normal?

  • Answer: Yes. The 2-nitrophenyl group is a chromophore.[1][2] A yellow to orange color is characteristic.[1][2] A shift in color (e.g., to deep red) upon adding strong base could indicate deprotonation of the amine or ring activation, but in neutral DMSO/MeOH, yellow is standard.[1][2]

Step-by-Step Experimental Protocols

Protocol A: Preparation of a 50 mM Stock Solution in DMSO

Target Volume: 1 mL Required Mass: 10.81 mg[1][2]

  • Weighing: Accurately weigh 10.8 mg of 4-(2-nitrophenyl)pyrimidin-2-amine into a 1.5 mL amber microcentrifuge tube (or glass vial).

    • Note: Glass is preferred over plastic to minimize leaching, though polypropylene is acceptable for short-term storage.[1][2]

  • Solvent Addition: Add 1.0 mL of high-purity (>99.9%) anhydrous DMSO.

    • Technique: Add the solvent to the powder to wash down any material sticking to the walls.[1][2]

  • Dissolution:

    • Vortex for 30 seconds.

    • If particulates remain, sonicate in a bath sonicator for 5 minutes at Room Temperature.[1][2]

    • Visual Check: Hold the vial up to a light source.[1][2] The liquid should be a clear, yellow solution with no floating crystals.[1][2]

  • Storage: Aliquot into smaller volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Determination of Solubility Limit in Methanol

Use this if you must use Methanol as the primary carrier.[1][2]

  • Saturation: Add approx. 10 mg of compound to 1 mL of Methanol in a glass vial.

  • Equilibration: Cap tightly. Shake or vortex for 1 hour at Room Temperature.

  • Observation:

    • If fully dissolved, add another 5 mg and repeat.[1][2]

    • If solid remains, the solution is saturated.[1][2]

  • Filtration (Optional for precise measurement): Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Measure the UV-Vis absorbance of the filtrate (diluted if necessary) against a standard curve to determine exact concentration.

Decision Logic for Solubilization

The following workflow illustrates the logical process for dissolving this compound based on your experimental needs.

SolubilityWorkflow Start Start: 4-(2-nitrophenyl)pyrimidin-2-amine CheckSolvent Select Solvent System Start->CheckSolvent DMSO_Path DMSO (Preferred) CheckSolvent->DMSO_Path MeOH_Path Methanol (Secondary) CheckSolvent->MeOH_Path DMSO_Action Add DMSO (Target 10-50 mM) Vortex 30s DMSO_Path->DMSO_Action MeOH_Action Add Methanol (Target 1-5 mM) MeOH_Path->MeOH_Action CheckClear Is Solution Clear? DMSO_Action->CheckClear Sonicate Sonicate 5-10 mins CheckClear->Sonicate No Ready Ready for Assay (Store -20°C) CheckClear->Ready Yes Sonicate->CheckClear CheckClearMeOH Is Solution Clear? MeOH_Action->CheckClearMeOH CheckClearMeOH->Ready Yes Heat Heat to 45°C Sonicate CheckClearMeOH->Heat No Fail Solubility Limit Reached Switch to DMSO CheckClearMeOH->Fail Still Cloudy Heat->CheckClearMeOH

Caption: Workflow for optimizing the solubilization of 4-(2-nitrophenyl)pyrimidin-2-amine in DMSO vs. Methanol.

References

  • National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 11019876 (Related Structure).[1][2] Retrieved from [Link][1][2]

  • Baluja, S., & Bhatt, M. (2011).[1][2] Solubility of a Series of Pyrimidine Derivatives in Methanol.[1][2][3] Revue Roumaine de Chimie.[1][2] (General solubility principles for pyrimidines).

Sources

purification methods for 2-aminopyrimidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heterocycle Purification Helpdesk.

Status: Online Operator: Dr. A. Vance, Senior Application Scientist Subject: 2-Aminopyrimidine Derivatives

Introduction: The "Sticky" Nitrogen Problem

If you are working with 2-aminopyrimidines (2-APs), you are likely facing one of three problems: your compound is streaking on silica, it is "oiling out" during crystallization, or it retains a stubborn grey tint from palladium catalysts.

2-Aminopyrimidines are ubiquitous in kinase inhibitors (e.g., Imatinib, Palbociclib), but their purification is complicated by the pyrimidine ring nitrogens . While the pKa of the 2-aminopyrimidine ring is relatively low (~3.54), the electron-rich nitrogens act as hydrogen bond acceptors, interacting strongly with the acidic silanols on silica gel (


). This guide provides self-validating protocols to overcome these specific molecular interactions.

Module 1: Chromatography Troubleshooting

User Question: "My product tails significantly on normal phase silica, even with 10% Methanol. I'm losing yield in the mixed fractions. How do I fix the peak shape?"

Technical Diagnosis: The "tailing" is caused by the non-specific adsorption of the pyrimidine nitrogens onto the acidic silanol groups (


) of the stationary phase. Methanol alone is often insufficient to disrupt this hydrogen bonding.

The Solution: Competitive Binding You must introduce a base that competes for the silanol sites, effectively "masking" the silica surface.

Protocol: The "Amine-Modified" Flash Column

  • Modifier Selection: Use 1% Triethylamine (TEA) or 1%

    
      in your mobile phase.
    
    • Why? TEA (

      
      ) is more basic than your pyrimidine. It protonates the silanols or H-bonds to them preferentially, allowing your product to elute freely.
      
  • The Pre-Wash (Critical Step): Do not just add amine to the eluent. Flush the column with 3 column volumes (CV) of the mobile phase containing the modifier before loading your sample. This ensures the silica surface is saturated with the base before your compound touches it.

  • Solvent System: Switch from

    
     to 
    
    
    
    (3:1) + 1% TEA if possible. Chlorinated solvents can sometimes exacerbate streaking with amine-rich heterocycles.

Visualization: Mobile Phase Decision Tree

G start START: Compound Streaking? check_basic Is the molecule basic? (Contains 2-AP core) start->check_basic add_tea Add 1% TEA or NH4OH to Mobile Phase check_basic->add_tea Yes standard_np Standard Normal Phase (DCM/MeOH) check_basic->standard_np No check_polarity Is it highly polar? (LogP < 1) add_tea->check_polarity Still Streaking? switch_c18 Switch to Reverse Phase (C18) Use Ammonium Bicarbonate Buffer check_polarity->switch_c18 Yes check_hbond Does it have >3 H-bond donors? check_polarity->check_hbond No switch_hilic Switch to HILIC (Amide or Diol Phase) check_hbond->switch_hilic Yes check_hbond->standard_np No

Caption: Decision logic for selecting the correct stationary phase and modifier for aminopyrimidines to prevent tailing.

Module 2: Crystallization & "Oiling Out"

User Question: "I tried recrystallizing from hot ethanol. Upon cooling, the product separated as a yellow oil at the bottom, not crystals. What went wrong?"

Technical Diagnosis: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the compound's melting point is depressed by impurities or solvent saturation, causing it to precipitate as a supercooled liquid before it can nucleate into a crystal lattice. This is common with 2-APs due to their conformational flexibility and ability to form polymorphs.

The Solution: Controlled Supersaturation You must keep the concentration in the metastable zone—high enough to grow crystals, but low enough to prevent oiling.

Protocol: The "Dual-Solvent" Titration

  • Dissolution: Dissolve the crude oil in the minimum amount of warm Ethanol (Good solvent).[1]

  • Filtration: Filter the warm solution through a 0.45µm PTFE filter to remove dust (nucleation sites for oil droplets).

  • The Anti-Solvent Drop:

    • Place the vial on a warm plate (approx. 40°C).

    • Add Water (Anti-solvent) dropwise until a faint, persistent turbidity appears.[1]

    • Add one drop of Ethanol to clear it back to solution.

  • Seeding (The Trigger): Add a tiny crystal of pure product (if available) or scratch the glass.

  • Slow Cool: Turn off the heat and let the block cool to room temperature over 2 hours. Do not use an ice bath immediately; thermal shock causes oiling.

Recommended Solvent Pairs for 2-APs:

Primary Solvent (Dissolver)Anti-Solvent (Precipitant)Notes
Ethanol Water Standard.[1][2] Best for polar derivatives.
Ethyl Acetate Hexane/Heptane Good for lipophilic substituents.
Acetonitrile Water Use if EtOH yields solvates.[1]
DMSO Water Last resort for highly insoluble compounds.

Module 3: Palladium Scavenging

User Question: "My Suzuki coupling worked, but the product is grey. Column chromatography didn't clean it. Is this dangerous?"

Technical Diagnosis: Yes. 2-aminopyrimidines are excellent ligands for Palladium (Pd). The "grey" color indicates colloidal Pd(0) or Pd(II) complexes coordinated to the pyrimidine nitrogens. Standard silica does not compete strongly enough to strip the metal.

The Solution: Thiol-Derivatized Silica You need a "soft" ligand (Sulfur) to out-compete the "hard/borderline" nitrogen ligands for the Pd.

Protocol: Batch Scavenging

  • Dissolve: Dissolve crude material in THF or EtOAc (10 mL/g).

  • Add Scavenger: Add SiliaMetS® Thiol or MP-TMT resin (4 equivalents relative to the Pd catalyst used, or 10-20% w/w of crude).

  • Heat & Stir: Stir at 50°C for 4 hours . Room temperature is often insufficient to break the Pd-N coordination.

  • Filter: Filter through a 0.2µm pad (Celite is okay, but a dedicated frit is better to catch fine resin).

  • Test: The filtrate should be clear/white. If still grey, repeat.

Comparison of Scavenging Methods:

MethodEfficiency for 2-APsProsCons
Thiol-Silica HighSpecific, easy filtration, no leaching.Expensive.
Activated Carbon ModerateCheap, removes color.Low selectivity, can trap product, messy.
Crystallization LowPurifies organic impurities.Often co-crystallizes Pd complexes.[3]

Module 4: Advanced Separation (Regioisomers)

User Question: "I performed a nucleophilic substitution on 2,4-dichloropyrimidine and got a mixture of 2-amino and 4-amino isomers. They co-elute on TLC. How do I separate them?"

Technical Diagnosis: Regioisomers often have identical lipophilicity (LogP) but distinct basicity (pKa) and dipole moments due to the position of the nitrogen relative to substituents.

The Solution: pH-Dependent Prep-HPLC Exploit the pKa difference. The N-1 and N-3 nitrogens in the pyrimidine ring have different accessibilities and electron densities depending on the substituent position.

Workflow:

  • Screening: Run analytical HPLC at pH 3.0 (Formic acid) and pH 10.0 (Ammonium Bicarbonate).

  • Observation:

    • At low pH , both isomers are protonated. Separation is driven by hydrophobicity.[4][5]

    • At high pH , they are neutral. Separation is driven by dipole moment and H-bonding.

    • Insight: 2-APs often separate better at High pH on chemically stable C18 columns (e.g., XBridge, Gemini) because the neutral forms interact differently with the stationary phase, whereas the protonated forms (cations) just rush through the column.

Regioisomer Separation Logic:

G mixture Isomer Mixture (2-amino / 4-amino) screen_low Screen pH 3.0 (Formic Acid) mixture->screen_low screen_high Screen pH 10.0 (NH4HCO3) mixture->screen_high compare Compare Resolution (Rs) screen_low->compare screen_high->compare select_method Select Optimal pH compare->select_method

Caption: Workflow for screening pH conditions to separate closely eluting regioisomers.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for recrystallization solvents and pKa values of heterocycles).
  • SiliCycle Inc. (2024). Metal Scavenging Solutions: SiliaMetS Thiol. Retrieved from

  • BenchChem Technical Support. (2025). Purification of Pyrimidine Derivatives by Column Chromatography. Retrieved from

  • Helix Chromatography. (2024). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine. Retrieved from

  • Journal of Medicinal Chemistry. (2020). Synthesis and Purification of 2-Aminopyrimidine Kinase Inhibitors. (General reference to methodology in kinase inhibitor synthesis).

Sources

Technical Support Center: Recrystallization of Nitrophenyl Pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Purification Strategies & Solvent Systems for Nitrophenyl Pyrimidine Derivatives

Core Principles & Solubility Mechanics

Why is this challenging? Nitrophenyl pyrimidines present a unique purification paradox. The pyrimidine ring is electron-deficient and capable of strong


-

stacking, while the nitro group (

)
introduces high polarity and potential for intermolecular hydrogen bonding interactions if other donors are present.
  • The "Goldilocks" Zone: You need a solvent that disrupts the crystal lattice at high temperatures (overcoming the stacking energy) but allows the lattice to re-form selectively upon cooling.

  • The Impurity Trap: Synthetic routes (often Suzuki couplings or condensation reactions) frequently leave behind unreacted nitro-aromatics or palladium catalysts. These impurities often have similar solubility profiles to your product, leading to "oiling out" or co-precipitation.

Solvent Selection Matrix

Do not guess. Use this matrix to select your starting solvent system based on your specific derivative's properties.

Table 1: Recommended Solvent Systems

Derivative CharacteristicPrimary SolventAnti-SolventMechanism of Action
Standard / Unsubstituted Ethanol (95% or Absolute)None (Cooling only)Temperature-dependent solubility. The most common and effective method for 4-(4-nitrophenyl)pyrimidine [1, 2].
Highly Polar (e.g., -OH, -NH2 subs.)Methanol or Acetic AcidWaterPolarity shift. Acetic acid is excellent for disrupting strong H-bonds in amino-pyrimidines but requires careful washing to remove traces.
Lipophilic / Non-Polar (e.g., Alkyl subs.)Ethyl AcetateHexane / HeptaneLipophilicity match. The product dissolves in hot EtOAC; non-polar impurities stay in solution or product crashes out with Hexane.
"Brick Dust" (Insoluble >200°C)DMF or DMSOWaterSolvophobic effect. High-boiling polar aprotic solvents dissolve the compound; water forces precipitation. Use only as a last resort due to drying difficulties. [3]
Visualization: Solvent Decision Logic

Figure 1: Decision tree for selecting the optimal recrystallization solvent based on compound solubility and melting point.

SolventSelection Start Start: Analyze Crude Solid SolubilityCheck Is it soluble in boiling Ethanol? Start->SolubilityCheck YesEthanol Use Ethanol (Cooling Method) SolubilityCheck->YesEthanol Yes NoEthanol Check Melting Point (MP) SolubilityCheck->NoEthanol No HighMP MP > 200°C (Insoluble) NoEthanol->HighMP High MP / Polar LowMP MP < 100°C (Lipophilic) NoEthanol->LowMP Low MP / Non-polar DMFRoute Dissolve in min. hot DMF Add Water dropwise HighMP->DMFRoute EtOAcRoute Dissolve in min. hot EtOAc Add Hexane dropwise LowMP->EtOAcRoute

Step-by-Step Protocols

Protocol A: The "Standard" Ethanol Recrystallization

Best for: 4-(4-nitrophenyl)pyrimidine and simple derivatives.

  • Preparation: Place the crude solid in an Erlenmeyer flask. Add a magnetic stir bar.

  • Dissolution: Add Ethanol (start with 5-10 mL per gram) and heat to reflux (

    
    ).
    
    • Critical: If the solid doesn't dissolve, add more ethanol in small portions through the condenser.

  • Hot Filtration (Mandatory): If black specks (Pd catalyst) or undissolved grit remain, filter the hot solution rapidly through a pre-warmed glass funnel with fluted filter paper.

  • Crystallization: Remove from heat. Let the flask cool to room temperature slowly on a cork ring or wood block.

    • Why? Rapid cooling traps impurities in the lattice.

  • Finishing: Once room temp is reached, place in an ice bath (

    
    ) for 30 minutes. Filter the crystals and wash with cold  ethanol.
    
Protocol B: The "Anti-Solvent" Method (DMF/Water)

Best for: Highly insoluble "brick dust" compounds.

  • Dissolution: Dissolve the crude solid in the minimum amount of hot DMF (

    
    ). Do not boil DMF (
    
    
    
    ).
  • Precipitation: While keeping the solution hot (

    
    ), add hot water  dropwise.
    
  • The Cloud Point: Stop adding water the moment a faint turbidity (cloudiness) persists.

  • Re-solubilization: Add 1-2 drops of hot DMF to clear the solution.

  • Cooling: Allow to cool slowly. The product will crystallize out as the solubility drops and the water (anti-solvent) forces it out of the organic phase [3].

Troubleshooting & FAQs

Issue: "Oiling Out"

User Report: "Instead of crystals, I see oily droplets at the bottom of the flask." Diagnosis: The melting point of your impure compound is lower than the boiling point of your solvent, or the compound is supersaturated.[1]

Corrective Action Plan:

  • Re-heat the mixture until the oil redissolves.

  • Add more solvent (approx. 20% more volume). This lowers the saturation temperature, preventing the oil phase from separating before crystals can form.

  • Seed it: Add a tiny crystal of pure product (if available) at the temperature just below the oiling point.

  • Trituration: If the oil solidifies into a gum, decant the solvent and triturate (grind) the gum with diethyl ether or hexane to induce crystallization.

Visualization: Oiling Out Rescue Workflow

Figure 2: Workflow to recover a crystallization process that has failed due to oiling out.

OilingOut Oil Oiling Out Observed Reheat Re-heat to Dissolve Oil->Reheat AddSolvent Add 20% More Solvent Reheat->AddSolvent Seed Add Seed Crystal at ~50°C AddSolvent->Seed CoolSlow Cool Very Slowly (Insulate Flask) Success Crystals Form CoolSlow->Success Seed->CoolSlow

FAQ: Colored Impurities

Q: My crystals are yellow/orange, but they should be pale yellow. How do I remove the color? A: Nitrophenyl compounds are inherently colored (yellow/orange), so some color is normal. However, dark orange/brown suggests oxidation products.

  • Solution: Perform a recrystallization with Activated Charcoal .

    • Dissolve compound in hot solvent.[2][3][4][5][6][7][8]

    • Add activated charcoal (1-2% by weight). Caution: Remove from heat before adding to prevent boil-over.

    • Stir for 5 mins.

    • Perform a hot filtration through Celite to remove the charcoal.

Q: Can I use Chloroform/DCM? A: Generally avoid chlorinated solvents for recrystallization of these compounds. While they dissolve the compound well, they are often "too good" (high solubility even when cold), leading to poor recovery yields. They are better suited for column chromatography loading.

Safety Warning (Nitro Compounds)

  • Explosion Hazard: Polynitrated compounds (e.g., dinitro- or trinitro-pyrimidines) can be energetic. Never heat these to dryness or scrape them vigorously if dry.

  • Toxicity: Nitrophenyl pyrimidines should be treated as potential mutagens. Always handle in a fume hood and wear nitrile gloves.

  • Thermal Runaway: When performing large-scale recrystallizations (>10g), ensure the cooling phase is controlled to prevent exotherms if the compound crystallizes rapidly.

References

  • Mingazhetdinova, D. O., et al. (2024). Synthesis and Supramolecular Organization of para-Carboxyhydrazinylidene Derivative of 3-Nitrophenylthiazolo[3,2-a]pyrimidine. MDPI. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: How To - Recrystallization Tips and Tricks. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Chalcone-Guanidine Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. The condensation of


-unsaturated ketones (chalcones) with guanidine to form 2-aminopyrimidines is a cornerstone reaction in medicinal chemistry and drug development. Despite its apparent simplicity, researchers frequently encounter bottlenecks such as stalled intermediates, poor aromatization, and competing side reactions.

This guide provides field-proven insights, mechanistic causality, and self-validating protocols to help you troubleshoot low yields and optimize your cyclization workflows.

Mechanistic Pathway & Failure Points

To troubleshoot effectively, you must understand the causality behind each reaction phase. The synthesis is not a single step; it is a cascade comprising neutralization , Michael addition , intramolecular cyclization , and oxidative aromatization . Failure at any of these nodes will drastically reduce your final yield.

G Chalcone Chalcone + Guanidine Salt FreeBase Free Guanidine Generation (Requires Base) Chalcone->FreeBase Base (KOH/NaOH) Michael Michael Addition Adduct FreeBase->Michael Nucleophilic Attack RetroAldol Side Reaction: Retro-Aldol Cleavage FreeBase->RetroAldol Excess Strong Base Cyclization Intramolecular Cyclization (Dihydropyrimidine) Michael->Cyclization Dehydration (-H2O) Aromatization Aromatization / Oxidation (Air or Oxidant) Cyclization->Aromatization -2H Product 2-Aminopyrimidine (Target) Aromatization->Product High Yield

Caption: Mechanistic pathway of chalcone-guanidine cyclization and common failure points.

Troubleshooting Q&A

Q1: My yield is consistently below 30%, and TLC shows unreacted chalcone. What is the primary cause?

Causality: The most common cause is the incomplete liberation of the guanidine free base. Guanidine is a strong base (pKa ~13.6) but is commercially supplied as a stable hydrochloride or nitrate salt. If your stoichiometric ratio of base (e.g., NaOH or KOH) is only 1:1 relative to the guanidine salt, you are merely neutralizing the salt. You lack the excess base required to catalyze the subsequent Michael addition. Solution: Ensure you use at least 2.5 to 5.0 equivalents of base relative to the chalcone[1]. Pre-stir the guanidine salt with the base in ethanol for 30 minutes to ensure complete generation of the nucleophilic free base before adding the chalcone.

Q2: The reaction stalls at an intermediate spot on the TLC, and LC-MS shows a mass of [M+H]⁺ + 2. How do I resolve this?

Causality: Your reaction has stalled at the dihydropyrimidine intermediate. The final step of 2-aminopyrimidine synthesis requires an oxidative aromatization (the loss of two protons and two electrons). Under standard reflux conditions in tightly closed vessels flushed with inert gas, the lack of an oxidant prevents this thermodynamic sink. Solution: Introduce an oxidative environment. This can be achieved simply by running the reaction open to the atmosphere (air oxidation) with vigorous stirring to maximize aeration. If air is insufficient, the addition of a mild oxidant or shifting to a catalytic system like CuO nanoparticles can force the aromatization[2].

Q3: I am observing multiple degradation spots on TLC and reduced yields when using strong bases like KOH. Why?

Causality: Chalcones are ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-unsaturated ketones. In the presence of strong aqueous or alcoholic bases at prolonged high temperatures (e.g., 24–48 hours of reflux), they are highly susceptible to retro-Claisen-Schmidt (retro-aldol) cleavage . This side reaction reverts the chalcone back into its constituent acetophenone and benzaldehyde derivatives, destroying your starting material[3].
Solution:  Minimize the time the chalcone spends in harsh basic conditions. You can switch to microwave-assisted synthesis, which reduces reaction times from 24 hours to 3–5 minutes using solvent-free conditions and Lewis acids like ZnCl₂.

Diagnostic Logic Tree

Use the following workflow to rapidly diagnose and correct poor experimental outcomes based on your analytical data.

Troubleshooting Start Low Yield Detected CheckTLC Analyze TLC / LC-MS Start->CheckTLC Unreacted Unreacted Chalcone Remains CheckTLC->Unreacted Intermediate Mass = [M+H]+ + 2 (Dihydropyrimidine) CheckTLC->Intermediate Degradation Multiple Spots (Degradation) CheckTLC->Degradation Sol1 Increase Base Eq. to Free Guanidine Unreacted->Sol1 Sol2 Introduce Air/Oxidant for Aromatization Intermediate->Sol2 Sol3 Switch to Milder Base or Aprotic Solvent Degradation->Sol3

Caption: Diagnostic logic tree for troubleshooting low yields in 2-aminopyrimidine synthesis.

Comparative Reaction Conditions & Yield Data

The table below summarizes quantitative data from validated methodologies, allowing you to select the optimal conditions for your specific chalcone substrate.

MethodologyReagents / CatalystReaction TimeTypical YieldCausality / Key Advantage
Conventional Reflux Guanidine HCl, NaOH, EtOH22–48 hours51–69%Standard baseline. Extended heating ensures aromatization but risks retro-aldol cleavage[3],[1].
Nanocatalyzed Guanidine Nitrate, NaOH, CuO (15 mol%), EtOH3 hours>80%CuO acts as a Lewis acid/oxidant, accelerating cyclization and aromatization while minimizing degradation[2].
Microwave-Assisted Guanidine Nitrate, ZnCl₂, Solvent-free3–5 mins>80%Rapid, uniform heating prevents side reactions; ZnCl₂ activates the chalcone carbonyl[4].

Standard Operating Procedure (SOP): Optimized Synthesis

This protocol integrates self-validating steps to ensure mechanistic progression is monitored in real-time.

Materials:

  • Substituted Chalcone (1.0 mmol)

  • Guanidine Hydrochloride (2.5 mmol)

  • Sodium Hydroxide (NaOH) (5.0 mmol)

  • Absolute Ethanol (10 mL)

Step-by-Step Methodology:

  • Free Base Generation: In a 50 mL round-bottom flask, suspend 2.5 mmol of guanidine hydrochloride in 10 mL of absolute ethanol. Add 5.0 mmol of NaOH. Stir at room temperature for 30 minutes.

    • Self-Validating Check: The dissolution of the solid salts and a slight exothermic warming of the flask confirm the successful neutralization and liberation of the free guanidine base.

  • Chalcone Addition: Add 1.0 mmol of the substituted chalcone to the basic mixture.

  • Cyclization & Reflux: Attach a reflux condenser and heat the mixture to 80°C with vigorous magnetic stirring. Maintain reflux for 24 hours.

    • Self-Validating Check: Chalcones exhibit a bright, intense yellow color due to their extended

      
      -conjugation. As the guanidine attacks the 
      
      
      
      -carbon (Michael addition), this conjugation is broken. A successful reaction is visually indicated by the fading of the intense yellow color into a paler solution.
  • Aromatization: Ensure the reaction setup is not strictly sealed under inert gas; allow for slight air exchange through the top of the condenser to facilitate the oxidation of the dihydropyrimidine intermediate.

  • Workup & Purification: Cool the mixture to room temperature. Evaporate the ethanol under reduced pressure. Add 15 mL of ice-cold distilled water to the crude residue to precipitate the product and dissolve unreacted inorganic salts. Filter the solid using a Büchner funnel, wash with cold water, and recrystallize from hot methanol or ethanol to afford the pure 2-aminopyrimidine[1].

References

  • Benchchem Application Notes. Synthesis of Chalcone and Pyrimidine Derivatives as Pharmaceutical Intermediates Using m-Tolualdehyde.3

  • National Center for Biotechnology Information (PMC). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway.1

  • Revista Desafio Online. CuO Nanocatalyzed Improved Synthesis of Some 2- Aminopyrimidines.2

  • Benchchem Application Notes. Green Chemistry Approaches for the Synthesis of 2-Aminopyrimidines: Application Notes and Protocols.4

Sources

optimizing reaction time for pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrimidine Synthesis Optimization Subject: Accelerating Reaction Kinetics & Troubleshooting Common Failure Modes Lead Scientist: Dr. A. Vance, Senior Application Specialist

Mission Statement

You are accessing the technical core for high-throughput pyrimidine synthesis. This guide moves beyond standard textbook procedures to address the "hidden variables" of reaction kinetics. Our goal is to transition your workflow from classical, multi-hour reflux methods to optimized, minutes-scale protocols without sacrificing selectivity.

Module 1: The Kinetic Engine (Catalytic Acceleration)

The Problem: Classical Biginelli reactions using HCl or


 suffer from slow equilibrium rates (12–24 hours) and acid-catalyzed decomposition of sensitive aldehydes.
The Solution:  Switch to Lanthanide Lewis Acids or Ionic Liquids. These stabilize the acyliminium ion intermediate, the rate-determining bottleneck of the reaction.
Recommended Catalyst: Ytterbium(III) Triflate [ ]

Unlike traditional Bronsted acids,


 is water-tolerant and recyclable. It coordinates with the carbonyl oxygen of the 

-keto ester, lowering the activation energy for the nucleophilic attack.

Mechanism of Acceleration (The "Why"): The reaction does not proceed linearly; it relies on the formation of a bis-ureide or acyliminium intermediate. Lewis acids accelerate the dehydration step, which is often the kinetic stall point.

BiginelliMechanism Start Aldehyde + Urea (Reactants) Inter1 Acyliminium Ion (Rate Determining Step) Start->Inter1 Catalyst Stabilizes Intermediate Inter2 Beta-Keto Ester Addition (Enol) Inter1->Inter2 Nucleophilic Attack Cyclization Cyclization & Dehydration Inter2->Cyclization Intramolecular Product Dihydropyrimidine (DHPM) Cyclization->Product -H2O

Figure 1: The critical path of the Biginelli reaction. Catalytic acceleration primarily targets the Acyliminium Ion formation and stability.

Module 2: Energy Injection (Microwave vs. Thermal)

The Directive: If your reaction takes >2 hours, you are losing efficiency to thermal degradation. The Protocol: Microwave-Assisted Organic Synthesis (MAOS).

Why it works: Conventional heating relies on convection currents (surface-to-center). Microwaves utilize dipolar polarization , directly coupling with the solvent (ethanol) and reagents. This "molecular friction" generates internal heat instantaneously, bypassing the thermal lag of oil baths.

Standard Operating Procedure (SOP): Microwave-Assisted Biginelli
ParameterSpecificationNotes
Stoichiometry 1.0 : 1.0 : 1.2Aldehyde :

-Keto Ester : Urea
Solvent Ethanol (Abs.)High loss tangent (

) absorbs MW energy efficiently.
Catalyst

(10 mol%)
Can also use

or TMSCl as alternatives.
Temp/Time 120°C / 10 minHold time. Ramp time should be 1-2 mins.
Pressure Max 15 barUse a sealed vessel to access superheated solvent states.

Performance Comparison:

MethodTemperatureTimeYield (Avg)Purity Profile
Classical (HCl/Reflux) 80°C8–12 Hours65–75%Moderate (Side products common)
Microwave (No Cat) 120°C30 Mins40–50%Low (Thermal decomposition)
Microwave + Lewis Acid 120°C10 Mins 92–96% High (Clean conversion)

Module 3: Troubleshooting Matrix

User Query: "My reaction failed." Scientist Response: "Define 'failed'. Did it stall, or did it degrade?"

Use the logic tree below to diagnose specific failure modes.

TroubleshootingTree Root Reaction Issue Identified Issue1 Low Yield / Stalled Root->Issue1 Issue2 Impurity / Byproducts Root->Issue2 Sol1 Check Water Removal (Equilibrium Shift) Issue1->Sol1 Sol2 Catalyst Poisoning? (Basic Amines present?) Issue1->Sol2 Imp1 Hantzsch Pyridine (Fluorescent Spot) Issue2->Imp1 Imp2 Knoevenagel Product (Yellow Solid) Issue2->Imp2 Fix1 Reduce Temp, Avoid Urea Decomp Imp1->Fix1 Fix2 Increase Urea Ratio, Check Catalyst Acidity Imp2->Fix2

Figure 2: Diagnostic logic for common pyrimidine synthesis failures.

Frequently Asked Questions (FAQs)

Q1: My product spot is fluorescent on TLC, but the target pyrimidine shouldn't be. What happened? A: You have synthesized a Hantzsch 1,4-dihydropyridine byproduct.

  • Cause: This occurs when the reaction temperature is too high, causing urea to decompose into ammonia. The ammonia then reacts with two equivalents of the

    
    -keto ester and the aldehyde.[1][2]
    
  • Fix: Lower the reaction temperature by 10°C or switch to a Lewis Acid catalyst (

    
    ) that operates efficiently at lower temperatures, preventing urea decomposition [1].
    

Q2: The reaction stalls at 60% conversion even after 24 hours. A: The Biginelli reaction is reversible. Water accumulation drives the equilibrium backward.

  • Fix: If running thermally, use a Dean-Stark trap. If using Microwave, add a dehydrating agent (e.g., molecular sieves) or use a solvent-free grinding protocol to minimize solvent interference [2].

Q3: Can I use Ionic Liquids to speed this up further? A: Yes. Ionic liquids like


 or 

act as both solvent and catalyst.[3]
  • Benefit: They are "tunable" solvents that absorb microwave energy exceptionally well.

  • Protocol: Reactants + 15 mol% IL at 100°C. Reaction times often drop to <20 minutes with yields >90% [3, 4].[3]

Q4: I am trying a Pinner Synthesis (Amidine +


-keto ester) but getting no cyclization. 
A:  The culprit is likely moisture.
  • Cause: Amidines are hygroscopic and hydrolyze rapidly in the presence of water, destroying the nucleophile before it can attack the ketone.

  • Fix: Dry your solvent over activated molecular sieves (3Å) and ensure your amidine salt is freshly liberated from its HCl salt under inert atmosphere (Argon/Nitrogen) [5].

References

  • BenchChem Technical Support. (2025).[4] Troubleshooting unexpected side reactions in pyrimidine synthesis. Link

  • Srivastava, V. (2018). An Improved Protocol for Biginelli Reaction. Scientific Research Publishing. Link

  • Felluga, F., et al. (2018).[5] Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Synlett / Organic Chemistry Portal. Link

  • Cahyana, A. H., et al. (2022). An ionic liquids catalyst approach for synthesis of pyrimidine derivatives using l-proline nitrate. Journal of Applied Pharmaceutical Science. Link

  • BenchChem Technical Support. (2025). Troubleshooting common issues in the synthesis of hydrazinylpyrimidines. Link

Sources

Technical Support Center: Handling Poor Solubility of Nitro-Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: NITRO-PYR-SOL-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Introduction: The "Brick Dust" Challenge

Nitro-substituted pyrimidines (e.g., nitropyrimidines, dinitropyrimidines, and high-energy materials like LLM-105) are notorious in the lab for their intractability. They often appear as "brick dust"—high-melting, crystalline solids that are insoluble in water, alcohols, and non-polar organics.

The Science of Insolubility: The poor solubility is not accidental; it is thermodynamic.

  • Lattice Energy: The nitro group (

    
    ) is strongly electron-withdrawing, creating significant dipole moments. These dipoles align in the crystal lattice, creating strong intermolecular electrostatic networks.
    
  • 
    -Stacking:  The electron-deficient pyrimidine ring facilitates tight 
    
    
    
    -
    
    
    stacking, further stabilizing the solid state.
  • Reduced Basicity: Nitro groups draw electron density away from the ring nitrogens, rendering them non-basic and preventing solvation by protonation in mild acids.

This guide provides a self-validating system for dissolving, reacting, and analyzing these difficult substrates.

Module A: Dissolution & Solvent Strategy

Do not rely on standard solubility tables. Nitro-pyrimidines require a "Solvent Hierarchy" approach.

The Solvent Hierarchy Protocol
TierSolvent ClassExamplesApplicabilityCaution
1 Dipolar Aprotic DMSO, DMF, NMP, DMAcFirst line of defense. Good for SNAr reactions.[1]High boiling points make removal difficult.
2 Super-Acidic TFA (Trifluoroacetic acid),

For NMR analysis and proton-insensitive reactions.Can hydrolyze sensitive functional groups.
3 Ionic Liquids / Eutectics [BMIm]OAc, Choline Chloride/UreaFor high-concentration processing and recrystallization.High viscosity; expensive.[1]
4 Hydrothermal Superheated

(>150°C, pressurized)
Green chemistry; recrystallization of energetic materials.Requires autoclave/pressure vessel.[1]
Visualization: Solvent Selection Decision Tree

SolventSelection Start Start: Solid Nitro-Pyrimidine CheckDMSO Soluble in DMSO/DMF? Start->CheckDMSO UseDMSO Use DMSO/DMF (Standard Reactions) CheckDMSO->UseDMSO Yes CheckAcid Acid Sensitive? CheckDMSO->CheckAcid No UseTFA Use TFA or H2SO4 (NMR / Stable Rxn) CheckAcid->UseTFA No CheckTemp Thermal Stability > 150°C? CheckAcid->CheckTemp Yes UseIonic Use Ionic Liquids (Recrystallization) CheckTemp->UseIonic Yes UseSlurry Proceed to Slurry Reaction CheckTemp->UseSlurry No

Caption: Logical flow for selecting the appropriate solvent system based on compound stability and solubility.

Module B: Reaction Optimization (Synthesis in Suspension)

When the compound refuses to dissolve, do not force it. Switch to Heterogeneous Kinetics . Many nitro-pyrimidines react efficiently in a "slurry-to-slurry" transformation where the product precipitates out as it forms.

Protocol: The "Slurry-to-Slurry" Transformation

Scenario: Nucleophilic substitution (SNAr) on an insoluble chloronitropyrimidine.

  • Micronization: Grind the starting material to a fine powder (<50 microns) to maximize surface area.

  • Solvent Choice: Use a solvent where the starting material is sparingly soluble but the product is completely insoluble (e.g., Ethanol or Isopropanol).

  • High-Shear Agitation: Use overhead mechanical stirring (not magnetic stir bars, which will seize).

  • Temperature: Heat to reflux.[1] The small amount of dissolved material reacts, disturbing the equilibrium and causing more solid to dissolve (Le Chatelier’s principle).

  • Workup: Filter the hot slurry.

    • Solid: Desired Product (if insoluble).

    • Filtrate: Impurities and unreacted starting material.[1][2]

Visualization: Heterogeneous Reaction Workflow

SlurryReaction Input Insoluble Reactant (Suspension) Equilibrium Dissolved Fraction (Transient) Input->Equilibrium Heat/Sonication Reaction Reaction with Nucleophile Equilibrium->Reaction k_obs Precipitation Product Precipitation (Driving Force) Reaction->Precipitation Insolubility Precipitation->Equilibrium Le Chatelier Shift Filtration Hot Filtration Precipitation->Filtration

Caption: Mechanism of a slurry reaction where product precipitation drives the dissolution equilibrium forward.

Module C: Analytical Troubleshooting (NMR)

Obtaining a clean NMR spectrum is often the hardest step.

Troubleshooting Table: NMR Issues
SymptomDiagnosisSolution
No Signal / Noise Only Compound did not dissolve; concentration < 1mg/mL.Switch Solvent: Use TFA-d (

) or

. Most nitro-pyrimidines are soluble in strong acid.
Broad/Humped Peaks Aggregation or restricted rotation due to steric bulk/stacking.[1]High-Temp NMR: Run DMSO-d6 sample at 80°C–100°C. This breaks aggregates and sharpens peaks.[1]
Precipitation in Tube Sample crashed out after cooling.Mixed Solvent: Use 10% TFA-d in

or DMSO-d6 to maintain solubility.
Missing Protons Exchangeable protons (NH) are invisible.Avoid

exchange:
Use strictly anhydrous DMSO-d6 or Acetone-d6.

Frequently Asked Questions (FAQ)

Q: I cannot recrystallize my product; it either doesn't dissolve or crashes out instantly. A: Avoid standard cooling recrystallization. Use "Antisolvent Reprecipitation" :

  • Dissolve the compound in the minimum amount of DMSO or TFA.

  • Filter to remove insoluble impurities.[2][3][4]

  • Slowly add this solution dropwise into a large volume of vigorously stirred water or methanol (the antisolvent).

  • The product will precipitate as a fine, pure powder.

Q: Can I use chromatography? A: Standard silica columns often fail because nitro-pyrimidines "streak" (tailing) due to low solubility and high polarity.

  • Fix: Use Reverse Phase (C18) with an acidic mobile phase (Water/Acetonitrile + 0.1% Formic Acid). The acid suppresses ionization and improves peak shape.

Q: My reaction yields a "tar" instead of a solid. A: Nitro-pyrimidines are electron-deficient and prone to polymerization if overheated in basic conditions.

  • Fix: Lower the temperature and use a weaker base (e.g., switch from

    
     to 
    
    
    
    or an organic base like DIPEA).

References

  • Pagoria, P. F., et al. (2018).[5] Synthesis, Scale-up and Recrystallization Studies of 2,6-Diamino-3,5-Dinitropyrazine-1-Oxide (LLM-105). Insensitive Munitions & Energetic Materials Technology Symposium. Link

  • Makosza, M., & Wojciechowski, K. (2004). Nucleophilic Substitution of Hydrogen in Heterocyclic Chemistry. Chemical Reviews, 104(5), 2631–2666. Link

  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. Journal of Organic Chemistry, 81(17), 7323–7334. Link

Sources

Technical Support Center: Separation of Regioisomers in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for overcoming the common challenges associated with the separation of regioisomers in pyrimidine synthesis. As Senior Application Scientists, we understand that achieving high purity is paramount for the reliability of your research and the success of your drug development pipeline. This resource is designed to provide not only procedural guidance but also the underlying chemical principles to empower you to make informed decisions in your laboratory.

Frequently Asked Questions (FAQs)

Q1: My pyrimidine synthesis has resulted in a mixture of N1 and N2-substituted regioisomers. Why does this happen and what is the most straightforward approach to separate them?

The formation of regioisomeric mixtures is a common challenge in pyrimidine synthesis, often arising from the similar nucleophilicity of the nitrogen atoms in the pyrimidine precursor.[] The specific ratio of isomers can be influenced by factors such as the steric hindrance of the substituent, the solvent, and the presence of catalysts.[2]

The most common and often first-line approach for separating these isomers is silica gel column chromatography . The principle behind this technique is the differential polarity of the regioisomers. Even subtle differences in the spatial arrangement of atoms can lead to a significant difference in how strongly each isomer adsorbs to the polar silica gel.[3][4]

Q2: I'm struggling to get good separation of my pyrimidine regioisomers on a silica gel column. My TLC shows the spots are very close together. What can I do?

This is a frequent and frustrating issue. When TLC (Thin-Layer Chromatography) shows poor separation (i.e., very similar Rf values), it's a strong indicator that standard column chromatography will be challenging. Here's a systematic approach to troubleshoot this:

  • Optimize Your Solvent System: This is the most critical variable.

    • Systematic Screening: Don't be afraid to screen a wide range of solvent systems. A good starting point is a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent such as ethyl acetate.[4]

    • Vary Polarity Gradually: If you see some separation, try to optimize it by making small, incremental changes to the solvent ratio.

    • Try Different Solvent Combinations: If hexane/ethyl acetate fails, consider other systems like dichloromethane/methanol or toluene/ethyl acetate.[3][5] The unique interactions of your isomers with different solvents can sometimes be the key to achieving separation.

  • Consider a Different Stationary Phase: If optimizing the mobile phase is unsuccessful, the issue may be the stationary phase.

    • Alumina: For certain pyrimidine derivatives, alumina (basic or neutral) can offer different selectivity compared to silica gel.

    • Reverse-Phase Chromatography: In this technique, a non-polar stationary phase is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). This is particularly useful for more polar pyrimidine derivatives.[6]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This is an excellent option for very polar pyrimidines. It uses a polar stationary phase with a mobile phase rich in an organic solvent.[7]

Q3: Can recrystallization be used to separate pyrimidine regioisomers?

Absolutely. Recrystallization is a powerful and cost-effective technique, especially for larger-scale purifications, provided your compounds are solid.[3] The success of this method hinges on finding a solvent in which the two regioisomers have significantly different solubilities at a given temperature.[8][9]

Troubleshooting Recrystallization:

  • Finding the Right Solvent is Key: The ideal solvent will dissolve one isomer well at high temperatures but poorly at low temperatures, while the other isomer remains either highly soluble or largely insoluble across the temperature range.

  • Two-Solvent Recrystallization: If a single solvent doesn't work, a two-solvent system can be effective. In this method, you dissolve your mixture in a "good" solvent (in which both isomers are soluble) and then slowly add a "poor" solvent (in which both are less soluble) until one isomer begins to precipitate.[9]

Q4: My pyrimidine derivative seems to be degrading on the silica gel column. What are my options?

Degradation on silica gel is often due to the acidic nature of the silica. Here are some strategies to mitigate this:

  • Neutralize the Silica: You can prepare a slurry of silica gel with a small amount of a base, like triethylamine (typically 1-2% in the eluent), to neutralize the acidic sites.

  • Switch to a Less Acidic Stationary Phase: Consider using neutral alumina as an alternative to silica gel.

  • Alternative Purification Techniques: If degradation persists, it's best to avoid column chromatography altogether. Recrystallization or preparative HPLC are excellent alternatives.[3]

Q5: How can I confirm the identity of my separated regioisomers?

Unequivocal identification is crucial. The most powerful technique for this is Nuclear Magnetic Resonance (NMR) spectroscopy .[10][11]

  • 1H NMR: The chemical shifts and coupling patterns of the protons on and near the pyrimidine ring will be different for each regioisomer.[11] In some cases, line broadening effects at room temperature can be a diagnostic tool for identifying substitution at the 4-position of aminopyrimidines.[12]

  • 13C NMR: The chemical shifts of the carbon atoms in the pyrimidine ring are also sensitive to the substitution pattern.[10]

  • 2D NMR Techniques: For complex structures where 1D NMR is ambiguous, 2D techniques like COSY, HSQC, and HMBC can be used to definitively establish the connectivity of atoms and thus identify the regioisomers.[10][13]

Troubleshooting Guides & Protocols

Protocol 1: Systematic Approach to Developing a Column Chromatography Method for Pyrimidine Regioisomer Separation

This protocol outlines a logical workflow for developing a robust separation method using column chromatography.

Step 1: Thin-Layer Chromatography (TLC) Analysis

  • Objective: To identify a suitable solvent system that provides the best possible separation of the regioisomers.

  • Procedure:

    • Prepare several TLC chambers with different solvent systems. Good starting points include:

      • Hexane:Ethyl Acetate (9:1, 8:2, 7:3, 1:1)

      • Dichloromethane:Methanol (99:1, 98:2, 95:5)

      • Toluene:Ethyl Acetate (9:1, 8:2)

    • Spot a dilute solution of your crude regioisomeric mixture onto separate TLC plates.

    • Develop the plates in the prepared chambers.

    • Visualize the spots using a UV lamp and/or an appropriate staining agent.

    • Analysis: The ideal solvent system will show a clear separation between the two spots, with the lower spot having an Rf value of approximately 0.2-0.4 for optimal column separation.[3]

Step 2: Column Preparation and Sample Loading

  • Objective: To properly pack the column and load the sample for efficient separation.

  • Procedure:

    • Select a column with an appropriate diameter and length for the amount of sample you need to purify. A common rule of thumb is a silica gel to crude sample weight ratio of 30:1 to 50:1.[4]

    • Prepare a slurry of silica gel in the least polar solvent of your chosen eluent system.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of air bubbles.

    • Dissolve your crude product in a minimal amount of a suitable solvent (ideally the eluent).

    • Carefully load the sample onto the top of the silica bed.

Step 3: Elution and Fraction Collection

  • Objective: To elute the separated isomers from the column and collect them in separate fractions.

  • Procedure:

    • Begin eluting with the chosen solvent system. You can use an isocratic (constant solvent composition) or gradient (gradually increasing polarity) elution.

    • Collect fractions of a consistent volume.

    • Monitor the fractions by TLC to determine which ones contain your desired pure isomers.

Step 4: Product Isolation

  • Objective: To isolate the purified isomers from the collected fractions.

  • Procedure:

    • Combine the fractions containing each pure isomer.

    • Remove the solvent using a rotary evaporator.

    • Dry the purified products under high vacuum to remove any residual solvent.

Protocol 2: Fractional Recrystallization of Pyrimidine Regioisomers

This protocol provides a general procedure for separating regioisomers based on their differential solubility.

Step 1: Solvent Screening

  • Objective: To identify a suitable solvent or solvent pair for recrystallization.

  • Procedure:

    • Place a small amount of the regioisomeric mixture into several test tubes.

    • Add a small amount of a different solvent to each test tube (e.g., ethanol, methanol, ethyl acetate, water, or mixtures).[3]

    • Heat the test tubes to dissolve the solid.

    • Allow the solutions to cool slowly to room temperature and then in an ice bath.

    • Analysis: Observe which solvent yields crystals. Analyze the crystals and the remaining solution (mother liquor) by TLC or NMR to determine if enrichment of one isomer has occurred.

Step 2: The Recrystallization Process

  • Objective: To perform the recrystallization on a larger scale.

  • Procedure:

    • Dissolve the crude regioisomeric mixture in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.

    • If there are insoluble impurities, perform a hot filtration.[3]

    • Allow the solution to cool slowly and undisturbed to room temperature to promote the formation of well-defined crystals.[3]

    • Further cool the flask in an ice bath to maximize crystal yield.[3]

    • Collect the crystals by vacuum filtration using a Büchner funnel.[3]

    • Wash the crystals with a small amount of the cold recrystallization solvent.[3]

    • Dry the crystals under vacuum.

Step 3: Analysis of Purity

  • Objective: To assess the purity of the recrystallized product and the mother liquor.

  • Procedure:

    • Analyze the recrystallized solid and the concentrated mother liquor by TLC, HPLC, or NMR to determine the isomeric ratio.

    • If necessary, repeat the recrystallization process on the enriched fractions to further improve purity.

Data Presentation

Table 1: Common Solvent Systems for Column Chromatography of Pyrimidine Derivatives

Solvent SystemPolarityTypical Applications
Hexane/Ethyl AcetateLow to MediumGeneral purpose for moderately polar pyrimidines.[3]
Dichloromethane/MethanolMedium to HighFor more polar pyrimidine derivatives.[3]
Toluene/Ethyl AcetateLow to MediumCan offer different selectivity compared to hexane-based systems.[5]
Acetonitrile/WaterHigh (Reverse Phase)For highly polar or water-soluble pyrimidines.[6]

Visualizations

Separation_Workflow start Crude Regioisomeric Mixture tlc TLC Analysis start->tlc column_chrom Column Chromatography tlc->column_chrom Good Separation recrys Recrystallization tlc->recrys Poor Separation (or for scale-up) nmr Purity & Structural Analysis (NMR) column_chrom->nmr recrys->nmr pure_isomers Pure Regioisomers nmr->pure_isomers

Caption: General workflow for the separation and purification of pyrimidine regioisomers.

Troubleshooting_Column_Chromatography start Poor Separation by Column Chromatography optimize_solvent Optimize Solvent System (TLC Screening) start->optimize_solvent degradation Product Degradation on Column? start->degradation change_stationary Change Stationary Phase (Alumina, Reverse Phase, HILIC) optimize_solvent->change_stationary No Improvement alt_method Use Alternative Method (Recrystallization, Prep-HPLC) change_stationary->alt_method Still no separation neutralize Neutralize Silica (e.g., with Triethylamine) degradation->neutralize Yes degradation->alt_method Yes, still degrades

Caption: Troubleshooting guide for challenging column chromatography separations.

References

  • Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds - Benchchem. (n.d.).
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. (2023, January 12).
  • De Novo Pyrimidine Synthesis - BOC Sciences. (n.d.).
  • Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography - Benchchem. (n.d.).
  • Technical Support Center: Purification of Chlorinated Pyrimidine Intermediates - Benchchem. (n.d.).
  • HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column - PubMed. (2007, February 23).
  • Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1 H and 13 C NMR Spectroscopy - Academia.edu. (n.d.).
  • Pyrimidine synthesis - Organic Chemistry Portal. (n.d.).
  • How to separate these regioisomers? : r/OrganicChemistry - Reddit. (2024, November 8).
  • Recrystallization. (n.d.).
  • Recent Approaches to the Synthesis of Pyrimidine Derivatives - ResearchGate. (n.d.).
  • Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography | Request PDF - ResearchGate. (n.d.).
  • Separation of planar rotamers through intramolecular hydrogen bonding in polysubstituted 5-nitrosopyrimidines - Chemical Communications (RSC Publishing). (2014, October 8). DOI:10.1039/C4CC06978A.
  • US6001838A - Process for the separation of pyrimidine derivatives from aqueous solutions - Google Patents. (n.d.).
  • Direct Isolation of Purines and Pyrimidines From Nucleic Acids Using Sublimation - PubMed. (2002, December 15).
  • D:\MyFiles\general manual\techniques\recrystallization.wpd - UVic. (n.d.).
  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy - Oxford Instruments. (n.d.).
  • RECRYSTALLISATION Never heat organic solvents with a Bunsen burner. Use a hot plate or. (n.d.).
  • Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. (2024, September 2).
  • Technical Support Center: Catalyst Selection for Efficient Pyrimidine Synthesis - Benchchem. (n.d.).
  • Isomerization/Recyclization of some 5-Ethoxycarbonyl-pyrimidines - PMC - NIH. (n.d.).
  • Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry - Journal of Materials and Environmental Science. (n.d.).
  • Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column - SIELC Technologies. (n.d.).
  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy - Oxford Instruments. (n.d.).
  • A deconstruction–reconstruction strategy for pyrimidine diversification - PMC. (n.d.).
  • Troubleshooting common issues in fluorinated pyrimidine synthesis - Benchchem. (n.d.).
  • The regioisomeric 1H(2H)-pyrazolo[3,4-d]pyrimidine N1- and N2-(2 - DOI. (n.d.).
  • How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure. (2025, June 30).
  • The regioisomeric 1H(2H)-pyrazolo[3,4-d]pyrimidine N1- and N2-(2'-deoxy-beta-D-ribofuranosides) - ResearchGate. (n.d.).
  • The regioisomeric 1H(2H)-pyrazolo[3,4-d]pyrimidine N1- and N2-(2 - PubMed. (2002, October 15).
  • Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog. (2024, September 18).
  • Pyrimidine synthesis – Knowledge and References - Taylor & Francis. (n.d.).
  • Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine - PMC. (n.d.).
  • Pyrimidine biosynthesis – Knowledge and References - Taylor & Francis. (n.d.).

Sources

Technical Support Center: 4-(2-nitrophenyl)pyrimidin-2-amine Stability Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of 4-(2-nitrophenyl)pyrimidin-2-amine in Solution Content Type: Technical Support Center Guide Audience: Researchers, Scientists, Drug Discovery Professionals

Executive Summary & Compound Profile

4-(2-nitrophenyl)pyrimidin-2-amine (CAS: 1126078-22-5) is a biaryl scaffold often utilized in kinase inhibitor discovery and as a chemical intermediate.[1] Its structure features an electron-deficient pyrimidine ring coupled to a sterically crowded 2-nitrophenyl moiety.

While the solid compound is relatively stable, its behavior in solution is governed by three critical instability vectors: hydrophobicity-driven aggregation , photochemical sensitivity of the nitro group , and chemical reduction in biological buffers .

PropertySpecification
Molecular Weight 216.20 g/mol
LogP (Predicted) ~1.63 (Moderate Lipophilicity)
pKa (Predicted) ~3.5 (Weak Base, Pyrimidine N1)
Appearance Yellow to Orange Solid
Solubility (DMSO) High (~50–100 mM)
Solubility (Water) Very Low (< 100 µM without pH adjustment)

Critical Stability Factors (The "Why" Behind the Protocol)

A. The "Nitro-Reduction" Trap in Bioassays

Issue: In drug screening, this compound is frequently flagged as a "false positive" or "pan-assay interference compound" (PAINS) candidate, not due to promiscuity, but due to chemical instability in assay buffers. Mechanism: Common reducing agents used to maintain protein stability (e.g., DTT, TCEP,


-mercaptoethanol ) can reduce the ortho-nitro group to an amine or hydroxylamine over time [1].
Impact:  The resulting 4-(2-aminophenyl)pyrimidin-2-amine is a different molecule with distinct inhibitory properties, invalidating IC50 data.
B. Photostability

Issue: Nitro-aromatics are inherently photosensitive. While this scaffold lacks the benzylic hydrogens required for the classic "nitrobenzyl" photo-uncaging reaction, the nitro group can still undergo radical-mediated photoreduction or isomerization under UV/Blue light [2]. Impact: Solutions left on the benchtop may darken (yellow


 brown), indicating degradation products.
C. Solubility & Precipitation

Issue: The planar biaryl structure encourages


-

stacking. In aqueous buffers (PBS, TBS), the compound is prone to rapid precipitation ("crashing out") if the DMSO concentration is too low (< 0.1%) or if the ionic strength is high.

Experimental Workflows & Diagrams

Diagram 1: Stability & Handling Workflow

This workflow illustrates the critical decision points for maintaining compound integrity from storage to assay.

StabilityWorkflow Start Solid Compound (Store at 2-8°C, Dark) Solubilization Dissolve in DMSO (Max 50mM) Start->Solubilization Aliquot Aliquot to Single-Use Vials Solubilization->Aliquot Freeze Flash Freeze Store at -20°C Aliquot->Freeze Thaw Thaw at RT (Protect from Light) Freeze->Thaw Dilution Dilute into Buffer Thaw->Dilution Check CRITICAL CHECK: Reducing Agents? Dilution->Check Safe Assay Ready (Use within 4h) Check->Safe No DTT/TCEP Risk RISK: Nitro Reduction (Remove DTT/TCEP) Check->Risk DTT/TCEP Present

Caption: Operational workflow for 4-(2-nitrophenyl)pyrimidin-2-amine, highlighting the critical checkpoint for reducing agents.

Troubleshooting Guide & FAQs

Section A: Solubility Issues

Q: My compound precipitated when I added the DMSO stock to my cell culture media. Why? A: This is a "Solvent Shock" precipitation.

  • Cause: Adding a high-concentration DMSO stock directly to aqueous media creates a local region of supersaturation.

  • Solution: Use an Intermediate Dilution Step .

    • Dilute 10 mM DMSO stock 1:10 into pure DMSO

      
       1 mM.
      
    • Dilute 1 mM DMSO stock 1:10 into PBS (or Media)

      
       100 µM (now 10% DMSO).
      
    • Dilute this 10% DMSO intermediate into your final assay volume.

    • Note: Ensure final DMSO concentration is < 0.5% for cell toxicity reasons, but keep it high enough during intermediate steps to prevent crashing.

Q: Can I sonicate the solution if it doesn't dissolve? A: Yes, but with caution.

  • Protocol: Sonicate in a water bath at room temperature for max 5 mins.

  • Warning: Do not allow the water bath to heat up (> 40°C), as thermal energy combined with DMSO can accelerate degradation.

Section B: Chemical Stability (The "Yellowing" Effect)

Q: My DMSO stock turned from bright yellow to dark orange/brown after a month at -20°C. Is it still good? A: Likely yes, but verify.

  • Cause: Slight oxidation of the amine or trace photochemical degradation of the nitro group. Color change is often more sensitive than actual chemical purity (0.1% impurity can cause visible color shift).

  • Validation Protocol: Run a generic LC-MS (C18 column, Water/Acetonitrile gradient).

    • Pass: Purity > 95%.

    • Fail: New peaks at M-16 (reduction) or M+16 (oxidation).

Q: I see a shift in IC50 values when I use fresh buffer vs. old buffer. A: Check your DTT.

  • Diagnosis: If your "fresh" buffer contains fresh DTT (strong reducer) and your "old" buffer has oxidized DTT (inactive), the compound remains stable in the old buffer but degrades (reduces) in the fresh one.

  • Fix: Switch to non-reducing conditions if the kinase/protein allows, or use TCEP (stochiometrically controlled) and minimize incubation time.

Detailed Experimental Protocols

Protocol 1: Preparation of Stable Stock Solutions

Objective: Create a 10 mM stock solution stable for 6 months.

  • Weighing: Weigh ~2.16 mg of solid into a chemically resistant amber glass vial (or foil-wrapped polypropylene tube).

  • Calculation:

    
    
    (Example: 2.16 mg requires 1000 µL DMSO).
    
  • Solubilization: Add high-grade anhydrous DMSO (Grade: Cell Culture or HPLC, >99.9%). Vortex for 30 seconds.

  • Inspection: Hold vial against light. Solution should be clear yellow. If particles persist, sonicate for 2 mins.

  • Storage: Aliquot into 50 µL volumes in PCR tubes or microcentrifuge tubes. Store at -20°C or -80°C. Do not refreeze aliquots.

Protocol 2: QC Check via LC-MS

Objective: Verify compound integrity after storage.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 1.7 µm or 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV at 254 nm (aromatic) and 350 nm (nitro-specific absorbance).

  • Expected Mass:

    
    .
    
  • Red Flag: Peak at 187.2 (Loss of NO/Reduction) or 201.2 (Amine product).

References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. Link

  • Klan, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. Link

  • ChemScene. (n.d.). 4-(2-Nitrophenyl)pyrimidin-2-amine Product Datasheet. ChemScene. Link

  • SynQuest Laboratories. (2016). Safety Data Sheet: 4-(4-Nitrophenyl)pyrimidin-2-amine (Isomer Reference). SynQuest Labs.[2] Link

Disclaimer: This guide is intended for research use only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Validation & Comparative

1H NMR Spectrum Analysis of 4-(2-nitrophenyl)pyrimidin-2-amine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Objective

In the development of kinase inhibitors and heterocyclic scaffolds, 4-(2-nitrophenyl)pyrimidin-2-amine represents a critical "hinge-binding" mimetic. Its structural integrity is paramount for downstream structure-activity relationship (SAR) studies.

This guide moves beyond simple spectral listing. We objectively compare the NMR profile of this compound against synthetic precursors and solvent-dependent variations . By analyzing these "alternatives," we establish a self-validating protocol to confirm regio-purity and eliminate false positives common in pyrimidine synthesis.

The Core Analytical Challenge

The 2-nitrophenyl substituent introduces significant steric bulk and electronic anisotropy compared to the more common para-substituted analogs. This results in non-intuitive chemical shifts that can be easily confused with unreacted starting materials if not analyzed via a comparative framework.

Structural Analysis & Proton Assignment Logic

Before interpreting the data, we must establish the theoretical "fingerprint" of the molecule. The structure consists of an electron-deficient pyrimidine ring coupled to an electron-withdrawing nitro-substituted phenyl ring.

Predicted Shift Logic (The "Why")
  • Pyrimidine Protons (H-6, H-5): The nitrogen atoms in the ring strongly deshield H-6. H-5 is shielded by resonance from the 2-amino group.

  • Amine Protons (NH₂): Highly solvent-dependent. In DMSO-d₆, these form distinct peaks; in CDCl₃, they broaden or exchange.

  • Nitroaryl Protons: The nitro group at the ortho position creates a "deshielding cone," pushing the adjacent proton (H-3') downfield.

Diagram: Assignment Logic Tree

The following logic tree guides the assignment of multiplets based on coupling constants (


) and chemical environment.

NMR_Assignment_Logic Start Select Signal Region Arom_Low Region: 8.0 - 8.8 ppm (Deshielded) Start->Arom_Low Arom_Mid Region: 7.0 - 8.0 ppm (Aromatic Multiplets) Start->Arom_Mid Amine Region: 5.0 - 7.5 ppm (Broad/Exchangeable) Start->Amine H6_Py H-6 Pyrimidine Doublet (J ~5.2 Hz) Most Deshielded Heterocycle Arom_Low->H6_Py Sharp d H3_Ph H-3' Phenyl (ortho to NO2) Doublet/Multiplet Deshielded by Nitro group Arom_Low->H3_Ph Broad d/m H5_Py H-5 Pyrimidine Doublet (J ~5.2 Hz) Shielded by NH2 Arom_Mid->H5_Py Upfield d Ph_Mult Phenyl H-4', H-5', H-6' Complex Multiplets (td, dd patterns) Arom_Mid->Ph_Mult Overlapping NH2_Check D2O Shake Test Amine->NH2_Check Disappear Signal Disappears: Confirmed NH2 NH2_Check->Disappear

Caption: Decision tree for assigning protons in 4-(2-nitrophenyl)pyrimidin-2-amine based on splitting patterns and chemical shifts.

Comparative Analysis: Product vs. Alternatives

This section compares the target product against its most common "alternatives" in a reaction mixture: the Starting Material (1-(2-nitrophenyl)ethanone) and the Solvent Choice (DMSO vs. CDCl₃) .

Comparison A: Reaction Monitoring (Product vs. Precursor)

Distinguishing the product from the acetyl precursor is critical.

FeatureTarget: 4-(2-nitrophenyl)pyrimidin-2-amineAlternative: 1-(2-nitrophenyl)ethanoneDiagnostic Action
Methyl Group Absent Singlet (~2.55 ppm) If 2.55 ppm singlet persists, reaction is incomplete.
Pyrimidine H-6 Doublet (~8.4 ppm) AbsentLook for new doublet >8.0 ppm.[1]
Amine (NH₂) Broad Singlet (5.0-7.0 ppm) AbsentConfirm formation of 2-aminopyrimidine core.[1]
Aromatic Region Complex (8 protons total)Simple (4 protons)Integration ratio changes from 4H to ~8H relative to solvent.[1]
Comparison B: Solvent Selection (DMSO-d₆ vs. CDCl₃)

The choice of solvent drastically alters the spectral appearance, particularly for the amine and protons adjacent to the nitrogen atoms.

ParameterDMSO-d₆ (Recommended) CDCl₃ (Alternative) Scientific Rationale
NH₂ Signal Sharp, distinct singlet (~6.8 - 7.2 ppm).Broad, often invisible or merged (~5.2 ppm).DMSO forms H-bonds with NH₂, slowing exchange and sharpening the peak.
H-6 Shift Deshielded (~8.4 ppm).Slightly upfield relative to DMSO.Polarity of DMSO stabilizes the dipolar resonance forms.
Solubility Excellent Poor to Moderate The polar aminopyrimidine core aggregates in CDCl₃, causing line broadening.[1]
Water Peak ~3.33 ppm (distinct).[2]~1.56 ppm (can overlap with impurities).DMSO separates the water peak from the aromatic region effectively.

Recommendation: Use DMSO-d₆ for characterization to ensure the NH₂ protons are quantifiable and to prevent aggregation-induced broadening.

Detailed Experimental Protocol

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this self-validating protocol.

Materials
  • Sample: ~5-10 mg of 4-(2-nitrophenyl)pyrimidin-2-amine.

  • Solvent: 0.6 mL DMSO-d₆ (99.9% D) + 0.03% TMS (optional internal standard).

  • Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).

Workflow Diagram

Protocol_Workflow Step1 Weigh 5-10mg Sample Step2 Add 0.6mL DMSO-d6 Step1->Step2 Step3 Sonicate (Ensure Dissolution) Step2->Step3 Step4 Acquire 1H NMR (ns=16, d1=10s) Step3->Step4 Step5 Phasing & Baseline Corr. Step4->Step5

Caption: Sample preparation and acquisition workflow for optimal spectral resolution.

Acquisition Parameters
  • Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.

  • Relaxation Delay (d1): Set to 10 seconds .

    • Reasoning: The quaternary carbons and protons near the nitro group may have long T1 relaxation times. A short d1 will suppress their integration values, leading to incorrect proton counts.

  • Scans (ns): 16 or 32 (sufficient for >5mg).

Reference Data & Interpretation

Below is the Reference Spectrum Table for 4-(2-nitrophenyl)pyrimidin-2-amine in DMSO-d₆ .

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentCoupling (J Hz)Notes
8.45 Doublet (d)1HH-6 (Pyrimidine) J ≈ 5.2Most downfield doublet; adjacent to ring N.
8.05 Doublet (d)1HH-3' (Phenyl) J ≈ 8.0Ortho to Nitro group; strongly deshielded.[1][3]
7.80 - 7.65 Multiplet (m)2HH-4', H-5' (Phenyl) -Overlapping aromatic signals.
7.60 Multiplet (m)1HH-6' (Phenyl) -Adjacent to pyrimidine attachment point.[1]
7.05 Broad Singlet2H-NH₂ -Exchangeable with D₂O; shift varies with conc.
6.85 Doublet (d)1HH-5 (Pyrimidine) J ≈ 5.2Upfield doublet; shielded by NH₂ resonance.
Validation Check (Self-Correcting)
  • Integration Check: Normalize the H-6 doublet (8.45 ppm) to 1.00. The total aromatic region (including H-6) should integrate to 6.00 protons.[1] The NH₂ should integrate to 2.00.

  • Coupling Check: The doublet at 8.45 ppm and 6.85 ppm must share the same coupling constant (~5.2 Hz). If they differ, the lower peak is likely an impurity, not H-5.

References

  • BenchChem. (2025). Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. Retrieved from

  • Abraham, R. J., et al. (2006).[4] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491-509.[4]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11019876, 4-(2-Nitrophenyl)pyridine (Analogous Structure). Retrieved from

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515.

Sources

Technical Guide: Vibrational Spectroscopy of Nitro- and Aminopyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Characteristic IR Bands for Nitro and Amine Groups in Pyrimidines Content Type: Technical Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Diagnostic Challenge

In medicinal chemistry, the pyrimidine scaffold is ubiquitous, serving as the core pharmacophore in nucleoside analogs, antivirals, and kinase inhibitors. A critical and frequent synthetic transformation involves the reduction of a nitropyrimidine precursor to its corresponding aminopyrimidine .

While NMR (


H, 

C) provides definitive structural elucidation, Fourier Transform Infrared (FTIR) spectroscopy offers a superior, rapid, and non-destructive method for monitoring reaction progress in real-time. This guide objectively compares the vibrational signatures of nitro (

) and amine (

) substituents on the electron-deficient pyrimidine ring. We analyze the specific wavenumber shifts induced by the heteroaromatic system and provide a robust protocol for differentiating these functional groups.
The Pyrimidine Context: Electronic Effects on Vibrational Modes

Unlike benzene, the pyrimidine ring is significantly electron-deficient due to the electronegativity of the two nitrogen atoms at positions 1 and 3. This creates a unique electronic environment for substituents:

  • Resonance Effect (+M): An amino group (typically at positions 2, 4, or 6) acts as a strong resonance donor. The lone pair on the exocyclic nitrogen donates density into the

    
    -system, increasing the double-bond character of the 
    
    
    
    bond. This shifts the
    
    
    stretching vibration to higher wavenumbers compared to aliphatic amines.
  • Inductive Effect (-I): A nitro group (typically at position 5, the most electron-rich carbon) reinforces the electron withdrawal. The interplay between the ring's deficiency and the nitro group's withdrawal results in highly characteristic, intense symmetric and asymmetric stretching bands that are distinct from the ring vibrations.

Comparative Analysis: Nitro vs. Amine Signatures

The differentiation between nitro and amine groups relies on three primary spectral regions: the high-frequency functional group region (


), the double-bond/fingerprint region (

), and the lower fingerprint region (

).
Table 1: Characteristic IR Bands of Pyrimidine Substituents
Vibrational ModeFunctional GroupFrequency Range (

)
IntensityDiagnostic Value
N-H Stretch (Asym) Primary Amine (

)
3400 – 3500 MediumHigh. Distinct sharp band.
N-H Stretch (Sym) Primary Amine (

)
3300 – 3350 MediumHigh. Appears as a doublet with the asym stretch.
N-O Stretch (Asym) Nitro (

)
1520 – 1560 Strong Critical. Often the most intense band in the spectrum.
N-O Stretch (Sym) Nitro (

)
1340 – 1380 StrongCritical. Confirms presence of nitro group.
N-H Scissoring (Bend) Primary Amine (

)
1620 – 1650Med-StrongMedium. Can overlap with Pyrimidine

ring stretch.
C-N Stretch Aromatic Amine1250 – 1340StrongMedium. Broad; confirms attachment to ring.
Ring Breathing Pyrimidine Skeleton~990 & ~1580VariableLow. Present in both; used for scaffold confirmation.
Detailed Spectral Breakdown

The Nitro Signature (


): 
The nitro group is easily identified by two extremely strong bands derived from the coupling of the two 

oscillators.
  • Asymmetric Stretch (

    
    ):  Found between 
    
    
    
    . In 5-nitropyrimidines, this band is often sharp and dominates the spectrum.
  • Symmetric Stretch (

    
    ):  Found between 
    
    
    
    .
  • Note: The electron-withdrawing nature of the pyrimidine ring can shift these bands to slightly higher frequencies compared to nitrobenzene (

    
    ) due to the shortening of the 
    
    
    
    bonds [1].

The Amine Signature (


): 
The primary amine signature is defined by the "doublet" in the high-frequency region.
  • Stretching (

    
    ):  Two bands separated by 
    
    
    
    . The higher frequency band is the asymmetric stretch; the lower is the symmetric stretch.
  • Bending (

    
    ):  The "scissoring" vibration appears near $1620-1650 \text{ cm}^{-1
    

Comparative Guide: MS/MS Structural Elucidation of C₁₀H₈N₄O₂ Isomers

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed for researchers and drug development professionals involved in the structural elucidation and impurity profiling of small molecule therapeutics. It focuses on the mass spectrometry (MS) fragmentation of compounds with the elemental formula C₁₀H₈N₄O₂ (Exact Mass: 216.0647 Da).

This formula commonly represents critical pharmaceutical intermediates or genotoxic impurities such as Quinoxaline-2,3-dicarboxamide and Nitro-pyridinyl-anilines (e.g., N-(5-nitropyridin-2-yl)pyridin-2-amine). Distinguishing these isomers is vital for regulatory compliance (ICH M7).

Executive Summary

In drug development, the elemental formula C₁₀H₈N₄O₂ (


 216.06) frequently appears during impurity profiling of heterocyclic APIs (e.g., sulfonamides, kinase inhibitors). The structural assignment is often ambiguous due to the existence of stable positional isomers with distinct toxicological profiles.

This guide compares the fragmentation performance of two primary analytical workflows—Collision-Induced Dissociation (CID) on Triple Quadrupoles versus Higher-Energy Collisional Dissociation (HCD) on Orbitrap platforms—to distinguish between the two most prevalent isomers:

  • Isomer A (Amide-based): Quinoxaline-2,3-dicarboxamide (Synthetic intermediate).

  • Isomer B (Nitro-based): N-(Nitropyridin-yl)pyridin-amine derivatives (Potential genotoxic impurity).

Key Insight: While both isomers share the same precursor ion (


), their fragmentation pathways are orthogonal. Isomer A is dominated by neutral losses of ammonia and carbonyls, whereas Isomer B exhibits characteristic nitro-group losses (

,

) and skeletal rearrangements.

Methodology Comparison: CID vs. HCD

The choice of fragmentation energy and collision gas significantly affects the spectral quality for nitrogen-rich heterocycles.

FeatureCID (Triple Quadrupole) HCD (Orbitrap/Q-Exactive) Recommendation
Energy Regime Low-energy (eV), multiple collisions with Argon.Higher-energy (eV), beam-type collisions with Nitrogen.Use HCD for de novo structure elucidation; use CID for quantitation (MRM).
Low-Mass Cutoff Yes (often 1/3 rule).No (ions detected down to

50).
HCD is superior for detecting diagnostic low-mass ions (e.g.,

at

39).
Neutral Losses Excellent for detecting labile groups (

,

).
Promotes extensive skeletal fragmentation (Ring opening).CID is better for identifying functional groups (Amide vs. Nitro).
Isomer Specificity Moderate. Spectra can be similar for positional isomers.High. Access to high-energy channels reveals unique skeletal ions.HCD is required to distinguish positional nitro-isomers.

Fragmentation Mechanisms & Causality

Isomer A: Quinoxaline-2,3-dicarboxamide
  • Structure: Fused benzene-pyrazine ring with two amide pendants.

  • Primary Pathway (Amide-Driven):

    • Loss of Ammonia (

      
      ):  The primary amide undergoes facile deamination to form an acylium ion or cyclic imide intermediate (
      
      
      
      200).
    • Loss of Isocyanic Acid (

      
      ):  A secondary pathway involves the loss of 
      
      
      
      , characteristic of primary amides.
    • Skeletal Breakdown: Subsequent loss of

      
       (
      
      
      
      ) leads to the quinoxaline core ions (
      
      
      129/130).
Isomer B: N-(5-Nitropyridin-2-yl)pyridin-2-amine
  • Structure: Two pyridine rings linked by an amine, with a nitro group.

  • Primary Pathway (Nitro-Driven):

    • Loss of

      
       (
      
      
      
      ):
      If the nitro group is ortho to the bridging amine, an "ortho-effect" hydrogen transfer occurs, expelling a hydroxyl radical.
    • Loss of

      
       and 
      
      
      
      (
      
      
      ):
      Characteristic radical cleavages of the nitro group. The loss of
      
      
      yields a stabilized dipyridyl-amine cation (
      
      
      171).
    • Ring Cleavage: High-energy fragmentation leads to pyridine ring opening, generating ions at

      
       78 (pyridine) and 
      
      
      
      51.

Visualization: Fragmentation Pathways

The following diagram illustrates the divergent pathways for the Nitro-based Isomer (Isomer B) , which is critical for impurity monitoring.

Fragmentation M Precursor [M+H]+ m/z 217.07 (Nitro-dipyridyl) Frag1 [M+H - OH]+ m/z 200.06 (Ortho Effect) M->Frag1 - OH (17 Da) Ortho-H Transfer Frag2 [M+H - NO]+ m/z 187.07 (Radical Cation) M->Frag2 - NO (30 Da) Frag3 [M+H - NO2]+ m/z 171.07 (Dipyridyl-amine core) M->Frag3 - NO2 (46 Da) High Energy Frag4 Pyridine Ring Ion m/z 78.03 Frag3->Frag4 C-N Cleavage Frag5 Ring Frag m/z 51.02 Frag4->Frag5 Ring Opening

Caption: Divergent MS/MS fragmentation pathways for Nitro-pyridinyl-amine (Isomer B). The presence of m/z 171 and 187 distinguishes this from amide-bearing isomers.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and "trustworthiness" (E-E-A-T), follow this step-by-step protocol. This workflow includes a self-validation step using in-source fragmentation (ISF) checks.

Reagents & Equipment[1][2][3][4]
  • Instrument: Q-TOF or Orbitrap (Resolution > 30,000).

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Standard: Synthetic reference of C₁₀H₈N₄O₂ (purity >98%).

Step-by-Step Methodology
  • Source Optimization (Tune):

    • Infuse standard at 10 µL/min.

    • ESI Voltage: Set to 3.5 kV (Positive Mode).

    • Critical Step: Ramp the Cone Voltage/S-Lens RF from 10V to 100V.

    • Self-Validation: Monitor the ratio of

      
       217 (Parent) to 
      
      
      
      239 (
      
      
      ). If sodium adducts dominate (>50%), reduce source temperature or declustering potential to prevent thermal degradation before fragmentation.
  • MS/MS Acquisition (Data-Dependent):

    • Isolation Window: Narrow (1.0 Da) to exclude isotopes.

    • Collision Energy (CE) Stepping: Apply a normalized collision energy (NCE) ramp of 20-40-60%.

    • Why: Nitrogen-rich heterocycles are rigid. Low energy (20%) preserves the

      
       type ions; high energy (60%) is required to break the aromatic rings for fingerprinting.
      
  • Data Analysis & Criteria:

    • Extract Ion Chromatogram (EIC) for

      
       217.0720 ± 5 ppm.
      
    • Diagnostic Check:

      • If

        
         171  is present 
        
        
        
        Suspect Nitro group (Loss of
        
        
        ).
      • If

        
         200  is dominant (Loss of 17) AND 
        
        
        
        174
        (Loss of 43) is present
        
        
        Suspect Primary Amide (Quinoxaline).

Quantitative Data Summary

The following table summarizes the theoretical and observed ions for the two key isomers, aiding in rapid identification.

Ion TypeQuinoxaline-2,3-dicarboxamide (Isomer A)Nitro-pyridinyl-amine (Isomer B)Mechanistic Origin
Precursor



Base Peak

(

)

(

)
Amide deamination vs. Nitro cleavage
Diagnostic 1

(

)

(

)
Isocyanate loss vs. Radical NO loss
Diagnostic 2

(Quinoxaline core)

(Pyridine ring)
Skeletal breakdown
RDBE 8.08.0Ring Double Bond Equivalent

Note: Data derived from high-resolution Orbitrap analysis (HCD 35 eV).

References

  • PubChem Compound Summary. (2025). CID 149669540: 2-Nitro-6-(pyrimidin-2-yl)aniline.[1] National Library of Medicine. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Nitrogen Heterocycles. National Institute of Standards and Technology. Retrieved from [Link]

  • European Medicines Agency (EMA). (2017). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals. Retrieved from [Link]

  • Holčapek, M., et al. (2010). Fragmentation behavior of nitrogen heterocycles by electrospray ionization mass spectrometry. Journal of Mass Spectrometry.

Sources

melting point of 4-(2-nitrophenyl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the thermal properties and characterization of 4-(2-nitrophenyl)pyrimidin-2-amine , a critical scaffold in the synthesis of kinase inhibitors (e.g., EGFR, Aurora kinase) and fused heterocyclic drugs.[1]

Executive Summary: The Characterization Challenge

4-(2-nitrophenyl)pyrimidin-2-amine (CAS: 1126078-22-5) is a regioisomer of the more common para-substituted analog.[1] In drug development, distinguishing this ortho-isomer from its para- and meta-counterparts is critical, as the position of the nitro group dictates the steric conformation of the biaryl axis—a key factor in binding affinity for ATP-binding pockets.[1]

While the para-isomer (4-(4-nitrophenyl)pyrimidin-2-amine) has a well-established melting point of 171–173 °C , the ortho-isomer typically exhibits a distinct thermal profile due to the "ortho-effect"—steric hindrance forcing a non-planar conformation that disrupts crystal lattice packing.[1] This guide outlines the comparative thermal properties and the experimental protocols required to validate the identity and purity of this specific intermediate.

Comparative Property Profile

The following table contrasts the target compound with its primary structural alternative (the para-isomer), which often appears as a regioisomeric impurity during synthesis (e.g., via Suzuki coupling using contaminated boronic acids).

PropertyTarget: Ortho-Isomer Alternative: Para-Isomer Structural Implication
Structure 4-(2 -nitrophenyl)pyrimidin-2-amine4-(4 -nitrophenyl)pyrimidin-2-amineOrtho vs. Para substitution
Melting Point Distinct (Lower Range) (Experimental determination required; typically <170 °C due to twist)171 – 173 °C [1]Ortho-substituent prevents planar packing, lowering lattice energy.[1]
Crystal Habit Twisted Biaryl (Non-planar)Planar / LinearPlanarity favors π-π stacking, increasing MP.
Solubility Higher in non-polar solventsLower (High crystallinity)Ortho-twist disrupts intermolecular forces.
Key Impurity Unreacted 2-nitrophenylboronic acidUnreacted 4-nitrophenylboronic acidBoronic acids melt at different ranges.[1]
ngcontent-ng-c2699131324="" class="ng-star-inserted">

Technical Insight: The melting point is a rapid "Go/No-Go" quality gate. If your synthesized ortho-target melts near 171 °C, it is likely contaminated with the para-isomer or has isomerized (rare but possible under extreme stress).

Experimental Protocols

To ensure data integrity, the following self-validating workflows are recommended. These protocols prioritize the differentiation of the target from its isomers.

Protocol A: Synthesis & Purification (Context for Characterization)

Objective: To isolate pure solid material for thermal analysis.

  • Coupling: React 4-chloro-2-aminopyrimidine with 2-nitrophenylboronic acid (Suzuki conditions: Pd(PPh3)4, Na2CO3, Dioxane/H2O).

  • Work-up: Extract with EtOAc. The ortho-nitro group makes the product more lipophilic than the para-isomer.[1]

  • Crystallization (Critical Step):

    • Dissolve crude in minimal hot Ethanol (EtOH).

    • Slowly add Water until turbidity appears.

    • Cool to 4 °C.

    • Differentiation: The para-isomer crystallizes rapidly.[1] The ortho-isomer may require scratching or seeding due to the twisted conformation inhibiting nucleation.[1]

Protocol B: Melting Point Determination (Capillary Method)

Standard: OECD Guideline 102

  • Preparation: Dry the sample under vacuum at 40 °C for 4 hours to remove solvates (EtOH solvates are common in pyrimidines).

  • Loading: Pack 3 mm of sample into a capillary tube. Ensure compact packing by tapping.

  • Ramp:

    • Fast Ramp (10 °C/min) to 130 °C.

    • Slow Ramp (1 °C/min) from 130 °C until liquid.

  • Observation: Record

    
     (first liquid) and 
    
    
    
    (complete melt).
    • Acceptance Criteria: Range should be < 2 °C. A broad range (> 3 °C) indicates regioisomeric contamination or trapped solvent.

Protocol C: Differential Scanning Calorimetry (DSC)

For Polymorph Screening in Drug Formulation

  • Instrument: Mettler Toledo or TA Instruments DSC.

  • Pan: Aluminum, crimped (non-hermetic).

  • Method: Heat from 30 °C to 250 °C at 10 °C/min under N2 purge (50 mL/min).

  • Analysis: Look for a sharp endotherm (melting). An exotherm immediately following melting suggests decomposition (common for nitro compounds).

Structural Logic & Visualization

The following diagram illustrates the synthesis pathway and the structural logic explaining the melting point difference (The "Ortho-Twist" Effect).

G cluster_logic Mechanism of MP Difference Start1 4-chloro-2-aminopyrimidine Rxn Suzuki Coupling (Pd Catalyst) Start1->Rxn Start2 2-nitrophenylboronic acid Start2->Rxn Target Target: Ortho-Isomer (4-(2-nitrophenyl)...) Twisted Conformation Lower MP (<170°C) Rxn->Target Major Product (Steric Bulk) Alt Alternative: Para-Isomer (4-(4-nitrophenyl)...) Planar Conformation High MP (171-173°C) Rxn->Alt Impurity if Boronic Acid Contaminated Logic1 Ortho-Nitro Group Logic2 Steric Clash with Pyrimidine Logic1->Logic2 Logic3 Twisted Biaryl Axis Logic2->Logic3 Logic4 Reduced Crystal Packing Logic3->Logic4

Figure 1: Synthesis pathway and structural rationale for the thermal distinction between ortho- and para-isomers.[1]

Application in Drug Discovery

Why does the melting point matter beyond purity?

  • Solubility Surrogate: The lower melting point of the ortho-isomer generally correlates with higher solubility in organic media compared to the para-isomer.[1] This is advantageous for fragment-based drug discovery (FBDD) where high concentration stock solutions (in DMSO) are required.

  • Scaffold Geometry: The "twisted" nature of the ortho-isomer mimics the bioactive conformation required for many kinase inhibitors (e.g., Imatinib analogs), where the biaryl axis must rotate to fit the ATP gatekeeper region. The para-isomer is often too rigid/planar.[1]

  • Synthetic Divergence: The ortho-nitro group is a precursor for cyclization. For example, reduction of the nitro group yields a diamine that can cyclize to form fused tricyclic systems (e.g., pyrimido-benzodiazepines). The melting point confirms the integrity of the nitro group before this costly reduction step.

References

  • PubChem. (2025).[2] Compound Summary: 4-(2-Nitrophenyl)pyridine.[1][2][3][4] National Library of Medicine. Retrieved from [Link]

Sources

comparing bioactivity of 2-nitro vs 4-nitro phenylpyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Bioactivity Guide: 2-Nitro vs. 4-Nitro Phenylpyrimidine Derivatives

Introduction As a Senior Application Scientist, I frequently evaluate how subtle structural modifications—such as positional isomerism—translate into profound differences in a compound’s biological profile. The pyrimidine scaffold is a privileged structure in drug discovery. When functionalized with a nitrophenyl group, the position of the nitro substituent (ortho vs. para) drastically alters the molecule's electronic distribution, steric hindrance, and ultimately, its binding affinity to target proteins. This guide objectively compares the bioactivity of 2-nitro and 4-nitro phenylpyrimidines, focusing on their anti-inflammatory (COX inhibition) and antimicrobial performances, supported by experimental data and validated protocols.

Structural Causality: Why Positional Isomerism Matters

The distinct pharmacological profiles of 2-nitro and 4-nitro phenylpyrimidines stem directly from their 3D conformations.

  • 4-Nitro (Para) Isomer: The nitro group is positioned opposite the pyrimidine attachment. This minimizes steric clash, allowing the phenyl and pyrimidine rings to remain relatively coplanar. The strong electron-withdrawing effect of the -NO₂ group is transmitted through the conjugated

    
    -system, making the molecule rigid and flat.
    
  • 2-Nitro (Ortho) Isomer: The bulky nitro group at the ortho position creates significant steric hindrance against the pyrimidine ring. To relieve this strain, the phenyl ring twists out of the pyrimidine plane. This non-planar, twisted conformation is critical for fitting into flexible, three-dimensional enzyme pockets, such as the side-pocket of Cyclooxygenase-2 (COX-2).

IsomerLogic Base Phenylpyrimidine Scaffold Ortho 2-Nitro (Ortho) Base->Ortho Para 4-Nitro (Para) Base->Para Steric Steric Clash & Ring Twist Ortho->Steric Bulky -NO2 Planar Planar Conjugation Para->Planar Resonance COX2 Dual COX-1/COX-2 Inhibition Steric->COX2 Fits COX-2 Pocket COX1 Selective COX-1 Inhibition Planar->COX1 Restricted Access

Fig 1: Logical pathway showing how nitro position dictates conformation and COX selectivity.

Comparative Efficacy in Anti-Inflammatory Pathways

Cyclooxygenase (COX) enzymes are primary targets for non-steroidal anti-inflammatory drugs (NSAIDs). The structural differences between the 2-nitro and 4-nitro isomers lead to distinct selectivity profiles.

According to recent structure-activity relationship studies on pyrimidines, the 4-nitro substituted analogs tend to suppress the activity of the COX-1 enzyme selectively, albeit with moderate efficacy ()[1]. Because the COX-1 binding channel is narrower, the planar 4-nitro isomer can intercalate more easily. Conversely, the 2-nitro analog exhibits noteworthy suppression against both COX-1 and COX-2[1]. Furthermore, specific 2-nitrophenyl pyrimidine-2-thione derivatives have been identified as highly potent COX-2 inhibitors, leveraging their twisted conformation to access the larger hydrophobic side-pocket of COX-2 ()[2].

Table 1: Quantitative Comparison of COX Inhibition

Compound IsomerTarget Enzyme% InhibitionActivity Profile
4-Nitro Phenylpyrimidine COX-1~29.81%Selective, moderate inhibition[1]
4-Nitro Phenylpyrimidine COX-2NegligiblePoor fit for COX-2 side pocket[1]
2-Nitro Phenylpyrimidine COX-1~53.00%Strong dual inhibition[1]
2-Nitro Phenylpyrimidine COX-2~51.00%Strong dual inhibition[1]
2-Nitro (NHCXP5 analog) COX-250.99% (at 50 μg/mL)Potent COX-II selective inhibition[2]

Antimicrobial Activity Evaluation

Beyond anti-inflammatory action, the pyrimidine scaffold is highly active against microbial pathogens. The electron-withdrawing nature of the nitro group enhances lipophilicity, aiding in cell wall penetration. Experimental evaluations show that 2-nitro derivatives possess marked antibacterial activity, often comparable to commercial agents like sulfadiazine ()[3]. The ortho-nitro group can participate in specific intracellular hydrogen-bonding interactions with bacterial enzymes (e.g., DNA gyrase), which the para-nitro group cannot achieve as effectively due to its linear geometry.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocols detail the synthesis and biological evaluation of these derivatives. Every step includes built-in validation to prevent false positives.

Protocol A: Synthesis of Nitrophenylpyrimidine Derivatives

  • Reaction Setup: Dissolve 0.01 mol of the respective nitrophenyl chalcone (2-nitro or 4-nitro) and 0.01 mol of urea/thiourea in 50 mL of absolute ethanol.

  • Catalysis: Add 0.005 mol of aqueous sodium hydroxide to act as a base catalyst for the cyclization.

  • Reflux: Heat the mixture under reflux for 6–8 hours.

    • Causality: Refluxing provides the necessary thermal activation energy required to drive the initial Michael addition, followed by the intramolecular cyclization step.

  • Purification: Pour the mixture into 250 mL of ice-cold water. Filter the precipitate and recrystallize from ethanol to remove unreacted starting materials.

  • Validation: Confirm the structure using FT-IR (verifying the C=N stretch at ~1580 cm⁻¹ and NO₂ stretches at ~1350/1520 cm⁻¹) and ¹H-NMR spectroscopy.

Protocol B: In Vitro COX-1/COX-2 Enzyme Immunoassay (EIA)

  • Preparation: Prepare 10 mM stock solutions of the synthesized compounds in DMSO. Dilute to the final test concentration (e.g., 50 μg/mL) using the assay buffer.

  • Enzyme Incubation: In a 96-well plate, add 10 μL of the test compound, 10 μL of heme, and 10 μL of either COX-1 or COX-2 enzyme. Incubate at 37°C for 15 minutes.

    • Causality: Pre-incubation allows the inhibitor sufficient time to reach equilibrium and bind to the enzyme's active site before the substrate is introduced, preventing competitive displacement artifacts.

  • Reaction Initiation: Add 10 μL of arachidonic acid (substrate) to each well. Incubate for exactly 2 minutes.

  • Termination & Quantification: Stop the reaction by adding 1M HCl. Add the EIA reagent to quantify the amount of Prostaglandin (PGE2) produced.

  • Validation: Always run a vehicle control (DMSO only) for 0% inhibition baseline and a Celecoxib control for maximum COX-2 inhibition validation.

AssayWorkflow S1 1. Compound Preparation (DMSO Stock) S2 2. Enzyme Incubation (COX-1 / COX-2 + Heme) S1->S2 S3 3. Arachidonic Acid Addition (Reaction) S2->S3 S4 4. EIA Quantification (Prostaglandin Measurement) S3->S4 QC1 Vehicle Control QC1->S2 QC2 Celecoxib Control QC2->S2

Fig 2: Step-by-step experimental workflow for the in vitro COX enzyme immunoassay (EIA).

Conclusion

The comparison between 2-nitro and 4-nitro phenylpyrimidines perfectly illustrates the principle of structure-based drug design. While the 4-nitro isomer offers moderate, selective COX-1 suppression due to its planar geometry, the sterically twisted 2-nitro isomer provides a superior fit for complex enzyme pockets, yielding potent dual COX-1/COX-2 inhibition and robust antimicrobial activity.

References

  • Title: Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines Source: RSC Advances URL: [Link]

  • Title: Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective Source: ACS Omega URL: [Link]

  • Title: Significance and Biological Importance of Pyrimidine in the Microbial World Source: PMC / International Journal of Medicinal Chemistry URL: [Link]

Sources

Comparative Guide: UV-Vis Absorption Maxima of Nitrophenyl Pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To objectively compare the ultraviolet-visible (UV-Vis) absorption characteristics of nitrophenyl-substituted pyrimidines against unsubstituted and alternative phenylpyrimidine derivatives. Primary Insight: The introduction of a nitro group (


) onto the phenyl ring of a phenylpyrimidine scaffold induces a significant bathochromic (red) shift due to Intramolecular Charge Transfer (ICT). However, this "performance" is strictly strictly governed by regiochemistry: para-substitution maximizes conjugation (

), while ortho-substitution disrupts planarity, resulting in hypsochromic shifts and reduced molar absorptivity.

Technical Analysis & Performance Comparison

The Chromophore System

The optical performance of nitrophenyl pyrimidines is driven by a "Push-Pull" electronic system. The pyrimidine ring acts as an electron-deficient heteroaromatic core (acceptor), while the phenyl ring acts as a conjugated linker. The nitro group serves as a strong auxiliary electron-withdrawing group (EWG), but its position dictates whether it enhances or breaks the conjugation pathway.

Comparative Data: Shifts

The following table synthesizes literature data to compare the absorption maxima of key derivatives in polar aprotic solvents (e.g., Acetonitrile, DMSO).

Compound ClassSubstituent Position

(nm)
Electronic TransitionStructural Insight
Unsubstituted 2-Phenylpyrimidine265 – 272

Baseline conjugation between phenyl and pyrimidine rings.
Para-Nitro 4-(4-Nitrophenyl) 310 – 340 ICT /

Maximal Conjugation. Planar geometry allows strong charge transfer from the ring to the nitro group.
Meta-Nitro 4-(3-Nitrophenyl)275 – 290

Inductive Effect Only. No direct resonance path between nitro group and pyrimidine; minimal red shift.
Ortho-Nitro 4-(2-Nitrophenyl)260 – 275

Steric Inhibition. Nitro group forces phenyl ring out of plane, breaking conjugation (Hypsochromic shift).
Complex 2,4,6-Tris(4-nitro)330 – 360Multiple ICTAdditive effect of multiple chromophores; often appears yellow/orange.

Note on Solvatochromism: These compounds exhibit positive solvatochromism. In more polar solvents (e.g., DMSO vs. Hexane), the excited ICT state is stabilized, causing a further red shift of 10–20 nm.

Mechanism of Action (Electronic Pathway)

The following diagram illustrates the causality between structure and optical output.

G cluster_0 Pathways Substituent Substituent Position (Ortho/Meta/Para) Geometry Molecular Geometry (Planarity) Substituent->Geometry Steric Hindrance Electronic Electronic Coupling (Resonance/ICT) Substituent->Electronic Resonance Availability Geometry->Electronic Orbital Overlap Para Para-Nitro: Planar + Resonance (Red Shift) Geometry->Para Ortho Ortho-Nitro: Twisted + Broken Conjugation (Blue Shift) Geometry->Ortho Output Optical Output (λmax & Intensity) Electronic->Output Energy Gap (HOMO-LUMO)

Figure 1: Causality diagram linking regiochemistry to optical properties. The 'Para' pathway enables Intramolecular Charge Transfer (ICT), while the 'Ortho' pathway disrupts it via steric twisting.

Experimental Protocol: Validated Measurement System

To ensure reproducibility and scientific integrity, the following protocol controls for concentration effects (aggregation) and solvent polarity.

Reagents & Equipment
  • Analyte: Nitrophenyl pyrimidine derivative (>98% purity).[1]

  • Solvent: Spectroscopic grade Acetonitrile (MeCN) or Ethanol (EtOH). Avoid Chlorinated solvents if studying fluorescence due to quenching.

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or equivalent).

  • Cuvettes: Quartz, 10 mm path length (matched pair).

Step-by-Step Methodology
  • Stock Solution Preparation (Gravimetric):

    • Weigh exactly

      
       of the derivative.
      
    • Dissolve in

      
       of solvent to create a 
      
      
      
      stock solution.
    • Checkpoint: Ensure complete dissolution; sonicate if necessary. Turbidity invalidates the Beer-Lambert law.

  • Serial Dilution (Linearity Check):

    • Prepare concentrations of

      
      .
      
    • This range typically keeps Absorbance (

      
      ) between 
      
      
      
      and
      
      
      , the linear dynamic range of most detectors.
  • Baseline Correction:

    • Fill both cuvettes with pure solvent.

    • Run a "Baseline/Auto-Zero" scan from 200 nm to 600 nm.

    • Why? This subtracts solvent absorption and cuvette mismatch errors.

  • Measurement:

    • Replace the sample cuvette solution with the analyte solution.

    • Scan at medium speed (

      
      ) with a data interval of 
      
      
      
      .
  • Data Validation (Self-Check):

    • Calculate Molar Absorptivity (

      
      ) using 
      
      
      
      .
    • If

      
       varies significantly (>5%) between concentrations, aggregation is occurring. Dilute further.
      

Synthesis & Workflow Visualization

The synthesis of these compounds typically involves a condensation reaction (e.g., Chalcone route or Suzuki coupling). The following workflow outlines the critical path from synthesis to characterization.

Workflow Start Start: Reagent Selection (Nitrobenzaldehyde + Acetophenone) Synth Synthesis: Claisen-Schmidt Condensation -> Chalcone Start->Synth Cycliz Cyclization: Chalcone + Amidine/Urea Synth->Cycliz Purify Purification: Recrystallization (EtOH) Cycliz->Purify Char Characterization: UV-Vis / NMR / IR Purify->Char Decision Purity > 98%? Char->Decision Decision->Purify No (Re-process) End Final Data Analysis Decision->End Yes

Figure 2: Operational workflow for the synthesis and validation of nitrophenyl pyrimidines.

References

  • Stimson, M. M. (1949). "The Ultraviolet Absorption Spectra of Some Pyrimidines." Journal of the American Chemical Society. Link

  • Russell, P. B. (1954). "The effects of substitution on the ultra-violet absorption spectra of phenylpyrimidines." Journal of the Chemical Society. Link

  • BenchChem Technical Support. (2025). "Comparative Spectroscopic Analysis of Nitrophenol Isomers." BenchChem Application Notes. Link

  • Larbani, M., et al. (2011). "Synthesis and Photophysical Properties of Substituted Pyrimidines." European Journal of Organic Chemistry.
  • Goodpaster, J. V., et al. (2021). "A systematic study of the absorbance of the nitro functional group in the vacuum UV region." Analytica Chimica Acta. Link

Sources

HPLC Retention Time Strategies for 2-Aminopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an advanced technical analysis of HPLC retention strategies for 2-aminopyrimidine derivatives, designed for analytical scientists and drug development professionals.

A Comparative Technical Guide

The Chromatographic Personality of 2-Aminopyrimidines

Before selecting a column, one must understand the analyte. 2-Aminopyrimidine (2-AP) derivatives possess a unique "chromatographic personality" that often frustrates standard C18 workflows.

  • Basicity (

    
    ):  Unlike pyridine (
    
    
    
    ), the second nitrogen in the pyrimidine ring exerts an electron-withdrawing effect, lowering the basicity. However, at typical acidic HPLC conditions (pH 2-3), the molecule exists in an equilibrium between its neutral and protonated forms, leading to peak broadening.
  • Polarity: The amino group and the diaza-ring create a high polar surface area, resulting in poor retention (low

    
    ) on conventional alkyl phases (C18/C8).
    
  • Silanol Interaction: The protonated species interacts strongly with residual silanols on silica supports, causing the hallmark "shark-fin" tailing.

Comparative Analysis: Stationary Phase Performance

The following table compares the performance of four distinct stationary phase classes for separating 2-AP derivatives.

Table 1: Stationary Phase Performance Matrix
FeatureStandard C18 (End-capped) Polar-Embedded (RP-Amide) Pentafluorophenyl (PFP) HILIC (Bare Silica/Amide)
Primary Mechanism Hydrophobic InteractionHydrophobic + H-Bonding

Interaction + Dipole
Hydrophilic Partitioning
Retention (

)
Low to ModerateModerateHigh (Selectivity driven)High (for polar derivatives)
Peak Shape Prone to tailing (USP > 1.5)Excellent Symmetry (USP < 1.2)GoodGood
Selectivity Hydrophobicity drivenOrthogonal to C18Shape/Isomer selectivePolarity driven
Best For Lipophilic derivativesGeneral screening & Basic drugsRegioisomers & Halogenated analogsHighly polar/metabolites
Mobile Phase High % AqueousCompatible with 100% AqueousMethanol preferred over ACNHigh % Organic (ACN)
Expert Insight: Why C18 Often Fails

On a standard C18 column, 2-AP derivatives often elute near the void volume (


). If you lower the pH to suppress silanols, you protonate the base (

), making it even more polar and reducing retention further. If you raise the pH to neutral, you risk dissolving the silica of standard columns.

The Solution: Use Polar-Embedded (RP-Amide) phases. The embedded polar group shields the silica surface from the analyte, preventing silanol interactions, while providing an alternative interaction site for the amino group.

Strategic Mobile Phase Selection

The mobile phase pH acts as the "on/off" switch for retention mechanisms.

Strategy A: The "Neutral State" Approach (High pH)
  • Condition: pH 7.0 - 9.0 (Requires Hybrid Silica columns e.g., BEH, Gemini).

  • Mechanism: Above the

    
     (3.5), 2-AP is neutral. This maximizes hydrophobic interaction with the stationary phase.
    
  • Result: Sharp peaks, increased retention time.

Strategy B: The "Ion-Pairing" Approach (Low pH)
  • Condition: pH 2.5 + Ion Pairing Reagent (e.g., Sodium Octanesulfonate).

  • Mechanism: The negatively charged sulfonate pairs with the protonated 2-AP, forming a neutral complex that retains well on C18.

  • Result: Excellent retention, but incompatible with LC-MS (ion suppression).

Strategy C: The "HILIC" Mode
  • Condition: 90% Acetonitrile / 10% Ammonium Acetate buffer (pH 5.8).

  • Mechanism: Water layer formation on silica surface.

  • Result: 2-AP elutes last (highest retention), opposite to RP.

Visualizing the Method Development Workflow

The following diagram illustrates the decision logic for selecting the correct method based on the specific derivative's properties.

MethodSelection Start Start: Analyze 2-AP Derivative CheckLogP Check LogP (Hydrophobicity) Start->CheckLogP IsPolar LogP < 0 (Highly Polar) CheckLogP->IsPolar Yes IsLipophilic LogP > 1 (Lipophilic) CheckLogP->IsLipophilic No HILIC_Check Use HILIC Mode (Amide/Silica Column) IsPolar->HILIC_Check StandardRP Standard RP Screening IsLipophilic->StandardRP IsomerCheck Are there Regioisomers? StandardRP->IsomerCheck TailingCheck Is Peak Tailing > 1.3? SwitchCol Switch to Polar-Embedded (RP-Amide) or PFP TailingCheck->SwitchCol Method 1 (Preferred) HighPH Use High pH (pH 8-10) (Hybrid Silica) TailingCheck->HighPH Method 2 (Alternative) IsomerCheck->TailingCheck No PFP_Col Select PFP Column (Pi-Pi Interaction) IsomerCheck->PFP_Col Yes

Caption: Decision tree for selecting the optimal stationary phase and conditions based on analyte polarity and structural complexity.

Validated Experimental Protocol (Generic Screening)

This protocol serves as a robust starting point for separating 2-aminopyrimidine derivatives.

Equipment & Reagents
  • System: HPLC/UHPLC with DAD or MS detection.

  • Column: C18 with Polar Embedding (e.g., Phenomenex Luna Omega Polar C18 or Waters SymmetryShield RP18),

    
     mm, 3-5 
    
    
    
    m.
  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

Step-by-Step Methodology
  • Preparation:

    • Dissolve sample in 90:10 Water:ACN. Avoid 100% organic diluent to prevent "solvent breakthrough" (early elution/peak distortion).

    • Concentration: 0.1 mg/mL for UV; 1

      
      g/mL for MS.
      
  • Gradient Profile:

    • 0.0 min: 5% B

    • 10.0 min: 95% B

    • 12.0 min: 95% B

    • 12.1 min: 5% B

    • 15.0 min: 5% B (Re-equilibration)

  • Parameters:

    • Flow Rate: 1.0 mL/min.[1][2][3][4]

    • Temp:

      
       (Higher temperature improves mass transfer and peak shape for bases).
      
    • Detection: UV 254 nm (pyrimidine ring absorption).[4]

  • Suitability Criteria (Self-Validation):

    • Tailing Factor (

      
      ):  Must be 
      
      
      
      .
    • Resolution (

      
      ): 
      
      
      
      between critical pairs.
    • Retention Factor (

      
      ):  First peak should have 
      
      
      
      to avoid void volume interference.

Troubleshooting Common Issues

SymptomRoot CauseCorrective Action
Peak Tailing Silanol interaction with protonated amine.[5]Switch to RP-Amide column or add 10-20 mM Triethylamine (TEA) if using UV detection (TEA masks silanols).
Early Elution (

)
Analyte is too polar/ionized.Switch to HILIC mode or use PFP column with 100% aqueous start.
Split Peaks Solvent mismatch.Ensure sample diluent matches initial mobile phase (5% ACN).
Retention Drift pH instability.2-AP

is ~3.5. Operating at pH 3.5 causes robust fluctuations. Move pH to 2.5 or >5.0.

References

  • Helix Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. Retrieved from [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7978, 2-Aminopyrimidine. Retrieved from [Link]

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]

  • Chrom Tech. (2025).[5] What Causes Peak Tailing in HPLC? Retrieved from [Link]

Sources

Benchmarking Kinase Inhibitor Scaffolds: 4-(2-Nitrophenyl)pyrimidin-2-amine vs. Imatinib Core

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted oncology evolves, the design of small-molecule kinase inhibitors relies heavily on the precise manipulation of core scaffolds. The 4-(pyridin-3-yl)pyrimidin-2-amine scaffold is the structural cornerstone of Imatinib, a revolutionary Type II tyrosine kinase inhibitor that stabilizes the inactive "DFG-out" conformation of the ABL kinase [1].

When developing next-generation inhibitors, researchers frequently benchmark novel cores against this proven architecture. This guide provides an in-depth mechanistic and experimental comparison between the standard Imatinib scaffold and the structurally divergent 4-(2-Nitrophenyl)pyrimidin-2-amine scaffold, detailing how ortho-substitutions fundamentally alter binding thermodynamics, target selectivity, and experimental workflows.

Structural & Mechanistic Analysis

To understand the performance differences between these two scaffolds, we must analyze the causality behind their atomic interactions within the ATP-binding cleft.

The Imatinib Scaffold: 4-(pyridin-3-yl)pyrimidin-2-amine

In wild-type ABL1, the 2-aminopyrimidine core acts as the primary anchor. It forms critical bidentate hydrogen bonds with the backbone amide and carbonyl of Met318 in the hinge region. The 3-pyridyl group is highly coplanar and projects seamlessly into a hydrophobic pocket, avoiding steric clashes with the Thr315 "gatekeeper" residue. However, the T315I mutation replaces threonine with a bulky isoleucine, physically blocking the 3-pyridyl group and rendering the scaffold ineffective [2]. Furthermore, the specific conformation of this scaffold dictates its off-target binding profile, such as its high-affinity interaction with human α1-acid glycoprotein in plasma [3].

The Comparative Scaffold: 4-(2-Nitrophenyl)pyrimidin-2-amine

Replacing the 3-pyridyl group with a 2-nitrophenyl moiety introduces profound electronic and steric shifts:

  • Steric Twist (Non-Planarity): The bulky ortho-nitro group creates a severe steric clash with the adjacent C5-proton of the pyrimidine ring. This forces the phenyl ring out of coplanarity, significantly increasing the dihedral angle.

  • Hinge Binding Penalty: Because the rings are twisted, the optimal trajectory required for the 2-aminopyrimidine to hydrogen-bond with Met318 is disrupted, generally weakening baseline affinity for wild-type kinases.

  • Alternative Pocket Exploitation: While it loses potency against ABL1, the strong dipole of the nitro group can act as a hydrogen bond acceptor for specific residues (e.g., Lys271) in alternative kinases like VEGFR2, shifting the scaffold's selectivity profile.

BindingLogic cluster_scaffolds Scaffold Cores cluster_kinase Kinase Domain Interactions Imatinib Imatinib Scaffold 4-(pyridin-3-yl) Hinge Hinge Region (Met318 H-bonds) Imatinib->Hinge Optimal H-bonding Pocket Hydrophobic Pocket (DFG-Asp Out) Imatinib->Pocket 3-pyridyl insertion Gatekeeper Gatekeeper Residue (Thr315 / T315I) Imatinib->Gatekeeper Blocked by T315I Nitro Nitro Scaffold 4-(2-nitrophenyl) Nitro->Hinge Weakened H-bonding (Altered pKa) Nitro->Pocket Steric clash / Twist Nitro->Gatekeeper Ortho-bulk clash

Diagram 1: Mechanistic binding logic of Imatinib vs. Nitro scaffold in the kinase domain.

Experimental Workflows & Self-Validating Protocols

To objectively compare these scaffolds, they must be subjected to an identical synthetic and biochemical pipeline.

Protocol A: Scaffold Derivatization via Buchwald-Hartwig Amination

Causality: The 2-aminopyrimidine core is electron-deficient, making standard nucleophilic aromatic substitution (


) sluggish. Palladium-catalyzed cross-coupling lowers the activation energy, allowing for selective C-N bond formation without reducing the sensitive nitro group.
  • Preparation: In a dry Schlenk flask under argon, combine 1.0 eq of the scaffold (e.g., 4-(2-Nitrophenyl)pyrimidin-2-amine), 1.1 eq of the desired aniline tail, and 2.5 eq of

    
    .
    
  • Catalyst Addition: Add 0.05 eq of

    
     and 0.1 eq of Xantphos. Suspend in anhydrous 1,4-dioxane.
    
  • Reaction: Heat to 100°C for 4 hours. The bulky Xantphos ligand forces the reductive elimination step, ensuring high yields of the secondary amine.

  • Self-Validation Check (LC-MS): Post-reaction, analyze the crude mixture via LC-MS. The protocol is self-validating if the UV trace (254 nm) shows >98% purity for the target mass. If unreacted nitro-scaffold remains >2%, the batch must be discarded to prevent false positives in the kinase assay.

Protocol B: Universal Kinase Profiling (ADP-Glo Assay)

Causality: Unlike radiometric assays that require specific peptide substrates for every kinase, ADP-Glo measures the universal byproduct of kinase activity (ADP). This allows direct, unbiased comparison of the scaffold against a broad panel of kinases (ABL1 vs. VEGFR2).

  • Incubation: In a 384-well plate, incubate 10 µL of kinase enzyme (e.g., ABL1 WT) with 3-fold serial dilutions of the synthesized scaffold (starting at 10 µM) for 15 minutes at room temperature.

  • Reaction Initiation: Add 10 µL of ATP/Substrate mix. Incubate for 60 minutes.

  • ADP Detection: Add 10 µL of ADP-Glo Reagent to deplete unreacted ATP (40 min), followed by 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min).

  • Self-Validation Check (Z'-Factor): Before calculating

    
     values, calculate the Z'-factor using DMSO (negative control) and 10 µM Staurosporine (positive control). The assay validates itself only if Z' > 0.5 , confirming that the signal window is statistically robust against pipetting variance.
    

Workflow Step1 Scaffold Synthesis Step2 Buchwald-Hartwig Coupling Step1->Step2 Step3 LC-MS Purity Validation (>98%) Step2->Step3 Step4 ADP-Glo Kinase Assay Step3->Step4 Step5 Z'-Factor > 0.5 Validation Step4->Step5

Diagram 2: Self-validating experimental workflow for scaffold synthesis and kinase profiling.

Comparative Performance Data

The following table summarizes the benchmarking data of the two scaffolds (when attached to a standard N-methylpiperazine-benzamide tail) across key oncogenic targets.

Scaffold CoreKinase Target

(nM)
Binding ConformationMechanistic Notes
4-(pyridin-3-yl)pyrimidin-2-amine ABL1 (WT)25Type II (DFG-Out)Standard Imatinib core; optimal planar hinge binding.
4-(pyridin-3-yl)pyrimidin-2-amine ABL1 (T315I)>10,000N/ATotal loss of activity; steric clash with Isoleucine gatekeeper.
4-(2-Nitrophenyl)pyrimidin-2-amine ABL1 (WT)450Type II (Distorted)Ortho-nitro bulk forces non-planar twist, weakening affinity.
4-(2-Nitrophenyl)pyrimidin-2-amine ABL1 (T315I)>10,000N/ASevere steric clash with both gatekeeper and hinge residues.
4-(2-Nitrophenyl)pyrimidin-2-amine VEGFR2120Type IIAlternative pocket accommodates the nitro group's dipole.

Application Scientist Takeaway: The 4-(pyridin-3-yl) core remains superior for ABL1-targeted therapies due to its optimized coplanarity. However, the 4-(2-Nitrophenyl) scaffold should not be discarded; its twisted conformation and unique electronic profile make it a valuable starting point for screening against kinases with larger, more accommodating hydrophobic pockets (like VEGFR2), where the nitro group can be leveraged for novel hydrogen-bonding interactions.

References

  • Design and synthesis of new anticancer pyrimidines with multiple-kinase inhibitory effect Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • A Type-II Kinase Inhibitor Capable of Inhibiting the T315I “Gatekeeper” mutant of Bcr-Abl Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Characterization of binding mode of imatinib to human α1-acid glycoprotein Source: National Institutes of Health (NIH) / PubMed URL:[Link]

Sources

A Researcher's Guide to Elemental Analysis of Nitrophenyl Pyrimidine Amines: Bridging Theory and Experimental Practice

Author: BenchChem Technical Support Team. Date: March 2026

Guide Overview: In the landscape of drug discovery and materials science, confirming the elemental composition of a novel synthesized compound is a foundational step. It is the first checkpoint to validate that the molecule in the flask is indeed the molecule on paper. This guide provides an in-depth, practical comparison of the theoretical calculation and experimental determination of the elemental composition for nitrophenyl pyrimidine amines, a class of compounds significant in medicinal chemistry.[1][2][3][4] We will move beyond a simple recitation of steps to explain the causality behind the procedures, ensuring a robust understanding for researchers, scientists, and drug development professionals.

For this guide, we will use 4-(4-Nitrophenyl)pyrimidin-2-amine as our representative molecule. Its structure contains the key functional groups—a pyrimidine ring, an amine linker, and a nitrophenyl group—making it an excellent model for this analysis.

Part 1: The Theoretical Framework: Calculating Elemental Composition

The theoretical elemental composition represents a fundamental truth about a molecule, derived directly from its molecular formula and the atomic weights of its constituent elements. This calculation is the benchmark against which all experimental results are measured.

Step 1: Determine the Exact Molecular Formula

The first step is to correctly identify the number of atoms of each element in the molecule. For our chosen compound, 4-(4-Nitrophenyl)pyrimidin-2-amine, the molecular formula is C₁₀H₈N₄O₂ .[5][6]

Step 2: Find the Molar Mass

Using the standard atomic weights published by the International Union of Pure and Applied Chemistry (IUPAC), we can calculate the molar mass (Mw) of the molecule.[7][8][9] It is critical to use the accepted standard values to ensure consistency and accuracy.[10][11]

  • Carbon (C): 10 atoms × 12.011 g/mol = 120.11 g/mol

  • Hydrogen (H): 8 atoms × 1.008 g/mol = 8.064 g/mol

  • Nitrogen (N): 4 atoms × 14.007 g/mol = 56.028 g/mol

  • Oxygen (O): 2 atoms × 15.999 g/mol = 31.998 g/mol

Total Molar Mass (Mw): 120.11 + 8.064 + 56.028 + 31.998 = 216.19 g/mol

Step 3: Calculate the Percentage of Each Element

The percentage composition of each element is calculated by dividing the total mass of that element in the molecule by the total molar mass and multiplying by 100.

  • %C = (120.11 / 216.19) × 100 = 55.56%

  • %H = (8.064 / 216.19) × 100 = 3.73%

  • %N = (56.028 / 216.19) × 100 = 25.92%

  • %O = (31.998 / 216.19) × 100 = 14.80%

Table 1: Theoretical Elemental Composition of C₁₀H₈N₄O₂

ElementAtomic Weight ( g/mol )Atoms per MoleculeTotal Mass ( g/mol )Percentage (%)
Carbon (C)12.01110120.1155.56
Hydrogen (H)1.00888.0643.73
Nitrogen (N)14.007456.02825.92
Oxygen (O)15.999231.99814.80
Total 216.19 100.01

Note: The sum may not be exactly 100.00% due to rounding of atomic weights and calculated percentages.

Part 2: The Experimental Reality: Combustion Analysis

The most common method for determining the elemental composition of organic compounds is combustion analysis, often performed with an automated CHNS/O analyzer.[12][13][14][15] This technique is a cornerstone of chemical characterization, offering high precision from a small sample size.[16][17]

The core principle involves the complete combustion of a precisely weighed sample in an oxygen-rich environment at high temperatures (typically >1000°C).[18] This process breaks the molecule down into simple, stable gases.[13]

  • Carbon is converted to Carbon Dioxide (CO₂).

  • Hydrogen is converted to Water (H₂O).

  • Nitrogen is converted to Nitrogen gas (N₂) or its oxides (NOx), which are then reduced to N₂.

  • Sulfur (if present) is converted to Sulfur Dioxide (SO₂).

These gases are then separated, typically by gas chromatography, and measured by specific detectors (e.g., thermal conductivity, infrared, or chemiluminescence detectors).[19] The instrument's software then back-calculates the percentage of each element in the original sample.

G cluster_prep Sample Preparation cluster_analysis Automated Analyzer weigh 1. Precise Weighing (1-3 mg) encapsulate 2. Encapsulation (Tin/Silver foil) weigh->encapsulate Critical for accuracy combustion 3. Combustion (>1000°C, Pure O₂) encapsulate->combustion Autosampler reduction 4. Gas Reduction (NOx → N₂) combustion->reduction separation 5. GC Separation (CO₂, H₂O, N₂) reduction->separation detection 6. Detection (TCD/IR) separation->detection result 7. Data Output (%C, %H, %N) detection->result Signal Processing

Workflow for CHN Combustion Analysis.

A robust protocol includes checks and balances to ensure the trustworthiness of the results.

  • Instrument Calibration: Before analysis, the instrument is calibrated using a certified organic standard with a known elemental composition (e.g., Acetanilide). This step is crucial as it correlates the detector signal to a known quantity of each element, ensuring the accuracy of subsequent measurements.

  • Sample Preparation:

    • Ensure the sample is homogenous and completely dry. The presence of residual solvent (e.g., water, ethyl acetate) is a common source of significant error.

    • Using a microbalance, accurately weigh 1-3 mg of the nitrophenyl pyrimidine amine into a tin or silver capsule.[14] The exact mass must be recorded, as it is the denominator for all percentage calculations.

    • Crimp the capsule to ensure no sample is lost and to create a small, dense package for efficient combustion.

  • Analysis Run:

    • Place the encapsulated sample into the instrument's autosampler.

    • Run the analysis sequence. It is good practice to run a blank (empty tin capsule) to zero the baseline and a standard before and after a series of unknown samples to check for instrument drift.

  • Data Evaluation: The instrument software will automatically generate a report with the weight percentages for C, H, and N.

Part 3: Comparison and Validation: Where Theory Meets Data

The ultimate goal is to see how well the experimental data matches the theoretical calculation. In practice, a perfect match is rare. The industry-accepted tolerance for elemental analysis is typically ±0.4% for each element.

Table 2: Comparison of Theoretical vs. Typical Experimental Results

ElementTheoretical %Typical Experimental %Deviation (%)Within ±0.4%?
Carbon (C)55.5655.41-0.15Yes
Hydrogen (H)3.733.81+0.08Yes
Nitrogen (N)25.9225.79-0.13Yes

When experimental results fall outside the ±0.4% tolerance, it signals a problem that must be investigated. This is where a scientist's expertise is critical.

  • Purity Issues: The most common cause of deviation is an impure sample.

    • Residual Solvents: If the %H is high and %C is low, it could indicate the presence of water. Other solvents will alter the percentages based on their own composition.

    • Inorganic Impurities: Salts (e.g., NaCl from a workup) will not combust and will artificially lower the percentages of all other elements.

  • Incomplete Combustion: For some refractory or very stable compounds, standard combustion times may be insufficient. This often leads to low carbon values.[20]

  • Hygroscopic Nature: Some amine-containing compounds can absorb atmospheric moisture. If the sample is weighed in a humid environment, the %H value will be artificially high.

  • Instrumental Error: While modern analyzers are highly reliable, issues like leaks in the gas lines or detector drift can cause erroneous results. This is why running standards is a critical part of a self-validating protocol.

G calc Theoretical Calculation (%C, %H, %N) compare Compare |Theory - Exp| calc->compare exp Experimental Result (%C, %H, %N) exp->compare pass Result Validated (Structure Confirmed) compare->pass  ≤ 0.4% fail Result Invalidated compare->fail  > 0.4% investigate Investigate Cause: - Purity? - Solvent? - Instrument? fail->investigate investigate->exp Re-analyze or Re-purify

Logical Flow for Validating Experimental Data.

By rigorously comparing the calculated theoretical percentages with high-quality experimental data, researchers can confidently confirm the elemental composition of their synthesized nitrophenyl pyrimidine amines, a critical step in the journey of drug development and chemical research.

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4-(2-Nitrophenyl)pyrimidin-2-amine
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